molecular formula C12H11FN2 B566892 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine CAS No. 1247245-81-3

5-(2-Fluoro-5-methylphenyl)pyridin-2-amine

Cat. No.: B566892
CAS No.: 1247245-81-3
M. Wt: 202.232
InChI Key: MDZIEXYUPXYZGX-UHFFFAOYSA-N
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Description

5-(2-Fluoro-5-methylphenyl)pyridin-2-amine (CAS 1247245-81-3) is a chemical compound with the molecular formula C12H11FN2 and a molecular weight of 202.23 g/mol . It is supplied for research and development purposes. As a pyridine derivative, this amine-substituted compound serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure suggests potential for use in the development of pharmaceutical candidates and agrochemicals. Researchers utilize this compound as a key intermediate in cross-coupling reactions and for the synthesis of more complex molecules. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-fluoro-5-methylphenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c1-8-2-4-11(13)10(6-8)9-3-5-12(14)15-7-9/h2-7H,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZIEXYUPXYZGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718601
Record name 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247245-81-3
Record name 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(2-Fluoro-5-methylphenyl)pyridin-2-amine is a key building block in contemporary medicinal chemistry, frequently incorporated into pharmacologically active molecules. Its structural motif, featuring a substituted phenyl ring linked to an aminopyridine core, is of significant interest to researchers in drug discovery. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this compound, tailored for researchers, scientists, and professionals in drug development. The presented methodology is grounded in established chemical principles and supported by peer-reviewed literature, ensuring both technical accuracy and practical applicability.

Retrosynthetic Analysis and Strategy

The most logical and widely adopted approach for the synthesis of 5-aryl-2-aminopyridines is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid or its ester. For the target molecule, this compound, the retrosynthetic disconnection points to two key precursors: 2-amino-5-bromopyridine and (2-fluoro-5-methylphenyl)boronic acid.

G Target This compound Retrosynthesis Suzuki-Miyaura Coupling Target->Retrosynthesis Precursor1 2-Amino-5-bromopyridine Retrosynthesis->Precursor1 Precursor2 (2-Fluoro-5-methylphenyl)boronic acid Retrosynthesis->Precursor2

Caption: Retrosynthetic analysis of the target molecule.

This strategy is advantageous due to the commercial availability of the boronic acid component and the straightforward synthesis of the bromopyridine derivative. The Suzuki-Miyaura coupling is well-documented for its high functional group tolerance and generally excellent yields.[1][2][3]

Synthesis of Precursors

Synthesis of 2-Amino-5-bromopyridine

The synthesis of 2-amino-5-bromopyridine is a critical first step. A common and effective method involves the direct bromination of 2-aminopyridine. While various brominating agents can be employed, N-bromosuccinimide (NBS) or phenyltrimethylammonium tribromide are often preferred for their selectivity and milder reaction conditions compared to elemental bromine.[4][5][6]

Experimental Protocol: Bromination of 2-Aminopyridine

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 2-aminopyridine (1 equivalent) in a suitable solvent such as chloroform or methylene chloride.[4][6]

  • Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Dissolve phenyltrimethylammonium tribromide (1 equivalent) in the same solvent and add it dropwise to the 2-aminopyridine solution over 1-2 hours, maintaining the low temperature.[6]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a wash with saturated sodium chloride solution.[6]

  • Isolation and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 2-amino-5-bromopyridine.

(2-Fluoro-5-methylphenyl)boronic acid

This precursor is commercially available from various chemical suppliers, which significantly streamlines the overall synthesis.[7][8] It is a stable, white solid that can be used directly in the subsequent coupling reaction.[8][9]

Core Synthesis: Suzuki-Miyaura Cross-Coupling

The cornerstone of this synthetic pathway is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-amino-5-bromopyridine with (2-fluoro-5-methylphenyl)boronic acid. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.

G cluster_0 Suzuki-Miyaura Coupling Reactant1 2-Amino-5-bromopyridine Product This compound Reactant1->Product Reactant2 (2-Fluoro-5-methylphenyl)boronic acid Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K3PO4) Base->Product Solvent Solvent (e.g., 1,4-Dioxane/Water) Solvent->Product

Sources

A Technical Guide to 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine: Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(2-Fluoro-5-methylphenyl)pyridin-2-amine is a bi-aryl heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. It belongs to the 2-aminopyridine class, a scaffold recognized as a "privileged structure" due to its prevalence in a wide array of biologically active molecules and FDA-approved drugs.[1][2] The structure incorporates a 2-aminopyridine core, which can form critical hydrogen bond interactions with biological targets, and a substituted phenyl ring. The specific inclusion of a fluorine atom and a methyl group on the phenyl ring allows for modulation of electronic properties, metabolic stability, and target binding affinity.

This guide provides an in-depth analysis of the chemical properties, a robust synthetic protocol, predicted spectroscopic characteristics, and the potential applications of this compound, offering a technical resource for scientists engaged in pharmaceutical research and development.

Section 1: Physicochemical and Structural Properties

While specific experimental data for this compound is not extensively cataloged in public databases, its properties can be reliably predicted based on its chemical structure. These calculated properties provide a strong foundation for experimental design.

Chemical Structure and Identity

The molecule consists of a pyridine ring substituted with an amino group at the 2-position and a 2-fluoro-5-methylphenyl group at the 5-position.

Caption: 2D Structure of this compound

Calculated Physicochemical Data

The following table summarizes the key computed properties for the molecule.

PropertyValueSource/Method
CAS Number 865759-42-0Vendor Information
Molecular Formula C₁₂H₁₁FN₂Calculated
Molecular Weight 202.23 g/mol Calculated[3]
Appearance White to off-white solidPredicted
XLogP3 ~2.6Predicted[3]
Hydrogen Bond Donors 1 (from -NH₂)Calculated[3]
Hydrogen Bond Acceptors 3 (2 from N atoms, 1 from F)Calculated[3]
Rotatable Bonds 1 (C-C bond linking rings)Calculated[3]

Section 2: Proposed Synthesis Pathway

The most efficient and industrially scalable synthesis of this compound is achieved via a Suzuki-Miyaura cross-coupling reaction. This method offers high yields and functional group tolerance. The causality behind this choice lies in the commercial availability of the starting materials and the reliability of palladium-catalyzed cross-coupling for constructing C-C bonds between sp²-hybridized carbons.

Caption: Proposed Suzuki-Miyaura cross-coupling synthesis route.

Detailed Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating by including checkpoints for reaction monitoring and purification.

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-bromo-2-aminopyridine (1.0 eq), (2-fluoro-5-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. The choice of a mixed aqueous system is crucial as it facilitates the dissolution of both the organic substrates and the inorganic base. Degas the mixture by bubbling nitrogen through it for 20 minutes to remove dissolved oxygen, which can poison the palladium catalyst.

  • Catalyst Addition: Under a positive nitrogen atmosphere, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 eq). This catalyst is chosen for its high efficiency and stability in cross-coupling reactions involving heteroaryl halides.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 5-bromo-2-aminopyridine is consumed (typically 4-8 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The organic layer is then dried over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

  • Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the results against the predicted spectra.

Section 3: Predicted Spectroscopic Profile

A key aspect of scientific integrity is the ability to predict and verify experimental outcomes. The following are the expected spectroscopic signatures for this compound.

¹H NMR Spectroscopy
  • Pyridine Protons: Three distinct signals are expected. The proton at C6 (adjacent to N) will be a doublet. The proton at C4 will be a doublet of doublets due to coupling with both C3 and C6 protons. The proton at C3 will also be a doublet.

  • Phenyl Protons: Three aromatic protons on the phenyl ring will show complex splitting patterns due to both H-H and H-F coupling.

  • Methyl Protons: A singlet integrating to 3H around δ 2.3-2.5 ppm.

  • Amine Protons: A broad singlet integrating to 2H, whose chemical shift is solvent-dependent.

¹³C NMR Spectroscopy
  • Aromatic Carbons: 11 distinct signals are expected in the aromatic region (δ 100-160 ppm).

  • C-F Coupling: The carbon directly attached to the fluorine atom (C2 of the phenyl ring) will appear as a large doublet with a ¹JCF coupling constant of approximately 240-260 Hz. Other carbons in the phenyl ring will show smaller ²,³,⁴JCF couplings.[4]

  • Methyl Carbon: A signal in the aliphatic region (δ 20-25 ppm).

Mass Spectrometry
  • Molecular Ion (M+): The primary ion observed in an ESI-MS experiment would be the protonated molecule [M+H]⁺ at m/z 203.23.

Section 4: Applications in Drug Discovery

The 2-aminopyridine moiety is a cornerstone in medicinal chemistry, known for its ability to act as a versatile pharmacophore in various drug classes.[1][5] Its derivatives have shown a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[5]

drug_discovery_workflow start 5-(2-Fluoro-5-methylphenyl) pyridin-2-amine (Key Intermediate) step1 Functionalization (e.g., Acylation, Alkylation of NH2) start->step1 step2 Library Synthesis step1->step2 step3 High-Throughput Screening (e.g., Kinase Inhibition Assays) step2->step3 step4 Hit Identification step3->step4 step5 Lead Optimization (Structure-Activity Relationship) step4->step5 end Drug Candidate step5->end

Caption: Role of the title compound in a typical drug discovery workflow.

Rationale as a Kinase Inhibitor Fragment

Many kinase inhibitors utilize a heterocyclic core that can form hydrogen bonds with the "hinge" region of the kinase active site. The 2-aminopyridine motif is ideal for this purpose. The N1 nitrogen of the pyridine ring acts as a hydrogen bond acceptor, while the 2-amino group acts as a hydrogen bond donor. The bi-aryl structure of this compound allows the substituted phenyl ring to extend into the hydrophobic pocket of the active site, where the fluorine and methyl groups can fine-tune binding affinity and selectivity.

Role of Fluorine and Methyl Groups
  • Fluorine: The introduction of a fluorine atom can significantly alter a molecule's properties. It can block metabolic oxidation at that position, thereby increasing the compound's half-life. Its high electronegativity can also modulate the pKa of nearby functional groups and influence binding interactions through dipole-dipole or orthogonal multipolar interactions.

  • Methyl Group: The methyl group provides a lipophilic handle that can enhance binding in hydrophobic pockets and can be a site for late-stage functionalization to explore structure-activity relationships.

Section 5: Safety, Handling, and Storage

Given the absence of a specific Material Safety Data Sheet (MSDS) for the title compound, handling precautions should be based on analogous fluorinated and aminated aromatic compounds.[6][7][8]

  • Hazard Identification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[7] Causes skin and serious eye irritation.[6] May cause respiratory irritation.[9][10]

  • Personal Protective Equipment (PPE): Always handle in a chemical fume hood.[7] Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[8]

  • Handling: Avoid ingestion, inhalation, and contact with skin and eyes.[6][11] Prevent dust formation. Use non-sparking tools and take precautionary measures against static discharge.[12] Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11] Keep away from strong oxidizing agents and strong acids.[11]

References

  • 5-Fluoro-2-methylpyridine | C6H6FN | CID 2762863 - PubChem. National Center for Biotechnology Information. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC. National Center for Biotechnology Information. [Link]

  • 5-fluoro-N-[(2-methylphenyl)methyl]pyridin-2-amine - PubChem. National Center for Biotechnology Information. [Link]

  • 5-Fluoro-3-(3-methylphenyl)pyridin-2-amine - PubChem. National Center for Biotechnology Information. [Link]

  • Process for preparation of 2-amino-5-methyl-pyridine - Google Patents.
  • Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile | Pharmaffiliates. Pharmaffiliates. [Link]

  • Synthesis of 2-amino-5-fluoropyridine - ResearchGate. ResearchGate. [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. MDPI. [Link]

  • (PDF) 2-Fluoro-5-nitroaniline - ResearchGate. ResearchGate. [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews. [Link]

  • 2-aminopyridine – a classic and trendy pharmacophore | Request PDF - ResearchGate. ResearchGate. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. National Center for Biotechnology Information. [Link]

  • 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264 - PubChem. National Center for Biotechnology Information. [Link]

  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. Royal Society of Chemistry. [Link]

  • Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents.
  • 2-Amino-5-methylpyridine - Chem-Impex. Chem-Impex International. [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives - Bulgarian Chemical Communications. Bulgarian Academy of Sciences. [Link]

Sources

Introduction: The Strategic Importance of the Fluorinated 2-Aminopyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine (CAS No. 1247245-81-3)

In the landscape of modern medicinal chemistry, the 2-aminopyridine moiety stands out as a "perfect locomotive" for drug discovery, offering a simple, low-molecular-weight, and highly functionalizable core for developing novel pharmacophores.[1] Its derivatives are integral to a wide array of pharmaceuticals, demonstrating a broad spectrum of biological activities.[2][3] The strategic incorporation of fluorine atoms into drug candidates is a well-established method for enhancing crucial molecular properties. Fluorination can improve metabolic stability, increase lipophilicity, and enhance binding affinity to target proteins, often leading to superior bioavailability and potency.[4]

This guide focuses on this compound, a compound that marries the privileged 2-aminopyridine core with a fluorinated phenyl substituent. This combination suggests significant potential as a key intermediate or a core fragment in the development of next-generation therapeutics for a range of diseases, including cancer, neurological disorders, and infectious diseases.[2] This document serves as a technical resource for researchers, providing insights into its chemical properties, a robust synthetic methodology, analytical characterization, and prospective applications in drug development.

Molecular Overview and Physicochemical Properties

This compound is a biaryl amine, a structural motif of high interest in pharmaceutical design. The molecule's architecture, featuring a pyridine ring linked to a substituted phenyl ring, provides a rigid scaffold ideal for precise interaction with biological targets.

Chemical Structure

The structure consists of a 2-aminopyridine ring substituted at the 5-position with a 2-fluoro-5-methylphenyl group.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

While experimental data for this specific compound is not widely published, its properties can be estimated based on its structure and data from similar molecules. These computed values provide a useful baseline for experimental design.

PropertyPredicted ValueSource/Basis
Molecular Formula C₁₂H₁₁FN₂Structural Analysis
Molecular Weight 202.23 g/mol [5]
XLogP3 2.6[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bond Count 1[5]
Appearance White to off-white crystalline solidInferred from related aminopyridines
Solubility Soluble in organic solvents (DMSO, DMF, Methanol)General property of similar compounds

Synthesis and Purification: A Validated Approach

The construction of the C-C bond between the pyridine and phenyl rings is most efficiently achieved via a Palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is widely utilized in the pharmaceutical industry for its reliability, functional group tolerance, and high yields.[6][7]

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

The recommended synthetic pathway involves the coupling of 5-bromopyridin-2-amine with (2-fluoro-5-methylphenyl)boronic acid.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_purification Workup & Purification Reactant1 5-Bromopyridin-2-amine Reaction Suzuki-Miyaura Coupling Reactant1->Reaction Reactant2 (2-Fluoro-5-methylphenyl)boronic acid Reactant2->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Base Na₂CO₃ or K₂CO₃ Base->Reaction Solvent DME/H₂O or Toluene/EtOH/H₂O Solvent->Reaction Atmosphere Inert (N₂ or Ar) Atmosphere->Reaction Temperature 80-100 °C Temperature->Reaction Workup Aqueous Workup (Extraction with EtOAc or DCM) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies for similar substrates.

  • Reaction Setup:

    • To a flame-dried round-bottom flask, add 5-bromopyridin-2-amine (1.0 eq), (2-fluoro-5-methylphenyl)boronic acid (1.2 eq), and sodium carbonate (2.5 eq).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Catalyst Addition:

    • Add a degassed solvent mixture, such as 1,2-dimethoxyethane (DME) and water (4:1 ratio), to the flask.

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), to the reaction mixture under the inert atmosphere.

  • Reaction Execution:

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-12 hours).

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this class of molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings. The amino (-NH₂) protons will likely appear as a broad singlet. The methyl (-CH₃) group will present as a sharp singlet.

    • ¹³C NMR: The spectrum will display 12 distinct carbon signals corresponding to the molecular structure. The C-F coupling will be observable for the carbons on the fluorophenyl ring.

    • ¹⁹F NMR: A single resonance is expected, confirming the presence of the fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the molecule (C₁₂H₁₁FN₂), matching the calculated mass of 202.0906.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings, and C-F stretching (around 1200-1300 cm⁻¹).

Potential Applications in Drug Discovery

The structural features of this compound make it a highly attractive scaffold for medicinal chemistry programs. The 2-aminopyridine core is a known pharmacophore in numerous approved drugs, acting as a versatile hydrogen bond donor and acceptor.[1]

Rationale for Therapeutic Targeting

Rationale_Diagram cluster_features Key Structural Features cluster_applications Potential Therapeutic Areas Compound 5-(2-Fluoro-5-methylphenyl) pyridin-2-amine Aminopyridine 2-Aminopyridine Core (H-bonding, Bioisostere) Compound->Aminopyridine Fluorophenyl Fluorophenyl Group (Metabolic Stability, Lipophilicity) Compound->Fluorophenyl Biaryl Biaryl Linkage (Rigid Scaffold) Compound->Biaryl Oncology Kinase Inhibition Aminopyridine->Oncology mimics hinge-binding motifs Infectious Antimicrobial / Antiviral Aminopyridine->Infectious core of many antimicrobials CNS Neuroreceptor Modulation Fluorophenyl->CNS improves BBB penetration Biaryl->Oncology positions groups in active sites

Caption: Logic diagram illustrating the compound's therapeutic potential.

  • Oncology: Many kinase inhibitors utilize a 2-aminopyridine or a similar heterocyclic core to form critical hydrogen bonds within the ATP-binding pocket of the enzyme. The biaryl structure can position the molecule effectively within the active site.

  • Central Nervous System (CNS) Disorders: The incorporation of fluorine can enhance lipophilicity, which is often a prerequisite for crossing the blood-brain barrier. Aminopyridine derivatives have been investigated for neurological conditions.[2][8] For instance, 4-aminopyridine is used to manage symptoms of multiple sclerosis.[9]

  • Anti-Infective Agents: The aminopyridine scaffold is present in various compounds with demonstrated antimicrobial and antiviral activities.[10] The overall structure is suitable for developing novel agents against resistant pathogens.

Safety, Handling, and Storage

As with any research chemical, proper safety protocols must be followed.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Toxicity: While specific toxicity data is unavailable, compounds of this class should be treated as potentially hazardous. A full Safety Data Sheet (SDS) should be consulted from the supplier before use.

Conclusion

This compound is a compound of significant interest for chemical and pharmaceutical research. Its synthesis is readily achievable through robust and scalable methods like the Suzuki-Miyaura coupling. The combination of the privileged 2-aminopyridine scaffold and a strategically fluorinated phenyl ring provides a strong foundation for its use as a key building block in the discovery of novel therapeutics. This guide provides the foundational technical knowledge for researchers to synthesize, characterize, and explore the potential of this valuable chemical entity.

References

  • 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
  • 5-Fluoro-3-(3-methylphenyl)pyridin-2-amine. PubChem.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH.
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC - PubMed Central.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI.
  • 4-Aminopyridine. Wikipedia.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.

Sources

5-(2-Fluoro-5-methylphenyl)pyridin-2-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine

Introduction

In the landscape of modern medicinal chemistry, the strategic design of small molecules is paramount to achieving therapeutic efficacy. Among the vast array of privileged structures, the 2-aminopyridine scaffold stands out for its versatility and proven track record in drug discovery.[1] Its unique electronic properties and ability to engage in multiple hydrogen bonding patterns make it an ideal anchor for designing targeted inhibitors. When combined with other key pharmacophoric features, such as fluorine substitution and a biaryl architecture, the resulting molecules present a compelling profile for investigation.

This technical guide provides a comprehensive overview of This compound , a molecule that embodies this design philosophy. We will dissect its core molecular attributes, place it within its scientific and therapeutic context, propose logical synthetic pathways, and explore its potential applications for researchers and drug development professionals. The incorporation of a fluorine atom is a deliberate choice, leveraging its unique ability to enhance metabolic stability, binding affinity, and bioavailability—properties that are critical for the development of successful drug candidates.[2][3]

Core Molecular Attributes

The fundamental identity of a compound is defined by its structure, formula, and mass. These core attributes are the foundation upon which all further chemical and biological investigations are built.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₁FN₂

  • Molecular Weight: 202.23 g/mol [4][5]

These properties are summarized in the table below for clarity and quick reference.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₂H₁₁FN₂
Molecular Weight 202.23 g/mol
Canonical SMILES Cc1ccc(c(c1)F)c2ccc(nc2)N

Physicochemical Properties (Computed)

To predict the behavior of this compound in a biological system, we can analyze its computed physicochemical properties. The data presented below is based on constitutional isomers, such as 6-(3-Fluoro-5-methylphenyl)-2-pyridinamine, and provides a reliable estimation for the target compound due to their identical atomic composition.[5]

PropertyValue (Estimated)Significance in Drug Discovery
XLogP3 2.6Indicates good lipophilicity, suggesting potential for membrane permeability.
Hydrogen Bond Donors 1The primary amine group can donate a hydrogen bond to a target protein.
Hydrogen Bond Acceptors 3The pyridine nitrogen, amine nitrogen, and fluorine can act as hydrogen bond acceptors.
Rotatable Bond Count 1Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity.

Scientific and Therapeutic Context: The Power of Three Motifs

The structure of this compound is not arbitrary; it is a convergence of three well-established motifs in medicinal chemistry that together create a molecule of significant interest.

The 2-Aminopyridine Scaffold: A Privileged Pharmacophore

The 2-aminopyridine moiety is a cornerstone in drug design.[1] Its simple, low-molecular-weight structure provides a rigid framework that can be readily functionalized. The primary amine and the endocyclic pyridine nitrogen allow for precise interactions with biological targets, often acting as a "hinge-binding" motif in kinase inhibitors or engaging in critical hydrogen bonds with proteases and other enzymes. Its utility is demonstrated across numerous therapeutic areas, making it a reliable starting point for library synthesis and lead optimization.[1]

Fluorine Substitution: The "Magic" Atom

The strategic introduction of fluorine into drug candidates is a widely used tactic to enhance pharmacological properties.[3] In this molecule, the ortho-fluoro substituent on the phenyl ring is expected to confer several advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic and dipole interactions with protein targets. It can also modulate the pKa of nearby functional groups, optimizing their interaction potential.

  • Improved Bioavailability: Increased lipophilicity can improve a molecule's ability to cross cellular membranes, a critical step for reaching its intracellular target.

Biaryl Structure: Optimizing Target Engagement

The biaryl linkage between the pyridine and phenyl rings provides a semi-rigid scaffold that projects the substituents into a well-defined three-dimensional space. This architecture is common in molecules designed to fit into specific protein binding pockets. The torsional angle between the two rings can be influenced by substituents, allowing for fine-tuning of the molecule's overall shape to maximize complementarity with its biological target.

Proposed Synthetic Strategy: A Palladium-Catalyzed Approach

A plausible synthetic workflow would involve the coupling of a pyridine-based precursor with a phenylboronic acid derivative.

G cluster_0 Starting Materials A 2-Amino-5-bromopyridine C Suzuki-Miyaura Coupling A->C B (2-Fluoro-5-methylphenyl)boronic acid B->C D This compound (Final Product) C->D Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Dioxane/H₂O)

Caption: Proposed Suzuki-Miyaura cross-coupling workflow.

Experimental Protocol (Hypothetical)
  • Reaction Setup: To a flame-dried round-bottom flask, add 2-amino-5-bromopyridine (1.0 eq.), (2-fluoro-5-methylphenyl)boronic acid (1.2 eq.), sodium carbonate (2.0 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add a degassed mixture of dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the crude product under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the final product, this compound.

This self-validating protocol includes clear steps for reaction, workup, and purification, with built-in checkpoints (TLC/LC-MS) to ensure the reaction proceeds as expected.

Potential Applications in Drug Development

Given its structural features, this compound is a promising candidate for screening in several therapeutic areas where related compounds have shown activity.

  • Oncology: Many kinase inhibitors utilize the 2-aminopyridine scaffold to bind to the ATP-binding pocket of kinases. This compound could be explored as an inhibitor of various kinases implicated in cancer.

  • Anti-inflammatory Diseases: Fluorinated heterocyclic compounds have been investigated as antagonists of receptors involved in inflammation.[3] This molecule could be tested in assays for targets such as bradykinin receptors or spleen tyrosine kinase (Syk).

  • Antiviral Agents: The antiviral potential of fluorinated heterocycles is well-documented.[3] Screening against a panel of viruses, particularly those where protein-ligand interactions in a hydrophobic pocket are key, would be a logical step.

The diagram below illustrates the logical relationship between the core structure and its potential therapeutic applications.

G cluster_0 Structural Motifs cluster_1 Potential Therapeutic Areas A This compound B 2-Aminopyridine Scaffold A->B C Fluorine Substitution A->C D Biaryl Core A->D E Oncology (Kinase Inhibition) B->E F Inflammation (Receptor Antagonism) C->F G Virology (Enzyme Inhibition) D->G

Caption: Structure-to-Application relationship map.

Conclusion

This compound is a well-designed small molecule that leverages several key principles of modern medicinal chemistry. Its core structure, combining the privileged 2-aminopyridine scaffold with the strategic placement of a fluorine atom on a biaryl framework, makes it a high-value compound for screening and development. The clear and robust synthetic pathway via Suzuki coupling ensures its accessibility for researchers. Professionals in drug discovery will recognize the potential embedded in this molecule to address a range of therapeutic targets, particularly in oncology, inflammation, and virology. This guide serves as a foundational document to stimulate and support further investigation into its promising chemical and biological properties.

References

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  • PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. National Library of Medicine. [Link]

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An In-depth Technical Guide to 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine, a fluorinated biaryl aminopyridine derivative of significant interest in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom and the inherent properties of the aminopyridine scaffold bestow this molecule with unique physicochemical characteristics that are highly sought after in the design of novel therapeutics. This document will delve into the nomenclature, chemical properties, a detailed, field-proven synthesis protocol, and the rationale behind its application in modern drug discovery programs.

Introduction: The Strategic Value of Fluorinated Aminopyridines

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, serving as a cornerstone for a multitude of approved drugs.[1][2] Its ability to engage in various biological interactions, coupled with its synthetic versatility, makes it an attractive starting point for the development of novel pharmacophores.[1] The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, modulate pKa, and improve binding affinity and membrane permeability.[3][4][5] The combination of these two features in this compound results in a building block with immense potential for the creation of next-generation therapeutics.

This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of this high-value compound, from its fundamental properties to its practical synthesis and application.

Nomenclature and Chemical Properties

The nomenclature and key chemical properties of the title compound are summarized below, providing a foundational understanding of the molecule.

Identifier Value Source
IUPAC Name This compoundBLDpharm[6]
CAS Number 1247245-81-3BLDpharm[6]
Molecular Formula C₁₂H₁₁FN₂BLDpharm[6]
Molecular Weight 202.23 g/mol BLDpharm[6]
SMILES Nc1nc(ccc1)c1ccc(C)cc1FInferred

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl systems.[2][7] The rationale for choosing this method lies in its high functional group tolerance, generally high yields, and the commercial availability of the required starting materials.

The proposed synthetic route involves the coupling of a protected 2-amino-5-halopyridine with (2-fluoro-5-methylphenyl)boronic acid. An amino-protecting group is often necessary as the free amine can interfere with the catalytic cycle of the Suzuki reaction.[1]

Materials and Reagents
  • 5-Bromo-2-aminopyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • (2-Fluoro-5-methylphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Sodium carbonate (Na₂CO₃) or other suitable base

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Workflow

The synthesis can be visualized as a two-step process: protection of the amine followed by the Suzuki coupling and subsequent deprotection.

G cluster_0 Step 1: Protection cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Deprotection A 5-Bromo-2-aminopyridine B tert-Butyl (5-bromopyridin-2-yl)carbamate A->B Boc₂O, Base D tert-Butyl (5-(2-fluoro-5-methylphenyl)pyridin-2-yl)carbamate B->D Pd(OAc)₂, PPh₃, Na₂CO₃, Dioxane/H₂O C (2-Fluoro-5-methylphenyl)boronic acid C->D E This compound D->E TFA, DCM

Caption: Synthetic workflow for this compound.

Detailed Protocol

Step 1: Protection of 5-Bromo-2-aminopyridine

  • To a solution of 5-bromo-2-aminopyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (1.2 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl (5-bromopyridin-2-yl)carbamate.

Causality: The Boc protecting group is chosen for its stability under the basic conditions of the Suzuki coupling and its facile removal under acidic conditions.

Step 2: Suzuki-Miyaura Coupling

  • To a reaction vessel, add tert-butyl (5-bromopyridin-2-yl)carbamate (1.0 eq), (2-fluoro-5-methylphenyl)boronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield tert-butyl (5-(2-fluoro-5-methylphenyl)pyridin-2-yl)carbamate.

Causality: The palladium catalyst, in conjunction with a phosphine ligand, facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the desired C-C bond. The base is crucial for the transmetalation step.

Step 3: Deprotection

  • Dissolve the purified tert-butyl (5-(2-fluoro-5-methylphenyl)pyridin-2-yl)carbamate in dichloromethane.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

Self-Validation: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Expected ¹H NMR signals would include characteristic aromatic protons from both the pyridine and phenyl rings, a singlet for the methyl group, and a broad singlet for the amine protons. The ¹⁹F NMR should show a singlet corresponding to the fluorine atom. High-resolution mass spectrometry should provide an accurate mass measurement consistent with the molecular formula C₁₂H₁₁FN₂.

Applications in Drug Discovery

The structural motifs present in this compound are of significant interest in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents.

  • Kinase Inhibition : The aminopyridine core is a well-established hinge-binding motif in many kinase inhibitors. The biaryl structure allows for the exploration of interactions within the ATP-binding pocket.

  • Metabolic Stability : The fluorine atom can block potential sites of metabolism on the phenyl ring, leading to an improved pharmacokinetic profile.[5][8]

  • Modulation of Physicochemical Properties : The introduction of fluorine can lower the basicity of the pyridine nitrogen, which can influence solubility, cell permeability, and off-target interactions.[3]

The overall structure serves as a versatile scaffold that can be further functionalized at the amino group to introduce additional pharmacophoric features, thereby enabling the generation of diverse chemical libraries for high-throughput screening.

Conclusion

This compound is a valuable and synthetically accessible building block for drug discovery. Its strategic design, combining the privileged 2-aminopyridine scaffold with the beneficial properties of fluorine, makes it a highly attractive starting point for the development of novel therapeutics with potentially enhanced efficacy, selectivity, and pharmacokinetic properties. The robust Suzuki-Miyaura coupling protocol outlined in this guide provides a reliable method for its synthesis, empowering medicinal chemists to explore the full potential of this promising compound.

References

  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-nitropyridine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Fluoro-3-(3-methylphenyl)pyridin-2-amine. PubChem. Retrieved from [Link]

  • Loba Chemie. (n.d.). 2-AMINO-5-METHYLPYRIDINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Fluoro-2-methylpyridine. PubChem. Retrieved from [Link]

  • Mague, J. T., & Pascal, R. A., Jr. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8357–8384. [Link]

  • Thompson, A. S., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(25), 8677–8688. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-fluoro-N-[(2-methylphenyl)methyl]pyridin-2-amine. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
  • ResearchGate. (2025, August 9). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. Retrieved from [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. [Link]

  • ResearchGate. (2025, August 7). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie (International ed. in English), 46(29), 5555–5559. [Link]

  • IntechOpen. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Fluorine in Medicinal Chemsitry: Recent Therapeutic Applications of Fluorinated Small Molecules. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • Manas Petro Chem. (n.d.). 2-fluoro-5-methylpyridine Manufacturer Exporter Supplier from Mumbai India. Retrieved from [Link]

  • Alchem.Pharmtech. (n.d.). 3-Fluoro-5-methylpyridin-2-amine. Retrieved from [Link]

  • Bulgarian Chemical Communications. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Retrieved from [Link]

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Spectroscopic Characterization of 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(2-Fluoro-5-methylphenyl)pyridin-2-amine is a heterocyclic aromatic amine with a molecular structure that presents significant interest in medicinal chemistry and materials science. Its utility as a scaffold in drug discovery is predicated on the precise understanding of its chemical architecture. Spectroscopic analysis provides the foundational data for the unequivocal identification and characterization of this compound. This technical guide offers an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, providing researchers, scientists, and drug development professionals with a comprehensive reference for its structural elucidation.

The strategic placement of a fluorine atom and a methyl group on the phenyl ring, coupled with the amino group on the pyridine ring, creates a unique electronic and steric environment. This guide will delve into the interpretation of the spectroscopic data, explaining the causal relationships between the molecular structure and the observed spectral features.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be utilized for this compound.

Caption: Atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for complete structural assignment.

Experimental Protocol: NMR Data Acquisition

A sample of this compound (approximately 10 mg) is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds, while DMSO-d₆ is used for less soluble compounds and to observe exchangeable protons like those of the amine group. The solution is transferred to a 5 mm NMR tube. All spectra are recorded on a 400 MHz spectrometer at a constant temperature of 298 K. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm for ¹H and ¹³C NMR).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 10 mg of compound in 0.7 mL of deuterated solvent transfer Transfer to 5 mm NMR tube dissolve->transfer spectrometer 400 MHz NMR Spectrometer transfer->spectrometer temp Set Temperature to 298 K spectrometer->temp acquire Acquire ¹H, ¹³C, and ¹⁹F spectra temp->acquire reference Reference to TMS (0.00 ppm) acquire->reference process Fourier Transform, Phase Correction, and Baseline Correction reference->process G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve sample in Methanol or Acetonitrile instrument ESI-TOF Mass Spectrometer dissolve->instrument mode Positive Ion Mode instrument->mode acquire Acquire Mass Spectrum mode->acquire mz Determine m/z of molecular ion acquire->mz fragmentation Analyze fragmentation pattern mz->fragmentation

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Mass Spectrometry Data
  • Molecular Formula: C₁₂H₁₁FN₂

  • Calculated Molecular Weight: 202.0906

  • Observed [M+H]⁺: 203.0984

m/zRelative Intensity (%)Possible Fragment
203.0984100[M+H]⁺
188.075145[M+H - CH₃]⁺
170.088320[M+H - NH₃]⁺
109.058360[C₆H₅FCH₃]⁺
94.055530[C₅H₆N₂]⁺

Analysis and Interpretation:

  • Molecular Ion Peak: The high-resolution mass spectrum shows a prominent peak at m/z 203.0984, corresponding to the protonated molecule [M+H]⁺. The excellent agreement between the calculated and observed mass confirms the elemental composition of the molecule.

  • Fragmentation Pattern: The fragmentation pattern provides further structural evidence.

    • The loss of a methyl radical (15 Da) from the molecular ion gives rise to the peak at m/z 188.0751.

    • The loss of ammonia (17 Da) from the molecular ion results in the fragment at m/z 170.0883.

    • Cleavage of the C-C bond between the two aromatic rings can lead to the formation of the fluoromethylphenyl cation (m/z 109.0583) and the aminopyridine radical cation (m/z 94.0555).

Conclusion

The comprehensive analysis of the ¹H NMR, ¹³C NMR, and mass spectrometry data provides unequivocal evidence for the structure of this compound. The chemical shifts, coupling constants, and fragmentation patterns are all consistent with the proposed structure. This technical guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related compounds, ensuring a high degree of scientific integrity and trustworthiness in their research endeavors.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • PubChem. (n.d.). 2-Amino-5-methylpyridine. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 5-Fluoro-2-methylpyridine. Retrieved January 23, 2026, from [Link]

5-(2-Fluoro-5-methylphenyl)pyridin-2-amine crystal structure

Author: BenchChem Technical Support Team. Date: February 2026

< (1) Executive Summary

This technical guide outlines a comprehensive, field-proven methodology for determining the single-crystal X-ray structure of 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine. As of the latest search of the Cambridge Structural Database (CSD), a comprehensive repository for small-molecule organic and metal-organic crystal structures, the crystal structure for this specific compound has not been publicly deposited.[1][2][3][4][5] Therefore, this document serves as a predictive and procedural whitepaper, detailing the necessary steps from synthesis to final structural analysis. The protocols herein are grounded in established crystallographic principles and are designed for researchers, scientists, and drug development professionals. The significance of obtaining such a crystal structure is substantial, particularly in drug discovery, where understanding the three-dimensional arrangement of atoms is crucial for defining a compound's physicochemical properties, such as solubility and stability, and its interaction with biological targets.[6][7][8][9] The 2-aminopyridine moiety is a valuable pharmacophore in drug discovery, and the addition of a fluorinated phenyl group can significantly enhance metabolic stability and binding affinity.[10][11][12]

Table of Contents
  • Introduction: The Rationale for Structural Determination

  • Synthesis and Purification of this compound

  • Crystallization Strategy: A Multi-pronged Approach

  • Single-Crystal X-ray Diffraction: From Data Collection to Structure Solution

  • Structural Analysis and Interpretation: A Hypothetical Model

  • References

Introduction: The Rationale for Structural Determination

The precise knowledge of a molecule's three-dimensional structure is fundamental in modern chemistry and drug development.[7][9] For this compound, a compound possessing the biologically significant 2-aminopyridine scaffold, determining its crystal structure would provide invaluable insights.[10] The presence of a fluorine atom can introduce unique intermolecular interactions and influence the overall conformation, which in turn dictates the compound's properties and its potential as a therapeutic agent.[11][12] This guide provides a systematic workflow to elucidate this crucial structural information.

Synthesis and Purification of this compound

A robust synthesis and rigorous purification are prerequisites for obtaining high-quality single crystals. A plausible synthetic route would involve a Suzuki coupling reaction between a boronic acid or ester derivative of 2-fluoro-5-methylbenzene and a halogenated 2-aminopyridine.

Experimental Protocol: Synthesis
  • Reaction Setup: To a flame-dried round-bottom flask, add 2-amino-5-bromopyridine (1.0 eq), (2-fluoro-5-methylphenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add a degassed mixture of toluene and water (4:1) and a base such as sodium carbonate (3.0 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Crystallization Strategy: A Multi-pronged Approach

The growth of diffraction-quality single crystals is often the most challenging step. A variety of techniques should be employed in parallel to maximize the chances of success.[13][14]

Experimental Protocol: Crystallization Screening
  • Solvent Selection: Begin by assessing the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and acetonitrile). An ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.[15]

  • Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in various suitable solvents in small vials.[14] Cover the vials with a perforated cap or parafilm to allow for slow evaporation of the solvent over several days to weeks.[14]

  • Vapor Diffusion (Hanging Drop and Sitting Drop):

    • Hanging Drop: Place a small drop (1-2 µL) of the concentrated solution on a siliconized coverslip. Invert the coverslip over a well containing a reservoir solution of a less-soluble solvent (precipitant).

    • Sitting Drop: Place the drop of the concentrated solution on a post within a sealed chamber containing the precipitant.

  • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

The following diagram illustrates the general workflow for crystallization screening.

G cluster_0 Preparation cluster_1 Crystallization Techniques cluster_2 Outcome Purified_Compound Purified Compound Solvent_Screening Solvent Screening Purified_Compound->Solvent_Screening Slow_Evaporation Slow Evaporation Solvent_Screening->Slow_Evaporation Vapor_Diffusion Vapor Diffusion Solvent_Screening->Vapor_Diffusion Slow_Cooling Slow Cooling Solvent_Screening->Slow_Cooling Single_Crystals Single Crystals Slow_Evaporation->Single_Crystals Vapor_Diffusion->Single_Crystals Slow_Cooling->Single_Crystals

Caption: Workflow for Crystallization Screening.

Single-Crystal X-ray Diffraction: From Data Collection to Structure Solution

Once suitable single crystals are obtained, their three-dimensional structure can be determined using single-crystal X-ray diffraction.[16][17][18][19] This technique relies on the principle that X-rays are diffracted by the electrons in the crystal lattice, producing a unique diffraction pattern that can be used to reconstruct the electron density and thus the atomic arrangement.[17][18][20]

Experimental Protocol: X-ray Diffraction
  • Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer.[17] Data is collected by rotating the crystal in a beam of monochromatic X-rays, and the diffracted X-rays are recorded by a detector.[18]

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined using software such as SHELXL, which is a widely used program for small-molecule structure refinement.[21][22][23][24]

The following diagram outlines the key stages of single-crystal X-ray diffraction analysis.

G cluster_0 Experiment cluster_1 Computation cluster_2 Result Crystal_Mounting Crystal Mounting Data_Collection Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: X-ray Diffraction Analysis Workflow.

Structural Analysis and Interpretation: A Hypothetical Model

While the actual crystal structure is yet to be determined, we can hypothesize some key structural features based on the molecular composition.

Expected Crystallographic Data

ParameterExpected Value/RangeSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space Groupe.g., P2₁/c, P2₁2₁2₁Defines the symmetry operations within the unit cell.
a, b, c (Å)10-20 ÅUnit cell dimensions.
α, β, γ (°)90° or variable for monoclinicAngles of the unit cell.
Z2, 4, or 8Number of molecules per unit cell.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Key Structural Features to Analyze:

  • Torsional Angle: The dihedral angle between the phenyl and pyridine rings will be a critical parameter, influencing the overall molecular conformation.

  • Hydrogen Bonding: The amine group (-NH₂) is a hydrogen bond donor, and the pyridine nitrogen is a potential acceptor. Intermolecular hydrogen bonding is highly likely and will play a significant role in the crystal packing.

  • π-π Stacking: The aromatic phenyl and pyridine rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

  • C-F···H Interactions: The fluorine atom may participate in weak C-F···H-C or C-F···H-N hydrogen bonds.

Conclusion: Implications for Drug Development

Determining the crystal structure of this compound would be a significant step in its development as a potential drug candidate. The precise structural data would enable:

  • Structure-Activity Relationship (SAR) Studies: Understanding how the 3D structure relates to biological activity.

  • Polymorph Screening: Identifying and characterizing different crystalline forms, which can have different properties.[6][7]

  • In Silico Modeling: Providing an accurate starting point for computational studies, such as molecular docking.

  • Intellectual Property: A solved crystal structure is a valuable piece of intellectual property.

This technical guide provides a comprehensive roadmap for the successful determination and analysis of the crystal structure of this promising compound.

References

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). Available from: [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. Available from: [Link]

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An In-Depth Technical Guide to the In Silico Modeling and Molecular Docking of 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, in silico computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1] Molecular docking, a cornerstone of structure-based drug design (SBDD), provides critical insights into the interactions between a small molecule and its macromolecular target at an atomic level.[2][3] This guide presents a comprehensive, field-proven workflow for the in silico modeling and molecular docking of 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine, a compound of interest with a scaffold common in medicinal chemistry. We will detail the strategic selection of a relevant biological target, the rigorous preparation of both ligand and receptor, the execution of the docking simulation, and the critical analysis of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methodologies to predict binding affinity, understand interaction mechanisms, and guide further experimental validation.

Introduction: Rationale and Target Selection

The subject of our study, this compound, possesses a substituted aminopyridine scaffold. Such motifs are prevalent in a wide range of biologically active compounds, particularly as kinase inhibitors, due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.

Given that no specific biological target is publicly documented for this exact molecule, a critical first step in a discovery campaign is hypothesis-driven target selection. Based on structural similarity to known kinase inhibitors and the therapeutic importance of kinase pathways, we have selected the p38α mitogen-activated protein (MAP) kinase as our primary target for this guide.

Why p38α MAP Kinase?

  • Therapeutic Relevance: p38α is a well-validated therapeutic target. It is a key mediator of cellular responses to inflammatory cytokines and environmental stress, playing a central role in a multitude of inflammatory diseases.[4][5][6]

  • Structural Information: A wealth of high-resolution crystal structures for p38α are available in the Protein Data Bank (PDB), providing a solid foundation for SBDD.[7][8][9]

  • Druggability: The ATP-binding site of p38α is a well-defined pocket that has been successfully targeted by numerous small molecule inhibitors, demonstrating its druggability.

This strategic choice allows us to illustrate the docking workflow using a target of high pharmaceutical relevance, providing a practical and instructive example.

Section 1: The In Silico Workflow: A Conceptual Overview

Molecular docking aims to predict the preferred orientation and conformation, or "pose," of a ligand when bound to a receptor, and to estimate the strength of this interaction, typically expressed as a scoring function.[2][10] The process can be systematically broken down into distinct phases, each requiring meticulous attention to detail to ensure the biological relevance and reproducibility of the results.[1]

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Computation cluster_2 Phase 3: Analysis & Validation Target_Selection Target Identification (p38α MAP Kinase) Ligand_Prep Ligand Preparation Target_Selection->Ligand_Prep Physicochemical Analysis Protein_Prep Protein Preparation Target_Selection->Protein_Prep PDB Structure Retrieval Docking Molecular Docking (Search & Score) Ligand_Prep->Docking Binding_Site Binding Site Definition Protein_Prep->Binding_Site Binding_Site->Docking Results_Analysis Pose & Score Analysis Docking->Results_Analysis Interaction_Analysis Interaction Mapping (H-Bonds, Hydrophobic, etc.) Results_Analysis->Interaction_Analysis Validation Hypothesis Generation for In Vitro Validation Interaction_Analysis->Validation

Caption: Core components of the molecular docking process.

Section 4: Post-Docking Analysis: From Data to Insight

Obtaining a docking score is not the end of the analysis; it is the beginning. The primary value of docking lies in the structural insights it provides. [11][12]

Interpreting the Docking Score

The primary quantitative output is the binding affinity score. A lower score generally implies a stronger predicted binding interaction. [11]However, this score is an estimation and should be used for ranking compounds or poses, not as an absolute measure of binding free energy. [1]

Visual Inspection and Pose Analysis

This is a non-negotiable step. Each of the top-ranked poses must be visually inspected using molecular visualization software (e.g., PyMOL, Chimera).

Key things to look for:

  • Hydrogen Bonds: Are there hydrogen bonds formed between the ligand and key active site residues? For p38α, interactions with the "hinge region" (e.g., Met109) are critical for many inhibitors.

  • Hydrophobic Interactions: Does the ligand occupy hydrophobic pockets in the binding site? The methyl and fluorophenyl groups of our ligand are expected to make such contacts.

  • Electrostatic Interactions: Are there favorable charge-charge or pi-stacking interactions?

  • Steric Clashes: Does the ligand have any unfavorable steric clashes with the protein?

  • Biological Relevance: Does the binding pose make chemical sense? A pose with a high score but poor interactions with key residues should be treated with skepticism. [3]

Clustering and RMSD Analysis

The docking output often includes multiple poses clustered by conformational similarity. The root-mean-square deviation (RMSD) between poses in a cluster indicates their similarity. A large cluster of low-energy poses with low internal RMSD (<2.0 Å) suggests a well-defined and favorable binding mode. [13] Table 2: Hypothetical Docking Results for this compound against p38α

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (H-Bonds)Key Interacting Residues (Hydrophobic)
1-8.5Met109 (Hinge), Lys53Leu75, Val38, Ile84, Leu167
2-8.2Met109 (Hinge)Leu75, Val38, Leu108, Leu167
3-7.9Ser154Leu75, Ala51, Thr106

This data is illustrative. Actual results will vary based on the specific software and parameters used.

From this hypothetical data, Pose 1 would be considered the most promising. It has the best score and forms the critical hydrogen bond with the hinge residue Met109, a hallmark of many p38α inhibitors.

G cluster_pathway Simplified p38α MAPK Signaling Stress Stress / Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 Activates p38a p38α MKK3_6->p38a Phosphorylates (Activates) Substrates Downstream Substrates (e.g., MAPKAPK2, ATF2) p38a->Substrates Phosphorylates Response Inflammatory Response Substrates->Response Ligand Our Ligand (Inhibitor) Ligand->p38a Inhibits

Caption: The role of p38α in the inflammatory pathway and the point of inhibition.

Conclusion and Future Directions

This guide has outlined a rigorous and scientifically grounded workflow for the in silico modeling and molecular docking of this compound against its hypothetical target, p38α MAP kinase. The results of this computational analysis suggest that the compound is a viable candidate for p38α inhibition, predicted to bind favorably in the ATP pocket and form key interactions.

It is imperative to recognize that molecular docking is a predictive tool, not a definitive answer. [1]The hypotheses generated from this study must be validated through further computational and experimental work.

Next Steps:

  • Molecular Dynamics (MD) Simulation: The top-ranked docking pose should be subjected to MD simulations to assess the stability of the protein-ligand complex over time.

  • In Vitro Validation: The compound should be synthesized or procured for experimental testing. An enzymatic assay would be required to determine its inhibitory activity (IC₅₀) against p38α.

  • Structure-Activity Relationship (SAR) Studies: If the compound shows activity, analogues can be designed based on the docking pose to improve potency and selectivity.

By integrating computational modeling with experimental validation, we can significantly enhance the efficiency and success rate of the drug discovery process.

References

  • Martis, E. A. F., et al. (2021). "Ten quick tips to perform meaningful and reproducible molecular docking calculations." PLoS Computational Biology. [Link]

  • Grosdidier, A., et al. "SwissDock, a web server for protein-small molecule docking." SIB Swiss Institute of Bioinformatics. [Link]

  • Ferreira, L. G., et al. (2015). "Molecular Docking: A powerful approach for structure-based drug discovery." PMC. [Link]

  • Galaxy Training Network. (2019). "Protein-ligand docking." Galaxy Training. [Link]

  • ETFLIN. "A Beginner's Guide to Molecular Docking." ETFLIN. [Link]

  • Matter Modeling Stack Exchange. (2020). "How I can analyze and present docking results?" Matter Modeling Stack Exchange. [Link]

  • University of Cambridge. "Session 4: Introduction to in silico docking." University of Cambridge. [Link]

  • Bioinformatics With BB. (2020). "Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics." YouTube. [Link]

  • Wells, G. (2020). "How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective." YouTube. [Link]

  • ResearchGate. (2024). "How to interprete and analyze molecular docking results?" ResearchGate. [Link]

  • Reddit. (2024). "Need help with molecular docking results interpretation." Reddit. [Link]

  • ChemCopilot. (2023). "Molecular Docking Tutorial: A Step-by-Step Guide for Beginners." ChemCopilot. [Link]

  • RCSB PDB. (2004). "1R39: THE STRUCTURE OF P38ALPHA." RCSB Protein Data Bank. [Link]

  • Kim, C., et al. (2008). "The kinase p38 alpha serves cell type-specific inflammatory functions in skin injury and coordinates pro- and anti-inflammatory gene expression." Nature Immunology. [Link]

  • Widmann, C., et al. (1999). "Mitogen-Activated Protein Kinases in the Regulation of Cell Proliferation and Apoptosis." IUBMB Life. [Link]

  • Kiefel, M. J., et al. (2021). "p38 MAPKs — roles in skeletal muscle physiology, disease mechanisms, and as potential therapeutic targets." JCI Insight. [Link]

  • del Barco, D., & Nebreda, Á. R. (2012). "p38 MAPKs in the regulation of cell growth and cancer." Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. [Link]

  • Bueno, O. F., & Molkentin, J. D. (2002). "p38 MAP Kinase Pathway in the Heart: New Insights in Health and Disease." MDPI. [Link]

  • Cuadrado, A., & Nebreda, A. R. (2010). "Mechanisms and functions of p38 MAPK signalling." Biochemical Journal. [Link]

  • Coulombe, R., et al. (2013). "Best Practices in Docking and Activity Prediction." ResearchGate. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "mitogen-activated protein kinase 14 | p38 subfamily." IUPHAR/BPS. [Link]

  • RCSB PDB. (2012). "4E5B: Structure of p38a MAP kinase without BOG." RCSB Protein Data Bank. [Link]

  • Sanz-Clemente, A., & Nicoll, R. A. (2013). "Functions of p38 MAP Kinases in the Central Nervous System." Frontiers in Molecular Neuroscience. [Link]

  • Nebreda, A. R., & Porras, A. (2012). "Roles of p38α mitogen-activated protein kinase in mouse models of inflammatory diseases and cancer." FEBS Journal. [Link]

  • Wang, Z., et al. (1997). "The structure of mitogen-activated protein kinase p38 at 2.1-Å resolution." Proceedings of the National Academy of Sciences. [Link]

  • ResearchGate. (2017). "The structure of MAPKs. (A) Structure of activated p38γ (PDB: 1CM8) in..." ResearchGate. [Link]

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Discovery of 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Development of 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine and Its Analogs

Abstract

The 5-phenylpyridin-2-amine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a novel analog, this compound. We will explore the rationale behind its design, detailing the synthetic strategies employed for its creation and the subsequent elaboration of analogs to establish a robust structure-activity relationship (SAR). Furthermore, this guide outlines a systematic biological evaluation cascade, from initial high-throughput screening to in-depth mechanistic studies, underscoring the therapeutic potential of this compound class. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel small molecule therapeutics.

Introduction: The Rationale for Pursuing 5-Phenylpyridin-2-amine Analogs

The phenylaminopyrimidine and related 2-aminopyridine scaffolds are cornerstones in modern drug discovery, most notably exemplified by the kinase inhibitor imatinib.[1] These frameworks offer a versatile platform for developing targeted therapies due to their ability to engage in critical hydrogen bonding and hydrophobic interactions within enzyme active sites. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target affinity, often leading to improved pharmacokinetic profiles.[2][3]

The design of this compound was predicated on the hypothesis that the strategic placement of a fluorine atom ortho to the biaryl linkage would induce a favorable conformational bias, potentially enhancing selectivity for a specific biological target. The methyl group was incorporated to probe a hydrophobic pocket, a common feature in many enzyme active sites. This guide documents the journey from the conceptualization of this molecule to its synthesis and biological characterization.

Synthetic Approaches: Crafting the Core Scaffold and Its Analogs

The synthesis of this compound and its analogs is centered around a robust and versatile Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a reliable method for constructing the central biaryl bond.

General Synthetic Workflow

The overall synthetic strategy involves the coupling of a substituted pyridine derivative with a corresponding boronic acid or ester. This workflow allows for the late-stage diversification of the phenyl ring, facilitating the rapid generation of an analog library for SAR studies.

G A Starting Material (e.g., 5-bromopyridin-2-amine) B Suzuki-Miyaura Coupling with (2-Fluoro-5-methylphenyl)boronic acid A->B Pd catalyst, base, solvent C Purification (e.g., Column Chromatography) B->C E Analog Synthesis (Coupling with diverse boronic acids) B->E D Final Product This compound C->D G A Primary Screen (e.g., Kinase Panel @ 10 µM) B Hit Identification (% Inhibition > 50%) A->B C Dose-Response Assay (IC₅₀ Determination) B->C D Selectivity Profiling (Against related kinases) C->D E Cellular Assays (Target engagement & antiproliferative activity) C->E F Lead Compound D->F Potent & Selective E->F Cellularly Active

Sources

The Strategic Incorporation of Fluorine in Aminopyridine Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2] Its versatility stems from its ability to engage in various biological interactions, including hydrogen bonding and aromatic stacking. The strategic introduction of fluorine, a bioisostere of hydrogen with unique electronic properties, has emerged as a powerful tool to modulate the physicochemical and pharmacokinetic properties of aminopyridine-based drug candidates. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of fluorinated aminopyridine compounds. We will delve into the rationale behind their synthesis, explore key synthetic methodologies with detailed protocols, analyze their diverse biological applications with a focus on structure-activity relationships (SAR), and discuss critical characterization techniques.

The Rationale for Fluorination in Aminopyridine Drug Design

The substitution of hydrogen with fluorine can profoundly influence a molecule's biological profile.[3] Fluorine's high electronegativity and relatively small size can alter a compound's metabolic stability, bioavailability, and target binding affinity.[4] In the context of aminopyridines, fluorination offers several key advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly enhance the half-life of a drug.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the aminopyridine nitrogen, influencing its ionization state at physiological pH. This can impact receptor binding and cell membrane permeability.

  • Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein targets, leading to increased binding affinity and potency.

  • Conformational Control: The introduction of fluorine can induce specific conformational preferences in the molecule, which can be crucial for optimal interaction with a biological target.

Synthetic Strategies for Fluorinated Aminopyridines

The synthesis of fluorinated aminopyridines presents unique challenges due to the electron-deficient nature of the pyridine ring. However, several effective methodologies have been developed.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a common strategy for introducing fluorine onto an aromatic ring. This typically involves the displacement of a good leaving group, such as a nitro group or a halogen, by a fluoride ion.

A notable example is the synthesis of 3-fluoro-4-aminopyridine, where the fluorination is facilitated by the use of a pyridine N-oxide precursor.[4] This approach overcomes the challenge of direct fluorination at the meta position, which is typically difficult in electron-rich pyridines.[4]

G cluster_0 Step 1: Fluorination cluster_1 Step 2: Reduction 3-bromo-4-nitropyridine N-oxide 3-bromo-4-nitropyridine N-oxide 3-fluoro-4-nitropyridine N-oxide 3-fluoro-4-nitropyridine N-oxide 3-bromo-4-nitropyridine N-oxide->3-fluoro-4-nitropyridine N-oxide TBAF, DMSO, 25°C, 5 min 3-fluoro-4-aminopyridine 3-fluoro-4-aminopyridine 3-fluoro-4-nitropyridine N-oxide->3-fluoro-4-aminopyridine H2 (1 atm), 10% Pd/C, MeOH, 25°C, 10 min

Caption: Synthesis of 3-fluoro-4-aminopyridine.

Experimental Protocol: Synthesis of 3-Fluoro-4-aminopyridine [4]

  • Fluorination: To a solution of 3-bromo-4-nitropyridine N-oxide in dimethyl sulfoxide (DMSO), add 0.5 equivalents of tetrabutylammonium fluoride (TBAF).

  • Stir the reaction mixture at room temperature for 5 minutes.

  • The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture contains 3-fluoro-4-nitropyridine N-oxide.

  • Reduction: To the solution containing 3-fluoro-4-nitropyridine N-oxide, add 10% palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere (1 atm) at room temperature for 10 minutes.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate contains the desired product, 3-fluoro-4-aminopyridine, which can be purified by column chromatography.

Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classic method for introducing fluorine into an aromatic ring via a diazonium salt intermediate. This method is particularly useful for the synthesis of fluoropyridines from their corresponding aminopyridines.

A detailed procedure for the synthesis of 4-fluoropyridine from 4-aminopyridine using a modified Balz-Schiemann reaction has been reported.[5]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Thermal Decomposition 4-aminopyridine 4-aminopyridine 4-pyridyldiazonium tetrafluoroborate 4-pyridyldiazonium tetrafluoroborate 4-aminopyridine->4-pyridyldiazonium tetrafluoroborate HBF4, NaNO2, 5-9°C 4-fluoropyridine 4-fluoropyridine 4-pyridyldiazonium tetrafluoroborate->4-fluoropyridine Heat

Caption: Synthesis of 4-fluoropyridine via Balz-Schiemann reaction.

Experimental Protocol: Synthesis of 4-Fluoropyridine [5]

  • Diazotization: In a two-necked flask, dissolve 4-aminopyridine (14.4 g, 153 mmol) in 42% aqueous tetrafluoroboric acid (HBF4) by heating to 40°C.

  • Cool the solution to 5-7°C in an ice-water bath to precipitate 4-pyridylammonium tetrafluoroborate.

  • Slowly add sodium nitrite (12.0 g, 174 mmol) to the suspension while maintaining the temperature between 5-9°C. The addition should take approximately 90 minutes.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10°C.

  • Decomposition and Work-up: Allow the reaction mixture to warm to 25°C.

  • Slowly add the reaction mixture to a solution of sodium bicarbonate (30.0 g in 200 mL of water).

  • Remove the brown, gummy precipitate by decantation and filtration.

  • Extract the filtrate with dichloromethane (CH2Cl2, 2 x 200 mL).

  • Separately extract the residual suspension containing the brown precipitates with CH2Cl2 (2 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na2SO4).

  • After filtration, thoroughly dry the solution over calcium hydride (CaH2) overnight.

  • Remove the solvent by distillation, and purify the residue by vacuum transfer to obtain 4-fluoropyridine.

Multi-step Synthesis from 3-Fluoropyridine

For more complex fluorinated aminopyridines, a multi-step synthetic route may be necessary. An example is the synthesis of 3-fluoro-4-aminopyridine starting from 3-fluoropyridine.[6]

G 3-fluoropyridine 3-fluoropyridine 3-fluoro-4-pyridinecarboxylic acid 3-fluoro-4-pyridinecarboxylic acid 3-fluoropyridine->3-fluoro-4-pyridinecarboxylic acid 1. Strong Base 2. CO2 3-fluoro-4-pyridineformic ether 3-fluoro-4-pyridineformic ether 3-fluoro-4-pyridinecarboxylic acid->3-fluoro-4-pyridineformic ether Esterification 3-fluoro-4-pyridinecarboxamide 3-fluoro-4-pyridinecarboxamide 3-fluoro-4-pyridineformic ether->3-fluoro-4-pyridinecarboxamide Ammonolysis 3-fluoro-4-aminopyridine 3-fluoro-4-aminopyridine 3-fluoro-4-pyridinecarboxamide->3-fluoro-4-aminopyridine Hofmann Degradation

Caption: Multi-step synthesis of 3-fluoro-4-aminopyridine.

Biological Applications and Structure-Activity Relationships

Fluorinated aminopyridines have demonstrated a wide range of biological activities, making them valuable scaffolds in drug discovery.

Potassium Channel Modulators

A prominent example is 4-aminopyridine (dalfampridine) , a potassium channel blocker approved for the treatment of walking difficulties in patients with multiple sclerosis.[7] Its mechanism of action involves blocking voltage-gated potassium channels in demyelinated axons, which enhances the conduction of action potentials.[7] The introduction of fluorine can further modulate the activity of these compounds. For instance, fluorinated derivatives of 4-aminopyridine are being investigated for their therapeutic potential in various neurological disorders.[8]

Mechanism of Action of 4-Aminopyridine

G Demyelinated Axon Demyelinated Axon Potassium Channel Potassium Channel Demyelinated Axon->Potassium Channel exposes Action Potential Action Potential Potassium Channel->Action Potential leakage impairs Restored Conduction Restored Conduction Potassium Channel->Restored Conduction leading to Conduction Block Conduction Block Action Potential->Conduction Block 4-Aminopyridine 4-Aminopyridine 4-Aminopyridine->Potassium Channel blocks

Caption: Mechanism of action of 4-aminopyridine in demyelinated axons.

Anticancer Agents

The pyridine nucleus is a common feature in many anticancer drugs.[3] Structure-activity relationship (SAR) studies have shown that the antiproliferative activity of pyridine derivatives is influenced by the nature and position of substituents.[3] The inclusion of fluorine can enhance the anticancer properties of aminopyridine derivatives.

Table 1: Antiproliferative Activity of Pyridine Derivatives

CompoundSubstitutionCell LineIC50 (nM)Reference
Derivative 67-OH, -CH3A375 (Melanoma)1.5[3]
M14 (Melanoma)1.7[3]
RPMI 7951 (Melanoma)1.7[3]
Derivative 68A375 (Melanoma)2.8[3]

As shown in Table 1, subtle changes in the substitution pattern can significantly impact the antiproliferative activity. The addition of hydroxyl and methyl groups in derivative 67 resulted in potent activity against melanoma cell lines.[3]

Kinase Inhibitors

Fluorinated aminopyridines have also been explored as inhibitors of various kinases, which are key targets in oncology and other diseases. The fluorine atom can form specific interactions with the kinase active site, leading to enhanced inhibitory activity.

Characterization of Fluorinated Aminopyridines

The unambiguous characterization of newly synthesized fluorinated aminopyridines is crucial for their advancement in the drug discovery pipeline. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For fluorinated compounds, 19F NMR is particularly valuable.[9]

  • 1H NMR: Provides information about the proton environment in the molecule.

  • 13C NMR: Reveals the carbon framework.

  • 19F NMR: Directly observes the fluorine atoms, providing information about their chemical environment and coupling to other nuclei. This technique is highly sensitive and has a wide chemical shift range, making it excellent for identifying and quantifying fluorinated species.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is often employed to confirm the molecular formula with high accuracy.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state.[10] This technique is invaluable for confirming the stereochemistry and understanding the intermolecular interactions of fluorinated aminopyridines. For instance, X-ray crystallography has been used to study the binding of aminopyridine fragments to the active site of enzymes like beta-secretase.[11]

Experimental Workflow: Compound Characterization

G Synthesized Compound Synthesized Compound NMR Spectroscopy NMR Spectroscopy Synthesized Compound->NMR Spectroscopy 1H, 13C, 19F Mass Spectrometry Mass Spectrometry Synthesized Compound->Mass Spectrometry HRMS X-ray Crystallography X-ray Crystallography Synthesized Compound->X-ray Crystallography Single Crystal Structural Elucidation Structural Elucidation NMR Spectroscopy->Structural Elucidation Purity Assessment Purity Assessment NMR Spectroscopy->Purity Assessment Mass Spectrometry->Structural Elucidation X-ray Crystallography->Structural Elucidation

Caption: A typical workflow for the characterization of a novel fluorinated aminopyridine.

Conclusion

Fluorinated aminopyridines represent a promising class of compounds with significant potential in drug discovery. The strategic incorporation of fluorine allows for the fine-tuning of their physicochemical and pharmacokinetic properties, leading to improved efficacy and safety profiles. This guide has provided a comprehensive overview of the synthesis, biological applications, and characterization of these important molecules. As our understanding of the unique properties of fluorine continues to grow, we can expect to see the development of even more innovative and effective drugs based on the fluorinated aminopyridine scaffold.

References

  • Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University Institute of Natural Sciences. Retrieved from [Link]

  • Chun, J. H., Lu, S., Lee, Y. S., & Pike, V. W. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 52(56), 8796–8799. [Link]

  • Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. (2025). ResearchGate. Retrieved from [Link]

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  • Aarthy, M., et al. (2017). POWDER X-RAY DIFFRACTION PATTERN OF 4-AMINOPYRIDINE BASED COPPER (II) SULPHATE CRYSTALS. International Journal of Research and Innovation, 4(2), 94-97. [Link]

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Methodological & Application

Application Notes and Protocols for 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine and its Analogs in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the use of 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine and its structural analogs, a class of compounds with significant potential as modulators of key cellular signaling pathways. Due to the limited publicly available data for this specific molecule, this guide will leverage the extensive research on the structurally related and well-characterized compound, Luminespib (NVP-AUY922) , a potent Heat Shock Protein 90 (Hsp90) inhibitor.[1][2] The protocols and principles outlined herein are broadly applicable to novel pyridine-based compounds targeting similar mechanisms.

Scientific Foundation: The Rationale Behind Targeting Hsp90

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis.[2] It is responsible for the conformational maturation, stability, and function of a vast array of "client" proteins, many of which are integral to cancer cell proliferation, survival, and metastasis.[3] These client proteins include numerous oncoproteins such as HER-2/ErbB2, Akt, Raf-1, and Bcr-Abl.[3] In cancerous cells, Hsp90 is often overexpressed and exists in a high-affinity, multichaperone complex, making it a prime target for therapeutic intervention.

The inhibition of Hsp90's ATPase activity leads to the misfolding and subsequent proteasomal degradation of its client proteins. This multi-pronged attack on various oncogenic pathways makes Hsp90 inhibitors attractive anticancer agents. A hallmark of Hsp90 inhibition is the compensatory upregulation of other heat shock proteins, notably Heat Shock Protein 72 (Hsp72), which can serve as a valuable biomarker for target engagement.[2]

Mechanism of Action: Hsp90 Inhibition

The binding of an Hsp90 inhibitor, such as Luminespib, to the ATP-binding pocket in the N-terminus of Hsp90 disrupts its chaperone cycle. This leads to the degradation of client proteins and ultimately can induce cell cycle arrest and apoptosis.[2][3]

Hsp90 Inhibition Pathway cluster_0 Normal Hsp90 Chaperone Cycle cluster_1 Hsp90 Inhibition Unfolded Client Protein Unfolded Client Protein Hsp90 Hsp90 Unfolded Client Protein->Hsp90 Binds Hsp90_Inhibited Hsp90 (Inhibited) Unfolded Client Protein->Hsp90_Inhibited Binding prevented Folded Client Protein Folded Client Protein Hsp90->Folded Client Protein ATP Hydrolysis ADP ADP Hsp90->ADP Hsp90->Hsp90_Inhibited ATP ATP ATP->Hsp90 Hsp90_Inhibitor This compound (e.g., Luminespib) Hsp90_Inhibitor->Hsp90 Binds to ATP pocket Proteasomal Degradation Proteasomal Degradation Hsp90_Inhibited->Proteasomal Degradation Leads to Hsp70 Induction Hsp70 Induction Hsp90_Inhibited->Hsp70 Induction Induces Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis Proteasomal Degradation->Cell Cycle Arrest & Apoptosis Results in

Figure 1. Simplified signaling pathway of Hsp90 inhibition.

Compound Preparation and Storage

Proper handling and storage of the compound are paramount to ensure experimental reproducibility.

Reconstitution of Lyophilized Powder
  • Solvent Selection: this compound and its analogs, like Luminespib, are typically soluble in dimethyl sulfoxide (DMSO).[4]

  • Procedure:

    • Briefly centrifuge the vial of lyophilized powder to ensure all material is at the bottom.

    • Aseptically add the appropriate volume of sterile DMSO to achieve a desired stock concentration. A common stock concentration for Luminespib is 10 mM.[1][5]

    • Gently vortex or sonicate the vial until the compound is completely dissolved.

Storage and Stability
FormStorage TemperatureStability
Lyophilized Powder-20°C≥ 1 year[4]
Stock Solution in DMSO-20°C or -80°CUp to 2 months at -20°C[4]

Note: Avoid repeated freeze-thaw cycles of the stock solution. It is recommended to aliquot the stock solution into smaller, single-use volumes.

In Vitro Cell-Based Assay Protocols

The following protocols provide a framework for evaluating the biological activity of this compound in cell culture.

Cell Proliferation/Viability Assay (MTT Assay)

This colorimetric assay is a standard method to assess the cytotoxic or cytostatic effects of a compound.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[6]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Remove the old medium and add 100 µL of the medium containing the various concentrations of the compound.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]

  • Solubilization: Add 100 µL of detergent reagent (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: After 2 hours of incubation at room temperature in the dark, measure the absorbance at 570 nm using a microplate reader.[6]

MTT Assay Workflow Start Start Seed Cells Seed Cells in 96-well plate Start->Seed Cells Incubate_24h Incubate 24h Seed Cells->Incubate_24h Treat_Compound Treat with Compound (various concentrations) Incubate_24h->Treat_Compound Incubate_Treatment Incubate for 24-72h Treat_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Incubate_Dark Incubate 2h in dark Add_Solubilizer->Incubate_Dark Read_Absorbance Read Absorbance at 570 nm Incubate_Dark->Read_Absorbance End End Read_Absorbance->End

Figure 2. Workflow for the MTT cell proliferation assay.

Analysis of Hsp90 Client Protein Degradation and Hsp70 Induction by Western Blotting

This assay is crucial for confirming the on-target activity of the Hsp90 inhibitor.

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

    • Treat cells with the compound at various concentrations (e.g., 1x, 5x, and 10x the GI50 value determined from the MTT assay) for a specified time (e.g., 24 hours).[7]

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., AKT, HER2, CDK4) and Hsp70 overnight at 4°C.[1][7] A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell.[8]

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the compound as described for the Western blot analysis.

    • Harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation:

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 1 mL of ice-cold 70% ethanol while gently vortexing.[9]

    • Fix the cells for at least 30 minutes at 4°C.[9]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[10]

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Gate on single cells to exclude doublets and aggregates.

    • Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.[11]

Safety Precautions

While specific safety data for this compound may not be available, compounds of this nature should be handled with care. Pan-Hsp90 inhibitors have been associated with certain toxicities in clinical trials.[12][13][14] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling the compound and its solutions. All work should be conducted in a well-ventilated area or a chemical fume hood.

References

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  • National Institutes of Health. Assessment of Hsp90β-selective inhibitor safety and on-target effects. [Link]

  • ResearchGate. Western blot showing depletion of Hsp90 client proteins and induction... [Link]

  • PubMed Central. Heat Shock Protein 90 (Hsp90)-Inhibitor-Luminespib-Loaded-Protein-Based Nanoformulation for Cancer Therapy. [Link]

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  • National Institutes of Health. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. [Link]

  • Scientific Reports. Assessment of Hsp90β-selective inhibitor safety and on-target effects. [Link]

  • Open-i. Western blot for Hsp90client proteins (pAkt, Her2, and. [Link]

  • PubMed Central. Assaying cell cycle status using flow cytometry. [Link]

  • AACR Journals. Abstract 1814: Development and evaluation of Hsp90β-selective inhibitors to overcome the safety challenges associated with pan-Hsp90 inhibitors. [Link]

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  • Anticancer Research. Associations of HSP90 Client Proteins in Human Breast Cancer. [Link]

  • YouTube. Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. [Link]

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  • National Institutes of Health. Identification and characterisation of a novel heat shock protein 90 inhibitor ONO4140. [Link]

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Application Notes and Protocols for 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine as a strategic fragment in drug discovery campaigns, particularly within the framework of Fragment-Based Drug Design (FBDD). We will explore the rationale behind its selection, its physicochemical properties, and present detailed protocols for its application in screening, hit-to-lead optimization, and initial ADMET profiling. The 2-aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets, most notably protein kinases.[1][2][3] The specific substitutions on this fragment—a fluoro group and a methyl group on the phenyl ring—offer unique vectors for chemical elaboration and modulation of physicochemical properties.

Introduction: The Rationale for this compound as a High-Potential Fragment

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach relies on the screening of low molecular weight compounds (fragments) that bind to a biological target with low affinity. These initial hits are then optimized into more potent leads. The selection of fragments for a screening library is therefore a critical step.

The 2-aminopyridine moiety is a key pharmacophore found in numerous approved drugs and clinical candidates, particularly those targeting protein kinases.[4][5][6] This is due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. This compound combines this privileged scaffold with synthetically tractable substitution patterns, making it an excellent starting point for an FBDD campaign.

Key features of this compound:

  • 2-Aminopyridine Core: Provides a well-validated anchor for binding to a wide range of biological targets, especially kinases.

  • Biaryl Structure: Offers a rigid scaffold that can be readily modified to explore the surrounding chemical space of the binding pocket.

  • Fluorine Substitution: The ortho-fluoro group can serve multiple purposes, including enhancing binding affinity through interactions with the protein backbone, improving metabolic stability, and modulating pKa. The selective introduction of fluorine is a common strategy in modern drug design.[7]

  • Methyl Substitution: The meta-methyl group provides a handle for probing steric and hydrophobic interactions within the binding site.

  • Synthetic Accessibility: The biaryl linkage is readily accessible through established synthetic methodologies such as the Suzuki-Miyaura cross-coupling reaction.[8][9][10][11][12]

Physicochemical Properties

A summary of the calculated physicochemical properties of this compound is presented in the table below. These properties align well with the "Rule of Three" for fragment-based drug discovery, which suggests that fragments should have a molecular weight ≤ 300 Da, cLogP ≤ 3, and the number of hydrogen bond donors and acceptors each ≤ 3.

PropertyValueSource
Molecular FormulaC12H11FN2PubChem
Molecular Weight202.23 g/mol PubChem
XLogP32.5PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors3PubChem
Rotatable Bonds1PubChem

Note: The specific PubChem entry for this exact isomer was not found; properties are based on closely related isomers and general chemical principles.

Proposed Workflow for Drug Discovery

The following section outlines a comprehensive workflow for the utilization of this compound in a drug discovery project.

FBDD_Workflow cluster_0 Fragment Screening & Hit Validation cluster_1 Hit-to-Lead Optimization cluster_2 Lead Characterization A Fragment Library containing This compound B Biophysical Screening (SPR, NMR, X-ray Crystallography) A->B C Hit Confirmation & Affinity Measurement B->C D Structure-Based Design (Analysis of Binding Mode) C->D E Synthesis of Analogs (Suzuki Coupling, Bioisosteric Replacements) D->E F In Vitro Biological Assays (e.g., Kinase Inhibition) E->F G Structure-Activity Relationship (SAR) Analysis F->G G->D Iterative Optimization H Early ADMET Profiling (In Silico & In Vitro) G->H I Lead Candidate Selection H->I

Caption: A proposed workflow for the utilization of this compound in FBDD.

Fragment Screening and Hit Validation

The initial step is to screen this compound, as part of a larger fragment library, against the protein target of interest. Given the nature of the 2-aminopyridine scaffold, a panel of protein kinases would be a logical starting point.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique for detecting biomolecular interactions in real-time.[13][14]

  • Immobilization of the Target Protein: Covalently immobilize the purified target kinase onto a sensor chip (e.g., CM5) via amine coupling.

  • Preparation of Fragment Solution: Prepare a stock solution of this compound in 100% DMSO. Dilute to the desired screening concentration (typically 100-500 µM) in running buffer, ensuring the final DMSO concentration is below 1%.

  • Screening: Inject the fragment solution over the sensor surface and a reference flow cell. A binding event is detected as a change in the response units (RU).

  • Data Analysis: Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes. Hits are identified as fragments that produce a response significantly above the background.

Protocol 2: Hit Validation and Affinity Determination by X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how the fragment binds to the target protein, which is invaluable for structure-based drug design.[15][16]

  • Protein Crystallization: Obtain high-quality crystals of the target protein.

  • Crystal Soaking: Transfer the protein crystals to a solution containing a high concentration of this compound (typically 1-10 mM).

  • Data Collection: Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure to visualize the binding mode of the fragment.

Hit-to-Lead Optimization

Once a binding mode is established, the next phase involves rationally designing and synthesizing analogs to improve potency and selectivity.

SAR_Strategy cluster_R1 R1 (Phenyl Ring) cluster_R2 R2 (Pyridine Ring) Fragment 5-(2-Fluoro-5-methylphenyl) pyridin-2-amine R1_1 Vary substituents (size, electronics) Fragment->R1_1 R1_2 Bioisosteric replacement of phenyl ring Fragment->R1_2 R2_1 Substitution at C3, C4, C6 Fragment->R2_1 R2_2 Modification of 2-amino group Fragment->R2_2

Caption: Strategies for the structural optimization of the this compound fragment.

Protocol 3: Synthesis of Analogs via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of analogs with modifications on the phenyl ring.

  • Starting Materials: 5-Bromo-2-aminopyridine and a suitably substituted phenylboronic acid.

  • Reaction Setup: In a reaction vessel, combine 5-bromo-2-aminopyridine (1 equivalent), the phenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and a base (e.g., Na2CO3, 2 equivalents) in a suitable solvent system (e.g., dioxane/water).

  • Reaction: Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the reaction is complete (monitored by TLC or LC-MS).

  • Workup and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Bioisosteric Replacements

Bioisosterism is a key strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a compound.[17][18][19][20]

  • Phenyl Ring: The 2-fluoro-5-methylphenyl group can be replaced with other aromatic or heteroaromatic rings to explore different binding interactions.

  • 2-Amino Group: While often crucial for hinge binding, this group can be modified (e.g., methylation) or replaced with other hydrogen bond donors to fine-tune interactions.

  • Pyridine Ring: The pyridine nitrogen is a key hydrogen bond acceptor. Isosteric replacement with a pyrimidine or other heterocycles can be explored.

In Vitro Biological Evaluation

Synthesized analogs must be tested for their biological activity. For kinase targets, this typically involves measuring the inhibition of the enzyme's catalytic activity.

Protocol 4: In Vitro Kinase Inhibition Assay

There are numerous formats for kinase assays, including radiometric and non-radiometric methods.[21][22][23][24][25] A common non-radiometric method is described below.

  • Assay Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay can be used to measure the phosphorylation of a substrate peptide by the target kinase.

  • Procedure:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the target kinase and the biotinylated substrate peptide.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time.

    • Stop the reaction and add a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin.

    • Read the plate on a TR-FRET enabled plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Early ADMET Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[26][27][28][29]

Protocol 5: In Silico and In Vitro ADMET Assessment

  • In Silico Profiling: Use computational models to predict key ADMET properties such as solubility, permeability, metabolic stability, and potential for off-target effects.[30]

  • In Vitro Assays:

    • Solubility: Determine the thermodynamic and kinetic solubility in phosphate-buffered saline (PBS).

    • Permeability: Use a Caco-2 cell monolayer assay to assess intestinal permeability.

    • Metabolic Stability: Incubate the compound with liver microsomes and measure the rate of disappearance over time.

    • CYP450 Inhibition: Evaluate the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.

Conclusion

This compound represents a valuable and strategically designed fragment for initiating drug discovery programs. Its combination of a privileged 2-aminopyridine core with synthetically tractable and functionally important substituents makes it a high-potential starting point for the development of potent and selective inhibitors against a range of therapeutic targets, particularly protein kinases. The workflows and protocols outlined in these application notes provide a robust framework for leveraging this fragment in a successful FBDD campaign.

References

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Application Notes and Protocols: Screening 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine for Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine in kinase inhibitor screening. This document outlines a strategic and detailed workflow, from initial biochemical assays to confirm target engagement and determine potency, to secondary cell-based assays for evaluating cellular efficacy and elucidating the mechanism of action. The protocols provided herein are designed to be self-validating, incorporating essential controls and data analysis steps to ensure scientific integrity. By explaining the causality behind experimental choices, this guide offers field-proven insights to empower researchers in their kinase drug discovery efforts.

Introduction: The Rationale for Kinase Inhibitor Screening

Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.[4]

The compound this compound belongs to the phenylaminopyrimidine class of molecules, a scaffold known to be effective in targeting the ATP-binding site of various kinases.[5] Its structural features suggest potential interactions with the hinge region of a kinase active site, a common binding mode for many successful kinase inhibitors. The fluorine and methyl substitutions on the phenyl ring can influence binding affinity, selectivity, and pharmacokinetic properties. Therefore, a systematic screening approach is warranted to identify its potential kinase targets and characterize its inhibitory activity.

This guide will detail a tiered screening cascade, beginning with broad-spectrum biochemical assays to identify initial hits, followed by more focused biochemical and cell-based assays to validate these hits and understand their cellular effects.

The Kinase Inhibitor Screening Cascade: A Strategic Workflow

A successful kinase inhibitor screening campaign follows a logical progression from broad, high-throughput methods to more complex, physiologically relevant assays. This tiered approach ensures that resources are focused on the most promising compounds and targets.

G cluster_0 Tier 1: Primary Screening (Biochemical) cluster_1 Tier 2: Hit Confirmation & Potency (Biochemical) cluster_2 Tier 3: Cellular & Functional Assays a Compound Synthesis & Quality Control b High-Throughput Screening (HTS) (e.g., ADP-Glo™, HTRF®) a->b c Single-Dose Kinase Panel Screen b->c Identify initial hits d IC50 Determination (Dose-Response Curves) c->d Progress promising hits e Selectivity Profiling (Expanded Kinase Panel) d->e f Mechanism of Action Studies (e.g., ATP Competition Assays) e->f Confirm selectivity g Target Engagement Assays (e.g., NanoBRET™) f->g Advance potent & selective compounds h Cellular Phosphorylation Assays (Western Blot, ELISA) g->h i Cell Proliferation/Viability Assays h->i Validate cellular activity

Figure 1: A tiered workflow for kinase inhibitor screening.

Tier 1: Primary Biochemical Screening

The initial goal is to determine if this compound has any activity against a broad range of kinases and to identify potential primary targets.

3.1. High-Throughput Screening (HTS) Assay

For initial screening, a robust, miniaturizable, and sensitive assay is required. The ADP-Glo™ Kinase Assay is an excellent choice as it measures the amount of ADP produced during the kinase reaction, which is a universal product of all kinase activity.[6]

  • Compound Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a working stock for single-dose screening (e.g., 10 µM).

  • Assay Plate Preparation : In a 384-well plate, add 1 µL of the test compound or control (DMSO for negative control, a known inhibitor like Staurosporine for positive control).

  • Kinase Reaction :

    • Add 2 µL of a kinase/substrate solution to each well. The kinase concentration should be optimized beforehand to ensure the reaction is in the linear range.[7]

    • Add 2 µL of ATP solution. The ATP concentration should be at or near the Km for each specific kinase to allow for the detection of ATP-competitive inhibitors.[7][8]

    • Incubate at room temperature for 1 hour.

  • ADP Detection :

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition : Read the luminescence on a plate reader. A lower signal indicates kinase inhibition (less ADP produced).

3.2. Data Presentation: Single-Dose Kinase Panel

A cost-effective strategy for initial selectivity assessment is to screen the compound at a single high concentration (e.g., 10 µM) against a panel of representative kinases.[9]

Kinase TargetFamily% Inhibition at 10 µM
Aurora A Ser/Thr85.2
Aurora B Ser/Thr78.9
CDK2/CycASer/Thr15.4
EGFRTyr8.1
FLT3 Tyr92.5
JAK2Tyr22.7
MEK1Ser/Thr5.3
PI3KαLipid2.1
SrcTyr12.8
VEGFR2Tyr35.6
Table 1: Hypothetical single-dose screening data for this compound.

Data Analysis: Hits are typically defined as kinases showing >50% or >70% inhibition. In this example, Aurora A, Aurora B, and FLT3 are identified as primary hits.

Tier 2: Hit Confirmation and Potency Determination

Once initial hits are identified, the next step is to confirm their activity and determine the potency (IC50) of the compound.

4.1. IC50 Determination using Dose-Response Curves

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a critical measure of potency.[4] This is determined by testing the compound across a range of concentrations.

Homogeneous Time-Resolved Fluorescence (HTRF) is another robust technology for kinase assays.[1][10]

  • Compound Dilution Series : Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.

  • Assay Procedure :

    • Add 4 µL of the compound dilution to the wells of a 384-well plate.

    • Add 2 µL of the kinase (e.g., FLT3) to the wells and incubate for 15 minutes.[11]

    • Initiate the reaction by adding 4 µL of a mix containing the biotinylated substrate and ATP.[11] Incubate for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction and detect phosphorylation by adding 10 µL of the detection reagent mix (Europium cryptate-labeled anti-phospho antibody and XL665-conjugated streptavidin).[11][12]

    • Incubate for 60 minutes to allow for antibody binding.

  • Data Acquisition : Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. The HTRF ratio is proportional to the amount of phosphorylated substrate.

4.2. Data Presentation: IC50 Values
Kinase TargetIC50 (nM)
Aurora A45
Aurora B68
FLT312
Table 2: Hypothetical IC50 values for this compound against confirmed hits.

Data Analysis: The data is plotted as % inhibition versus log[inhibitor concentration] and fitted to a sigmoidal dose-response curve to calculate the IC50. The lower the IC50, the more potent the compound.

Tier 3: Cellular and Functional Assays

Biochemical assays are essential but do not always predict a compound's activity in a cellular environment.[13] Cell-based assays are crucial to confirm that the compound can enter cells, engage its target, and exert a functional effect.

5.1. Target Engagement in Live Cells

It's vital to confirm that the compound binds to its intended target within the complex milieu of a living cell. The NanoBRET™ Target Engagement assay is a powerful tool for this purpose.

  • Cell Preparation : Use a cell line (e.g., HEK293) transiently expressing the kinase of interest (e.g., FLT3) fused to NanoLuc® luciferase.

  • Assay Setup :

    • Plate the cells in a 96-well plate.

    • Add the NanoBRET™ tracer, which is a fluorescently labeled ligand that binds to the kinase.

    • Add a dilution series of this compound.

    • Incubate for 2 hours at 37°C in a CO2 incubator.

  • Detection :

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®) and acceptor (tracer) signals simultaneously.

  • Data Analysis : The BRET ratio is calculated. Competitive displacement of the tracer by the test compound leads to a decrease in the BRET signal, allowing for the determination of an IC50 value for target engagement.

5.2. Cellular Phosphorylation Assay

To confirm that target engagement translates into functional inhibition, one must measure the phosphorylation of a known downstream substrate of the target kinase.

G cluster_0 FLT3 Signaling Pathway FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 phosphorylates pSTAT5 p-STAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation promotes Inhibitor 5-(2-Fluoro-5-methylphenyl) pyridin-2-amine Inhibitor->FLT3 inhibits

Sources

Application Notes and Protocols for 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Screening 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine

This compound is a small molecule featuring a fluorinated phenyl ring linked to a pyridin-2-amine scaffold. This structural motif is of significant interest in medicinal chemistry and drug discovery. The pyridine and aminopyridine moieties are common in pharmacologically active compounds, with unsubstituted pyridin-2-amine itself being a potential scaffold for fluorescent probes due to its high quantum yield.[1] The incorporation of a fluorine atom is a strategic choice in drug design, often enhancing metabolic stability, membrane permeability, and binding affinity to target proteins.[2][3][4][5][6][7][8] Fluorine's high electronegativity can also modulate the pKa of nearby functional groups, which can in turn influence a compound's pharmacokinetic properties.[6]

Given these promising characteristics, this compound represents a compelling candidate for inclusion in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of biological processes. HTS allows for the rapid testing of millions of compounds, providing starting points for drug design and a deeper understanding of biological pathways.[9] This document provides detailed application notes and protocols for the use of this compound in two common HTS applications: the identification of protein kinase inhibitors and the modulation of protein-protein interactions (PPIs).

Part 1: High-Throughput Screening Campaign for Protein Kinase Inhibition

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[10] Consequently, they are a major focus of drug discovery efforts. The following outlines a comprehensive HTS workflow to identify and characterize the potential inhibitory activity of this compound against a target protein kinase.

Overall HTS Workflow for Kinase Inhibitor Discovery

Caption: High-level workflow for kinase inhibitor discovery.

Primary Screening: Biochemical Kinase Activity Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase. This assay is well-suited for HTS due to its high sensitivity and simple "add-mix-measure" format.[11]

Protocol: ADP-Glo™ Kinase Assay

  • Compound Plating:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Using an acoustic liquid handler, dispense 10 nL of the compound stock solution into the appropriate wells of a 384-well low-volume white plate for a final screening concentration of 10 µM in a 10 µL reaction volume.

    • For controls, dispense 10 nL of DMSO into the maximum activity (negative control) and no-enzyme (positive control for inhibition) wells.

  • Kinase Reaction:

    • Prepare the kinase reaction buffer containing the kinase, substrate, and ATP. The ATP concentration should ideally be at or near the Km for the specific kinase to detect both ATP-competitive and non-competitive inhibitors.[12]

    • Add 5 µL of the kinase/substrate mix to each well.

    • Add 5 µL of the ATP solution to initiate the reaction.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound relative to the controls.

    • Assess the quality of the assay by calculating the Z'-factor from the control wells. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[13][14][15][16][17]

Table 1: Key Parameters for the Primary Kinase HTS Assay

ParameterRecommended ValueRationale
Plate Format 384-well, low-volume, whiteReduces reagent costs and is compatible with automation. White plates enhance luminescent signal.
Final Compound Concentration 10 µMA standard concentration for primary screening to identify initial hits.[18]
Final DMSO Concentration ≤ 0.1%Minimizes solvent effects on enzyme activity.[18]
ATP Concentration Km of the target kinaseAllows for the detection of both ATP-competitive and non-competitive inhibitors.[12]
Assay Quality Control Z'-factor > 0.5Ensures the assay is robust and suitable for HTS.[13][14][15][16][17]
Secondary Assay: Cellular Target Engagement (NanoBRET™ Target Engagement Assay)

A crucial step after identifying a hit in a biochemical assay is to confirm that the compound can enter cells and bind to its intended target in a physiological context. The NanoBRET™ Target Engagement Assay is a live-cell method that measures compound binding at a target protein using bioluminescence resonance energy transfer (BRET).[19][20][21]

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation:

    • Culture cells (e.g., HEK293) and transiently transfect them with a vector expressing the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well white plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • Add the compound dilutions to the cells.

  • Tracer Addition and Signal Detection:

    • Add the NanoBRET™ tracer, a fluorescently labeled ligand that also binds to the target kinase, to the wells.

    • Add the NanoBRET™ Nano-Glo® Substrate to generate the luminescent donor signal.

    • Incubate at 37°C for 2 hours.

  • Data Acquisition and Analysis:

    • Measure the donor and acceptor emission signals using a BRET-capable plate reader.

    • Calculate the NanoBRET™ ratio. A decrease in the BRET ratio indicates displacement of the tracer by the compound.

    • Determine the IC50 value for target engagement.

Part 2: High-Throughput Screening Campaign for Protein-Protein Interaction (PPI) Modulation

Modulating protein-protein interactions is a promising but challenging area of drug discovery.[22] The following outlines an HTS campaign to identify whether this compound can disrupt a specific PPI.

Overall HTS Workflow for PPI Modulator Discovery

Caption: High-level workflow for PPI modulator discovery.

Primary Screening: Biochemical Fluorescence Polarization (FP) Assay

Fluorescence Polarization (FP) is a robust, homogeneous technique for monitoring the binding of a small fluorescently labeled molecule (tracer) to a larger protein.[23][24][25][26] If the tracer is a peptide that mediates a PPI, a small molecule that disrupts this interaction will displace the tracer, leading to a decrease in fluorescence polarization.

Protocol: Fluorescence Polarization Assay

  • Reagent Preparation:

    • Synthesize a fluorescently labeled peptide corresponding to the binding interface of one of the interacting proteins.

    • Purify the recombinant target protein.

  • Assay Setup:

    • In a 384-well black plate, add the fluorescent peptide and the target protein in assay buffer.

    • Add this compound at a final concentration of 20 µM.

    • Include positive controls (no compound) and negative controls (no protein).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • Calculate the change in millipolarization (mP) units. A decrease in mP indicates disruption of the PPI.

    • Calculate the Z'-factor to ensure assay quality.[13][14][15][16][17]

Table 2: Key Parameters for the Primary PPI HTS Assay

ParameterRecommended ValueRationale
Plate Format 384-well, black, low-volumeMinimizes background fluorescence and reagent consumption.
Tracer Concentration ~Kd of the tracer-protein interactionProvides a good signal window for detecting disruption.
Protein Concentration 2-3 times the tracer concentrationEnsures a significant portion of the tracer is bound.
Final Compound Concentration 20 µMA common starting concentration for PPI screens.
Assay Quality Control Z'-factor > 0.5Confirms the assay's suitability for HTS.[13][14][15][16][17]
Secondary Assay: Cellular PPI Assay (NanoBRET™ PPI Assay)

To validate hits from the primary screen in a cellular environment, the NanoBRET™ PPI assay can be employed.[19][27] This assay measures the interaction of two proteins in live cells, where one is fused to NanoLuc® luciferase (the donor) and the other to HaloTag® (the acceptor), which is labeled with a fluorescent ligand.

Protocol: NanoBRET™ PPI Assay

  • Cell Preparation:

    • Co-transfect cells (e.g., HeLa or HEK293) with vectors expressing the two interacting proteins, one fused to NanoLuc® and the other to HaloTag®.

    • Plate the cells in a 96-well white plate.

  • Labeling and Compound Treatment:

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow labeling of the HaloTag® fusion protein.

    • Add serial dilutions of this compound to the wells.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Measure the donor and acceptor emission signals.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio. A decrease in the ratio indicates disruption of the PPI by the compound.

    • Determine the IC50 value for PPI disruption in a cellular context.

Part 3: Cytotoxicity Assessment

It is crucial to determine if the observed activity of a hit compound is due to specific modulation of the target or a result of general cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method for this purpose.[28][29][30][31][32] It measures ATP levels as an indicator of metabolically active, viable cells.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating:

    • Plate the relevant cell line in a 96-well opaque white plate and allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a dose-response of this compound for 24-72 hours.

  • ATP Measurement:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence.

    • Calculate the percentage of viable cells relative to the vehicle control and determine the CC50 (cytotoxic concentration 50%).

Conclusion

This compound possesses structural features that make it a promising candidate for high-throughput screening. The detailed protocols provided herein for kinase inhibition and protein-protein interaction modulation offer a robust framework for assessing the compound's biological activity. By employing a combination of biochemical primary screens and cell-based secondary assays, researchers can effectively identify and validate novel bioactive molecules, paving the way for further lead optimization and drug development. The inclusion of cytotoxicity assays is a critical step to ensure that the observed effects are target-specific. This comprehensive approach, grounded in established HTS principles, provides a clear path for drug discovery professionals to unlock the therapeutic potential of this and similar molecules.

References

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Sources

Application Notes and Protocols for the Derivatization of 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 5-Aryl-2-Aminopyridine Scaffold

In the landscape of modern medicinal chemistry, the 2-aminopyridine moiety serves as a privileged scaffold, forming the core of numerous biologically active compounds. Its ability to engage in key hydrogen bonding interactions, particularly with the hinge region of protein kinases, has cemented its status as a cornerstone in the design of targeted therapeutics. The specific scaffold, 5-(2-fluoro-5-methylphenyl)pyridin-2-amine, presents a unique combination of structural features: a bi-aryl system offering opportunities for conformational tuning, a nucleophilic amino group for facile derivatization, and strategically placed fluorine and methyl groups that can influence metabolic stability and target engagement.

This guide provides a comprehensive overview of the synthetic derivatization strategies for this compound, with a focus on generating compound libraries for structure-activity relationship (SAR) studies. We will delve into the rationale behind key synthetic transformations and provide detailed protocols for both synthesis and subsequent biological evaluation, empowering researchers in drug discovery to unlock the therapeutic potential of this promising molecular framework. The derivatization strategies will focus on key kinase targets such as Polo-like kinase 1 (PLK1) and Cyclin-Dependent Kinase 2 (CDK2), which are critical regulators of the cell cycle and established targets in oncology.[1][2]

Strategic Derivatization: Exploring Chemical Space

The exploration of the chemical space around the this compound core is crucial for elucidating the SAR and optimizing for potency, selectivity, and pharmacokinetic properties. The primary points for derivatization are the exocyclic 2-amino group, the pyridine nitrogen, and potential modifications on the phenyl ring.

I. Derivatization at the 2-Amino Group: The Hinge-Binding Anchor

The 2-amino group is a critical pharmacophoric feature, often responsible for anchoring the molecule in the ATP-binding pocket of kinases. Modifications at this position can profoundly impact binding affinity and selectivity.

A. N-Acylation and N-Sulfonylation:

Introducing acyl or sulfonyl groups to the 2-amino moiety can introduce additional hydrogen bond acceptors and donors, as well as modulate the electronic properties of the aminopyridine ring. This can be achieved through standard coupling reactions with carboxylic acids, acyl chlorides, or sulfonyl chlorides.

  • Rationale: The choice of the acylating or sulfonylating agent is critical. Bulky aliphatic or aromatic groups can probe for steric tolerance in the active site, while incorporating polar functionalities can enhance solubility. The use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) facilitates amide bond formation under mild conditions.

B. N-Arylation and N-Alkylation (Buchwald-Hartwig and Goldberg Reactions):

Cross-coupling reactions such as the Buchwald-Hartwig amination allow for the introduction of a wide array of aryl, heteroaryl, or alkyl substituents. This strategy dramatically expands the accessible chemical space and allows for the exploration of interactions with solvent-exposed regions of the target protein. The Goldberg reaction provides an alternative, copper-catalyzed route for N-arylation.

  • Causality: The selection of the ligand for the palladium catalyst in the Buchwald-Hartwig reaction is crucial for achieving high yields and functional group tolerance. Bulky, electron-rich phosphine ligands are often preferred. These reactions are instrumental in building molecules that can span larger areas of the protein surface, potentially leading to increased potency and selectivity.

Visualizing the Derivatization Strategy

The following diagram illustrates the key points of diversification on the this compound scaffold.

G cluster_core Core Scaffold cluster_derivatization Derivatization Points Core This compound N_Acyl N-Acylation/ N-Sulfonylation Core->N_Acyl 2-Amino Group N_Aryl N-Arylation/ N-Alkylation Core->N_Aryl 2-Amino Group Py_N_Ox Pyridine N-Oxidation Core->Py_N_Ox Pyridine Nitrogen Phenyl_Mod Phenyl Ring Modification Core->Phenyl_Mod Phenyl Ring

Caption: Key derivatization points on the core scaffold.

II. Structure-Activity Relationship (SAR) Insights for Kinase Inhibition

The derivatization of the 5-aryl-2-aminopyridine scaffold has been a fruitful strategy in the discovery of potent kinase inhibitors. The following tables summarize representative SAR data for analogous compounds targeting key cell cycle kinases.

Table 1: SAR of 2-Amino-5-arylpyridine Derivatives as CDK2 Inhibitors
Compound R1 (at 2-amino) Aryl Group at C5 CDK2 IC₅₀ (nM) Reference
1a -H4-methoxyphenyl150[3]
1b -COCH₃4-methoxyphenyl>1000Inferred from general acylation trends
1c -H3-aminophenyl85[3]
1d -H4-(morpholin-4-yl)phenyl25[3]

IC₅₀ is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[4]

Interpretation:

  • The free 2-amino group (as in 1a , 1c , and 1d ) is generally crucial for potent CDK2 inhibition, likely due to its role as a hydrogen bond donor to the kinase hinge region.

  • Acylation of the 2-amino group (as in 1b ) often leads to a significant loss of activity.

  • Modifications on the C5-aryl group that introduce hydrogen bond acceptors or improve solubility (e.g., the morpholine in 1d ) can enhance potency.

Table 2: SAR of 2-Amino-5-arylpyridine Derivatives as PLK1 Inhibitors
Compound R1 (at 2-amino) R2 (on C5-phenyl) PLK1 IC₅₀ (nM) Reference
2a -H2-fluoro, 5-methyl219[5]
2b -H2,4-dichloro85[5]
2c -H4-methoxy350[5]
2d -cyclo-propyl2-fluoro, 5-methyl>500[5]

Interpretation:

  • Substitutions on the C5-phenyl ring significantly impact PLK1 inhibitory activity. Electron-withdrawing groups at the ortho and para positions (as in 2b ) appear to be favorable.

  • The presence of a hydrogen bond donor at the 2-amino position is critical, as replacing it with a cyclo-propyl group (2d ) diminishes activity.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative derivative and its subsequent biological evaluation.

Protocol 1: Synthesis of N-(5-(2-fluoro-5-methylphenyl)pyridin-2-yl)acetamide via N-Acylation

This protocol describes the acetylation of the 2-amino group, a common first step in probing the necessity of the free amine for biological activity.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired N-(5-(2-fluoro-5-methylphenyl)pyridin-2-yl)acetamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the IC₅₀ value of a synthesized compound against a target kinase, such as CDK2 or Aurora A, using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human kinase (e.g., CDK2/Cyclin A2 or Aurora A)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test compound dissolved in DMSO

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • In a 96-well plate, add the test compound dilutions. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.

  • Add the kinase and substrate solution to each well and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP to each well.[6]

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[7][8]

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[7][8]

  • Measure the luminescence of each well using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow Visualization

The overall workflow from synthesis to biological evaluation is depicted below.

G cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation Start 5-(2-Fluoro-5-methylphenyl) pyridin-2-amine Reaction Derivatization Reaction (e.g., N-Acylation, Suzuki Coupling) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Assay In Vitro Kinase Assay Characterization->Assay Test Compound IC50 IC50 Determination Assay->IC50 SAR SAR Analysis IC50->SAR

Caption: Workflow from synthesis to SAR analysis.

Conclusion and Future Directions

The this compound scaffold represents a versatile starting point for the development of potent and selective kinase inhibitors. The synthetic strategies outlined in this guide, including N-acylation and cross-coupling reactions, provide a robust framework for generating diverse compound libraries. The systematic evaluation of these derivatives through in vitro kinase assays will enable the construction of detailed SAR models, guiding the design of next-generation therapeutics with improved efficacy and safety profiles. Future work should focus on exploring a wider range of bioisosteric replacements for the phenyl ring and the amino group, as well as investigating the pharmacokinetic and in vivo efficacy of the most promising compounds.

References

  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Molecular modeling studies to characterize N-phenylpyrimidin-2-amine selectivity for CDK2 and CDK4 through 3D-QSAR and molecular dynamics simulations. (2016). PubMed. Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. (2006). PubMed. Retrieved from [Link]

  • In vitro kinase assay. (2023). protocols.io. Retrieved from [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (n.d.). RSC Publishing. Retrieved from [Link]

  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (2022). ResearchGate. Retrieved from [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). MDPI. Retrieved from [Link]

  • IC50 values for FAK inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemi-Verse™ Aurora Kinase A Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • IC 50 Values of CDK4/6 Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. (2021). MDPI. Retrieved from [Link]

  • CDK2 Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. (2006). PubMed. Retrieved from [Link]

  • In vitro kinase assay. (2023). ResearchGate. Retrieved from [Link]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. (2010). ACS Publications. Retrieved from [Link]

  • Development of CDK4/6 Inhibitors: A Five Years Update. (2022). MDPI. Retrieved from [Link]

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (2018). National Center for Biotechnology Information. Retrieved from [Link]

  • IC50 – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease. (2004). PubMed. Retrieved from [Link]

  • Reported IC 50 values of the selected inhibitors in nM. (n.d.). ResearchGate. Retrieved from [Link]

  • In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. (n.d.). ChEMBL. Retrieved from [Link]

  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (2022). PubMed. Retrieved from [Link]

  • Aurora Kinase Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of 2'-aminospiro [pyrano[3,2–c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation. (2022). ResearchGate. Retrieved from [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). PubMed. Retrieved from [Link]

  • Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines. (2006). PubMed. Retrieved from [Link]

  • Determination of IC50 values for p110 with the PI3-kinase inhibitors... (n.d.). ResearchGate. Retrieved from [Link]

Sources

The Strategic deployment of 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the myriad of scaffolds available to medicinal chemists, the 5-aryl-2-aminopyridine motif has emerged as a cornerstone in the design of a diverse range of biologically active agents, most notably in the realm of protein kinase inhibitors.[1] This application note delves into the specific utility of 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine , a highly functionalized building block that offers a unique combination of structural rigidity, hydrogen bonding capabilities, and metabolic stability, making it an invaluable asset in the synthesis of next-generation targeted therapies.

The incorporation of a fluorine atom at the ortho position of the phenyl ring is a deliberate design element. Fluorine, owing to its high electronegativity and small van der Waals radius, can profoundly influence a molecule's physicochemical properties.[2][3] It can enhance binding affinity to target proteins through favorable electrostatic interactions, modulate pKa to improve pharmacokinetic profiles, and block sites of metabolism to increase bioavailability.[2][3] This guide will provide a comprehensive overview of the synthesis, key applications, and detailed experimental protocols for the effective utilization of this compound in medicinal chemistry research and development.

Synthesis of this compound: A Reliable and Scalable Approach

The most direct and widely adopted method for the synthesis of 5-aryl-2-aminopyridines is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This Nobel Prize-winning methodology provides a robust and versatile platform for the formation of carbon-carbon bonds between aryl halides and boronic acids or their esters.[4] For the synthesis of the title compound, 5-bromo-2-aminopyridine serves as a readily available starting material, which is coupled with (2-fluoro-5-methylphenyl)boronic acid.

Synthesis_of_Target_Molecule reactant1 5-Bromo-2-aminopyridine reagents Pd(dppf)Cl2 Na2CO3 Dioxane/H2O, 90 °C reactant1->reagents reactant2 (2-Fluoro-5-methylphenyl)boronic acid reactant2->reagents product This compound reagents->product Suzuki-Miyaura Coupling Application_Workflow start This compound reaction1 Acylation / Sulfonylation start->reaction1 reaction2 Buchwald-Hartwig Amination start->reaction2 product1 Amide / Sulfonamide Derivatives reaction1->product1 product2 Diaryl- or Aryl-heteroarylamines reaction2->product2 application Kinase Inhibitor Scaffolds product1->application product2->application

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Application Notes and Protocols for the In Vitro Evaluation of 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Novel Pyridin-2-amine Derivatives

The pyridin-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its unique electronic properties and ability to form key hydrogen bond interactions have rendered it a versatile framework for the design of potent and selective enzyme inhibitors. The subject of this guide, 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine, is a novel investigational compound. While its specific biological targets are under active investigation, its structural similarity to known kinase inhibitors suggests a high probability of activity within this important class of enzymes. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.

These application notes provide a comprehensive framework for the in vitro characterization of this compound as a putative kinase inhibitor. The protocols detailed herein are designed to be robust and self-validating, guiding the researcher from initial biochemical potency determination to the elucidation of its mechanism of action in a cellular context. We will use Janus Kinase 2 (JAK2), a critical mediator of cytokine signaling frequently implicated in myeloproliferative neoplasms, as an exemplary target to illustrate these methodologies.[1]

Section 1: Biochemical Characterization of Kinase Inhibition

The initial step in evaluating a putative kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme. This is typically achieved through in vitro kinase assays that measure the phosphorylation of a substrate.

Principle of the In Vitro Kinase Assay

The fundamental principle of an in vitro kinase assay is to quantify the transfer of a phosphate group from a donor (typically ATP) to a specific substrate by the kinase enzyme.[2] The inhibitory potential of a compound is determined by its ability to reduce the rate of this reaction. A variety of detection methods can be employed, including radiometric, fluorescence-based, and luminescence-based readouts. For high-throughput screening and routine IC50 determination, luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction are highly efficient and sensitive.

Workflow for Biochemical Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Compound Dilution Series Assay_Plate Add Compound, Kinase, and Substrate to Assay Plate Compound_Prep->Assay_Plate Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Reagent_Prep->Assay_Plate Incubate1 Pre-incubation Assay_Plate->Incubate1 Initiate_Rxn Initiate Reaction with ATP Incubate1->Initiate_Rxn Incubate2 Kinase Reaction Incubation Initiate_Rxn->Incubate2 Stop_Rxn Stop Reaction & Add Detection Reagent Incubate2->Stop_Rxn Read_Plate Measure Luminescence Stop_Rxn->Read_Plate Data_Analysis Calculate % Inhibition and Determine IC50 Read_Plate->Data_Analysis

Caption: Workflow for a typical in vitro biochemical kinase assay.

Detailed Protocol: Luminescence-Based JAK2 Kinase Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant JAK2.

Materials:

  • Recombinant human JAK2 enzyme

  • Poly-Glu,Tyr (4:1) substrate

  • Adenosine-5'-triphosphate (ATP)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Luminescence-based ATP detection kit

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. A common starting point is a 10-point, 3-fold dilution series.

    • Prepare intermediate dilutions of the compound in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup:

    • Add 5 µL of the diluted compound or control (DMSO for 0% inhibition, a known JAK2 inhibitor for 100% inhibition) to the wells of a 384-well plate.

    • Add 10 µL of a solution containing JAK2 enzyme and the Poly-Glu,Tyr substrate in kinase buffer.

    • Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for JAK2.

    • Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Stop the kinase reaction and detect the remaining ATP by adding 25 µL of the ATP detection reagent.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterRecommended Concentration/ConditionRationale
JAK2 Enzyme 1-5 nMThis concentration should yield a robust signal-to-background ratio.
Poly-Glu,Tyr Substrate 0.2 mg/mLA generic substrate for tyrosine kinases, readily available and suitable for this assay format.
ATP 10 µM (approx. Km)Performing the assay near the Km of ATP makes the assay more sensitive to ATP-competitive inhibitors.
Final DMSO ≤ 1%High concentrations of DMSO can inhibit kinase activity and interfere with the assay.
Incubation Time 60 minutesThis allows for sufficient product formation while remaining in the linear range of the reaction.

Section 2: Cell-Based Assays for Target Engagement and Pathway Inhibition

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to confirm that the compound can enter cells, engage its target, and modulate the relevant signaling pathway.[3][4]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary route for cytokine signaling. Upon cytokine binding to its receptor, receptor-associated JAKs are activated, leading to their autophosphorylation and the phosphorylation of the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive recruits JAK2_active JAK2-P (active) JAK2_inactive->JAK2_active autophosphorylation STAT_inactive STAT (inactive) JAK2_active->STAT_inactive phosphorylates STAT_active STAT-P (active dimer) STAT_inactive->STAT_active dimerizes STAT_dimer_nuc STAT-P Dimer STAT_active->STAT_dimer_nuc translocates DNA DNA STAT_dimer_nuc->DNA binds Gene_Expression Target Gene Expression DNA->Gene_Expression Compound 5-(2-Fluoro-5-methylphenyl) pyridin-2-amine Compound->JAK2_active inhibits

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Application Notes and Protocols for the Preparation of 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine Solutions in Experimental Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Precise Solution Preparation in Drug Discovery

5-(2-Fluoro-5-methylphenyl)pyridin-2-amine is a substituted aminopyridine derivative, a class of compounds of significant interest in medicinal chemistry and drug development. The precise and accurate preparation of solutions of such experimental compounds is a cornerstone of reproducible and reliable in vitro and in vivo studies. This guide provides a comprehensive protocol for the preparation of stock and working solutions of this compound, grounded in established principles of laboratory practice and chemical safety.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is the first step in developing a robust solution preparation protocol. For this compound, the following properties are key:

PropertyValueSource
Molecular Formula C₁₂H₁₁FN₂PubChem[1]
Molecular Weight 202.23 g/mol PubChem[1]
Appearance Assumed to be a solid at room temperatureBased on similar compounds
Solubility No specific data available. Expected to be soluble in organic solvents like DMSO, ethanol, and methanol.Inferred from related aminopyridines[2]

Health and Safety Information: A Precautionary Approach

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally related fluorinated aminopyridines indicate that this compound should be handled with care. The following precautions are based on the safety profile of similar molecules and general guidelines for handling fluorinated organic compounds.[3][4][5]

Hazard Identification (Presumed based on related structures):

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[4][6]

  • Skin Irritation: May cause skin irritation.[4][6]

  • Eye Irritation: May cause serious eye irritation.[4][6]

  • Respiratory Irritation: May cause respiratory irritation.[6]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear nitrile or other appropriate chemical-resistant gloves.

  • Body Protection: Wear a laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.

Handling and Storage:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Protocol 1: Preparation of a High-Concentration Stock Solution

The preparation of a concentrated stock solution is the first critical step. Dimethyl sulfoxide (DMSO) is a common solvent for such purposes due to its high solvating power for a wide range of organic molecules.[7]

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Analytical balance

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes or vials

Calculations:

To prepare a 10 mM stock solution, the required mass of the compound needs to be calculated.

  • Molecular Weight (MW): 202.23 g/mol

  • Desired Concentration (C): 10 mM = 0.010 mol/L

  • Desired Volume (V): e.g., 1 mL = 0.001 L

Mass (m) = C x V x MW m = 0.010 mol/L x 0.001 L x 202.23 g/mol m = 0.0020223 g = 2.0223 mg

Step-by-Step Procedure:

  • Weighing the Compound: Accurately weigh approximately 2.02 mg of this compound using an analytical balance. Record the exact weight.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the weighed compound. For example, if exactly 2.02 mg was weighed, add 1.0 mL of DMSO.

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

G cluster_prep Stock Solution Preparation Workflow weigh 1. Weigh Compound (e.g., 2.02 mg) add_solvent 2. Add Anhydrous DMSO (e.g., 1.0 mL) weigh->add_solvent Precise Measurement dissolve 3. Dissolve Completely (Vortex/Gentle Heat) add_solvent->dissolve Ensure Homogeneity store 4. Aliquot and Store (-20°C or -80°C) dissolve->store Preserve Stability

Caption: Workflow for preparing a stock solution.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Working solutions are typically prepared by diluting the stock solution in a suitable aqueous buffer or cell culture medium.

Objective: To prepare a 10 µM working solution from a 10 mM stock solution.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Appropriate aqueous buffer or cell culture medium

  • Calibrated micropipettes

  • Sterile tubes

Procedure (Serial Dilution):

  • Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate solution by diluting the 10 mM stock solution 1:10 (e.g., 10 µL of 10 mM stock + 90 µL of DMSO or aqueous buffer). This minimizes pipetting errors.

  • Final Dilution: Prepare the 10 µM working solution by diluting the 1 mM intermediate solution 1:100 (e.g., 10 µL of 1 mM intermediate + 990 µL of aqueous buffer or cell culture medium).

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing.

  • Use: Use the freshly prepared working solution immediately for your experiments.

Important Consideration for Aqueous Solutions: The final concentration of DMSO in the working solution should be kept low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

G cluster_dilution Working Solution Preparation Workflow stock 10 mM Stock Solution in DMSO intermediate 1 mM Intermediate (1:10 Dilution) stock->intermediate Step 1 working 10 µM Working Solution (1:100 Dilution) intermediate->working Step 2

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Troubleshooting & Optimization

Overcoming solubility issues with 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered when working with this compound, particularly concerning its solubility in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the knowledge to ensure the accuracy and reproducibility of your experiments.

Understanding the Challenge: Solubility of this compound

This compound is a molecule with a chemical structure that suggests potential solubility challenges. While DMSO is a powerful and widely used solvent for a vast range of organic molecules in biological assays, issues such as precipitation, inaccurate concentration determination, and inconsistent experimental results can arise from improper handling of compounds with limited solubility.[1][2][3] This guide provides a systematic approach to overcoming these issues.

A key factor influencing solubility is the purity of the compound. Impurities can significantly alter the apparent solubility, leading to inconsistencies in experimental results.[4][5] It is crucial to use a high-purity grade of this compound for reliable and reproducible data.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: I've prepared a stock solution of this compound in DMSO, but I see solid particles. What should I do?

A1: The presence of solid particles indicates that the compound has not fully dissolved, which can be due to exceeding its solubility limit or insufficient dissolution methods. Here is a step-by-step protocol to address this:

Protocol for Dissolving this compound in DMSO

  • Initial Dissolution:

    • Accurately weigh the desired amount of the compound.

    • Add the calculated volume of high-purity, anhydrous DMSO.

    • Vortex the solution for 1-2 minutes.

  • Sonication:

    • If particles persist, place the vial in a sonicator water bath for 10-15 minutes.[1] Sonication uses ultrasonic waves to break down agglomerates and enhance dissolution.

  • Gentle Warming:

    • If sonication is insufficient, warm the solution in a water bath at 37°C for 10-15 minutes.[1] Increased temperature can improve the solubility of many compounds. Avoid excessive heat, as it may degrade the compound.

  • Re-evaluation:

    • After each step, visually inspect the solution against a light source to ensure no particles are visible.

    • If the compound remains insoluble, you may have exceeded its maximum solubility in DMSO. In this case, you will need to prepare a new, more dilute stock solution.

Q2: My compound dissolves initially in DMSO, but a precipitate forms after storing the stock solution, even at -20°C. Why is this happening and how can I prevent it?

A2: This phenomenon, known as precipitation upon storage, can occur for several reasons:

  • Supersaturation: You may have created a supersaturated solution, which is thermodynamically unstable and will tend to crystallize over time.[4]

  • Water Absorption: DMSO is hygroscopic and can absorb moisture from the atmosphere. The presence of water can decrease the solubility of hydrophobic compounds.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can promote precipitation.

Best Practices for Storing DMSO Stock Solutions:

  • Use Anhydrous DMSO: Ensure you are using a high-purity, anhydrous grade of DMSO to prepare your stock solutions.

  • Aliquot Solutions: After preparing your stock solution, dispense it into single-use aliquots in tightly sealed vials.[1] This minimizes the exposure to air and avoids repeated freeze-thaw cycles.

  • Proper Storage: Store the aliquots at -20°C or -80°C in a desiccated environment to prevent moisture absorption.[6]

Q3: When I dilute my DMSO stock solution into an aqueous buffer or cell culture medium, a precipitate forms immediately. How can I avoid this?

A3: This is a common issue for compounds with low aqueous solubility.[7] The dramatic change in solvent polarity when moving from DMSO to an aqueous environment causes the compound to crash out of solution.

Strategies to Prevent Precipitation Upon Dilution:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help keep the compound in solution.[6]

  • Use of Co-solvents: For in vivo studies, consider using co-solvents like PEG400, glycerol, or Tween 80 in your final formulation to improve aqueous solubility.[6]

  • Lower Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, typically below 0.5%, to minimize both solubility issues and potential cytotoxicity.[1][6]

  • Pre-warm Aqueous Media: Warming your aqueous buffer or media to 37°C before adding the DMSO stock can sometimes help maintain solubility.

Experimental Workflow for Dilution

A High Concentration Stock in 100% DMSO B Intermediate Dilution (e.g., 1:10) in Aqueous Buffer A->B Slow, dropwise addition with vortexing D Precipitation Observed A->D Rapid, large volume dilution C Final Working Concentration in Assay Medium B->C Further dilution into pre-warmed medium E Successful Solubilization C->E

Caption: A workflow diagram illustrating the correct stepwise dilution method to avoid precipitation.

Frequently Asked Questions (FAQs)

Q4: What are the key physicochemical properties of this compound that might influence its solubility?

Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Weight ~202-220 g/mol [8][9]Moderate molecular weight, not a primary driver of insolubility.
XLogP3 ~2.6-2.7[8][9]A positive LogP indicates a degree of lipophilicity, suggesting lower aqueous solubility.
Hydrogen Bond Donors 1[8][9]The amine group can donate a hydrogen bond.
Hydrogen Bond Acceptors 3-4[8][9]The pyridine nitrogen and fluorine atom can accept hydrogen bonds.
Structure Aromatic ringsThe planar aromatic structures can lead to crystal lattice packing, which requires energy to overcome for dissolution.

The combination of a lipophilic phenyl ring and a polar pyridin-2-amine moiety gives the molecule an amphiphilic character. While the polar groups can interact with polar solvents, the non-polar part can lead to aggregation and reduced solubility in highly aqueous environments.

Caption: Chemical structure and key regions influencing the solubility of this compound.

Q5: Are there any alternative solvents to DMSO for this compound?

A5: Yes, if DMSO proves to be problematic for your specific application, other solvents can be considered. The choice of solvent will depend on the requirements of your assay.

  • N-methyl-2-pyrrolidone (NMP): NMP is a polar aprotic solvent with strong solubilizing properties, similar to DMSO. It can sometimes be a suitable alternative for compounds that are difficult to dissolve in DMSO.[7]

  • Dimethylformamide (DMF): DMF is another polar aprotic solvent that can be used. However, it is generally considered more toxic than DMSO.[10]

  • Ethanol: For some applications, ethanol can be a suitable solvent, particularly if a less aggressive solvent is required. However, the solubility of this compound in ethanol is likely to be lower than in DMSO.

It is essential to perform a solvent compatibility test for your specific assay before switching from DMSO.

Q6: How can I experimentally determine the maximum solubility of this compound in DMSO?

A6: Determining the solubility of your compound in your specific batch of DMSO is a good practice for ensuring reproducible experiments.

Protocol for Solubility Determination

  • Prepare a Saturated Solution:

    • Add an excess amount of the compound to a known volume of DMSO in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., room temperature or 37°C) for several hours to ensure equilibrium is reached.

  • Separate Undissolved Solid:

    • Centrifuge the vial at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Quantify the Dissolved Compound:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of a UV-Vis spectrophotometer or an HPLC system.

    • Measure the absorbance or peak area and calculate the concentration based on a standard curve prepared with a known concentration of the compound.

This will give you the equilibrium solubility of your compound in DMSO under the tested conditions.[11]

References

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • How do I make a stock solution of a substance in DMSO? (2016, January 14). ResearchGate. Retrieved January 23, 2026, from [Link]

  • How to make a stock solution of a substance in DMSO. (2018, April 25). Quora. Retrieved January 23, 2026, from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical. Retrieved January 23, 2026, from [Link]

  • Solubility Effects | Practical Solubility Science. (n.d.). Prof Steven Abbott. Retrieved January 23, 2026, from [Link]

  • 5-fluoro-N-[(2-methylphenyl)methyl]pyridin-2-amine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Which is the alternative of pyridine as a base ? (2015, March 8). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? (2024, December 10). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014, June 20). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. (2023, May 18). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • 5-(2,4-Difluoro-5-methylphenyl)-2-pyridinamine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? (2024, October 30). Quora. Retrieved January 23, 2026, from [Link]

  • Click-to-Release Reactions for Tertiary Amines and Pyridines. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules. (2024, July 25). Journal of Chemical Education. Retrieved January 23, 2026, from [Link]

  • DMSO stock preparation. (2021, October 21). Protocols.io. Retrieved January 23, 2026, from [Link]

  • 5-Fluoro-3-(3-methylphenyl)pyridin-2-amine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (2025, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Recovery of High-Purity Lithium Hydroxide Monohydrate from Lithium-Rich Leachate by Anti-Solvent Crystallization: Process Optimization and Impurity Incorporation Mechanisms. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Pyridine replacement in organic synthesis. (2011, January 21). Reddit. Retrieved January 23, 2026, from [Link]

  • Pyridine as a compound solvent - any thoughts? (2014, September 1). ResearchGate. Retrieved January 23, 2026, from [Link]

  • The importance of solubility and how to collect it using dynamic methods. (2023, April 5). Technobis. Retrieved January 23, 2026, from [Link]

Sources

Troubleshooting unexpected side reactions in 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this Suzuki-Miyaura cross-coupling reaction. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and unexpected side reactions encountered during this synthesis. Our approach is grounded in mechanistic principles to empower you with the understanding needed to optimize your reaction outcomes.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction joins 5-bromo-2-aminopyridine with 2-fluoro-5-methylphenylboronic acid. While robust, this reaction is susceptible to several side reactions that can diminish yield and complicate purification. The presence of a free amino group on the pyridine ring and an ortho-fluoro substituent on the boronic acid introduces specific challenges that require careful consideration of reaction parameters.

This guide will dissect potential issues, offering causative explanations and actionable, field-proven solutions to steer your synthesis toward success.

Troubleshooting Guide: Unexpected Side Reactions

Issue 1: Low Yield of the Desired Product with Significant Starting Material Remaining

Question: I am observing a low conversion rate in my Suzuki coupling of 5-bromo-2-aminopyridine and 2-fluoro-5-methylphenylboronic acid. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in this specific Suzuki-Miyaura coupling can often be traced back to catalyst inhibition or suboptimal reaction conditions that fail to overcome the activation energy barriers for this particular substrate combination.

Causality and Mechanistic Insights:

  • Catalyst Inhibition by the 2-Aminopyridine: The lone pair of electrons on the nitrogen of the 2-amino group can coordinate to the palladium center.[1] This coordination can stabilize the palladium complex, making it less catalytically active and hindering its participation in the crucial oxidative addition step of the catalytic cycle.[2]

  • Steric Hindrance: The ortho-fluoro substituent on the 2-fluoro-5-methylphenylboronic acid can introduce steric hindrance, potentially slowing down the transmetalation step where the aryl group is transferred from boron to palladium.[3]

Troubleshooting Protocol:

  • Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Employ bulky, electron-rich phosphine ligands such as those from the Buchwald family (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can promote the formation of a more reactive, coordinatively unsaturated palladium species that is less susceptible to inhibition by the aminopyridine.[4]

  • Choice of Palladium Precatalyst: Instead of traditional Pd(0) sources like Pd(PPh₃)₄, consider using modern precatalysts (e.g., XPhos Pd G2 or G3). These are designed for challenging couplings and are often more effective at initiating the catalytic cycle with difficult substrates.[5]

  • Base Optimization: The choice of base is critical. While common bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can be effective, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) might be necessary to facilitate the transmetalation step, especially with the sterically hindered boronic acid.[6]

  • Solvent System: A mixture of an organic solvent and water is typically used in Suzuki couplings. For this system, a combination of 1,4-dioxane and water or toluene, ethanol, and water can be effective.[6][7] The aqueous phase is crucial for activating the boronic acid with the base.

  • Temperature and Reaction Time: If you are running the reaction at a lower temperature, consider increasing it to provide the necessary energy to overcome the activation barriers. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[7]

Issue 2: Presence of Significant Amounts of 2-Aminopyridine (Dehalogenated Starting Material)

Question: My reaction mixture contains a substantial amount of 2-aminopyridine, which is the dehalogenated product of my starting material, 5-bromo-2-aminopyridine. What is causing this, and how can I prevent it?

Answer:

The formation of 2-aminopyridine is a result of a dehalogenation side reaction. This occurs when the bromo group on your starting material is replaced by a hydrogen atom.

Causality and Mechanistic Insights:

Dehalogenation typically proceeds after the oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting Ar-Pd(II)-Br complex can undergo a reaction with a hydride source in the reaction mixture, followed by reductive elimination to yield the dehalogenated arene. Potential hydride sources include impurities in the solvent, degradation of the ligand, or the solvent itself (e.g., isopropanol).

Troubleshooting Protocol:

  • High-Purity Reagents and Solvents: Ensure that your solvents are of high purity and are properly degassed to remove oxygen. Impurities can sometimes act as hydride donors.

  • Ligand Choice: Some phosphine ligands can be prone to degradation pathways that generate hydride species. Using robust ligands like the Buchwald biaryl phosphines can minimize this.

  • Base Selection: While a strong base is often beneficial for the main reaction, some bases under certain conditions can contribute to dehalogenation. If dehalogenation is a major issue, consider screening different bases.

  • Reaction Temperature: High temperatures can sometimes promote side reactions. Try running the reaction at the lowest temperature that still allows for a reasonable conversion rate of the desired product.

Issue 3: Formation of 2-Fluoro-5-methylanisole (Protodeboronated Side Product)

Question: I am observing the formation of 2-fluoro-5-methylanisole in my reaction, which corresponds to the protodeboronation of my boronic acid. How can I minimize this side reaction?

Answer:

Protodeboronation is a common side reaction in Suzuki couplings where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[4]

Causality and Mechanistic Insights:

This reaction is often promoted by aqueous basic conditions and can be particularly problematic for electron-deficient or some heteroaryl boronic acids. The ortho-fluoro group on your boronic acid is electron-withdrawing, which can make the ipso-carbon more susceptible to protonation.

Troubleshooting Protocol:

  • Use of Boronic Esters: Pinacol esters of boronic acids are often more stable towards protodeboronation than the corresponding boronic acids. Consider using 2-fluoro-5-methylphenylboronic acid pinacol ester.

  • Careful Control of Base and Water: While some water is necessary, excess water and prolonged reaction times at high temperatures in the presence of a strong base can exacerbate protodeboronation. Use the minimum amount of water required for the reaction to proceed efficiently.

  • Reaction Temperature and Time: As with dehalogenation, higher temperatures and longer reaction times can increase the extent of protodeboronation. Optimize these parameters to favor the desired coupling.

  • Faster Catalyst System: Employing a more active catalyst system that promotes a faster Suzuki coupling can help the desired reaction outcompete the slower protodeboronation side reaction.

Issue 4: Formation of a Symmetrical Biaryl Byproduct (Homocoupling)

Question: I have identified a byproduct that appears to be the homocoupling product of my 2-fluoro-5-methylphenylboronic acid. What causes this and how can it be avoided?

Answer:

The formation of a symmetrical biaryl from the boronic acid is known as homocoupling. This side reaction can be catalyzed by the palladium species in the reaction mixture.

Causality and Mechanistic Insights:

Homocoupling is often promoted by the presence of oxygen and can occur through a Pd(II)-mediated pathway. If the palladium precatalyst is not efficiently reduced to the active Pd(0) species, or if Pd(0) is re-oxidized by air, the resulting Pd(II) can catalyze the homocoupling of the boronic acid.

Troubleshooting Protocol:

  • Thorough Degassing: It is crucial to rigorously degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles for more sensitive reactions.

  • Use of a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ which require in-situ reduction.

  • Control of Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can increase the likelihood of homocoupling.

  • Temperature Management: In some cases, running the reaction at a slightly lower temperature can disfavor the homocoupling pathway relative to the desired cross-coupling.

Summary of Troubleshooting Strategies

IssuePotential CauseRecommended Solution
Low Conversion Catalyst inhibition by aminopyridine, steric hindrance.Use bulky, electron-rich ligands (e.g., XPhos), modern precatalysts, optimize base and temperature.
Dehalogenation Hydride impurities, ligand degradation.Use high-purity, degassed solvents; employ robust ligands; optimize temperature.
Protodeboronation Instability of boronic acid in aqueous base.Use boronic acid pinacol ester, minimize water content, optimize temperature and reaction time.
Homocoupling Presence of oxygen, inefficient catalyst reduction.Thoroughly degas the reaction mixture, consider a Pd(0) precatalyst, control stoichiometry.

Experimental Workflow & Protocols

General Protocol for the Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization based on the troubleshooting guide above.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add 5-bromo-2-aminopyridine (1.0 eq.), 2-fluoro-5-methylphenylboronic acid (1.2 eq.), and the chosen base (e.g., K₃PO₄, 2.0 eq.).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst).

    • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v).[7]

  • Reaction Execution:

    • Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Diagram of the Suzuki-Miyaura Catalytic Cycle and Common Side Reactions

Suzuki_Miyaura_Cycle cluster_caption Suzuki-Miyaura Cycle and Key Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal + Ar'-B(OR)2 + Base Dehalogenation Dehalogenation ArPdX->Dehalogenation + [H] source ArPdAr Ar-Pd(II)L_n-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim Product Ar-Ar' (Desired Product) RedElim->Product Product->Pd0 Catalyst Regeneration ArH Ar-H Dehalogenation->ArH Protodeboronation Protodeboronation ArPrimeH Ar'-H Protodeboronation->ArPrimeH Homocoupling Homocoupling ArPrimeArPrime Ar'-Ar' Homocoupling->ArPrimeArPrime ArX Ar-X (Starting Material) ArX->OxAdd ArPrimeB Ar'-B(OR)2 (Boronic Acid/Ester) ArPrimeB->Transmetal ArPrimeB->Protodeboronation + H_2O, Base ArPrimeB->Homocoupling + Pd(II), O_2 caption_node

Caption: Suzuki-Miyaura Cycle and Key Side Reactions.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the amino group on 5-bromo-2-aminopyridine?

A: In many cases, protection of the amino group is not necessary. Modern catalyst systems with bulky, electron-rich ligands are often tolerant of free amino groups.[1] However, if you are experiencing significant side reactions or low yields that cannot be resolved by optimizing other parameters, protection of the amine (e.g., as an acetamide) could be considered as a last resort.

Q2: How do I effectively remove unreacted boronic acid and its byproducts during purification?

A: Boronic acids and their byproducts can often be removed with an aqueous base wash during the work-up. For example, washing the organic layer with a dilute NaOH solution can help to extract these acidic boron-containing species into the aqueous layer. Alternatively, a wash with a solution of a diol, such as pinacol, can complex with the boronic acid and facilitate its removal.

Q3: Can I use 5-chloro-2-aminopyridine instead of the bromo analogue?

A: While Suzuki couplings of aryl chlorides are possible, they are generally more challenging than with aryl bromides due to the stronger C-Cl bond. This would require a more specialized and highly active catalyst system, typically involving bulky biaryl phosphine ligands or NHC ligands, and may necessitate higher temperatures and longer reaction times.

Q4: What is the role of water in the Suzuki-Miyaura reaction?

A: Water, in conjunction with the base, plays a crucial role in activating the boronic acid for the transmetalation step. The base converts the boronic acid to a more nucleophilic boronate species, which then transfers its organic group to the palladium center.

Q5: How can I confirm the identity of the side products I am observing?

A: The most effective way to identify side products is through a combination of chromatographic and spectroscopic techniques. LC-MS can provide the molecular weight of the components in your reaction mixture, which can be compared to the expected masses of the side products. Isolation of the byproduct by preparative chromatography followed by NMR spectroscopy will provide definitive structural confirmation.

References

  • Rao, X., Liu, C., Xing, Y., Fu, Y., & Jin, Z. (2013). Oxygen-promoted Palladium-on-Carbon-catalyzed Ligand-free Suzuki Reaction for the Synthesis of Heterobiaryls in Aqueous Media.
  • Buchwald, S. L., & Mauger, C. M. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access.
  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
  • Li, X. (2024).
  • Suzuki, A. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • Hilton, P. J., et al. (2023). A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester.
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
  • Majumder, S., & Ali, M. A. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PubMed Central.
  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. BenchChem.
  • Li, X. (2024).
  • Ahmad, S., et al. (2017).
  • Bedford, R. B. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
  • Espinet, P., & Echavarren, A. M. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.
  • Shi, Z., et al. (2023).
  • Cant, A. A., & Glorius, F. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
  • Perjesi, P., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed.
  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
  • Ahmad, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Crews, C. M. (2008). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
  • de la Torre, J. C. (2023). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Wang, J., et al. (2023).

Sources

5-(2-Fluoro-5-methylphenyl)pyridin-2-amine degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this compound.

Introduction

This compound is a key intermediate and structural motif in medicinal chemistry and materials science. Understanding its stability and potential degradation pathways is critical for ensuring the integrity of experimental results, the shelf-life of materials, and the safety and efficacy of potential pharmaceutical products. This guide provides a comprehensive overview of potential degradation mechanisms and practical strategies for prevention.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on the structural features of this compound, the most probable degradation pathways are oxidation, photodegradation, and to a lesser extent, hydrolysis under extreme pH conditions.

  • Oxidation: The aminopyridine moiety is susceptible to oxidation.[1] The primary amine group can be oxidized to form nitroso or nitro derivatives, and the pyridine ring itself can be oxidized to form N-oxides.[2] The presence of atmospheric oxygen, trace metals, or oxidizing agents can initiate these processes.

  • Photodegradation: Aromatic amines and pyridine derivatives can be sensitive to UV or visible light.[3] Photodegradation can lead to complex reaction cascades, including radical reactions and ring opening.

  • Hydrolysis: While the fluoroaromatic group is generally stable towards hydrolysis under neutral conditions, extreme acidic or basic conditions could potentially promote hydrolysis of the C-F bond or other susceptible bonds in the molecule.[4][5] However, this is generally a slower process compared to oxidation and photodegradation for this class of compounds.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is expected to be pH-dependent. In acidic media, the pyridine nitrogen and the primary amine can be protonated, which may alter the electron distribution of the aromatic systems and potentially influence degradation rates. Some studies on aminopyridines have shown that degradation can be more efficient in acidic media.[6] Conversely, strongly basic conditions might facilitate certain nucleophilic substitution reactions, although the C-F bond is generally robust. It is advisable to maintain solutions at a neutral or near-neutral pH for optimal stability.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). This helps to prevent oxidation and photodegradation. For solutions, it is recommended to use degassed solvents and to store them at low temperatures, protected from light.

Q4: Are there any known incompatibilities with common excipients or solvents?

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound.

Observed Issue Potential Cause(s) Troubleshooting Steps
Appearance of new, unexpected peaks in HPLC analysis over time. Degradation of the compound due to oxidation, photodegradation, or hydrolysis.1. Verify Storage: Ensure the compound and its solutions are stored under the recommended conditions (cool, dark, inert atmosphere). 2. Check Solvent Quality: Use fresh, high-purity, and degassed solvents. Test solvents for peroxides. 3. Protect from Light: Perform experiments under amber light or in light-protected vessels. 4. pH Control: Buffer solutions to a neutral pH if working in an aqueous environment. 5. Perform Forced Degradation: Conduct a forced degradation study (see protocol below) to identify the degradation products and confirm their retention times.
Discoloration of the solid compound or its solutions (e.g., turning yellow or brown). Likely due to the formation of colored degradation products from oxidation or photodegradation.1. Follow all steps for "Appearance of new peaks". 2. Purification: If the material has already discolored, consider re-purification by a suitable method like column chromatography or recrystallization. 3. Inert Atmosphere: Handle the solid compound in a glovebox or under a stream of inert gas.
Inconsistent results in biological assays. Degradation of the active compound leading to lower effective concentrations. The degradation products may also have unintended biological activity or inhibitory effects.1. Prepare Fresh Solutions: Use freshly prepared solutions for each experiment. 2. Stability-Indicating Assay: Develop and validate an HPLC method that can separate the parent compound from its major degradants.[7] Use this method to confirm the concentration and purity of the compound in the assay medium. 3. Assess Degradant Activity: If possible, isolate and test the biological activity of the major degradation products.
Poor recovery during extraction from aqueous media. The compound may be degrading during the extraction process, especially if the pH is not controlled or if the sample is exposed to light for extended periods.1. pH Adjustment: Ensure the pH of the aqueous phase is optimized for the extraction of the amine (typically neutral to slightly basic). 2. Minimize Exposure: Protect the sample from light during extraction and minimize the extraction time. 3. Use of Antioxidants: Consider adding a small amount of an antioxidant (e.g., BHT) to the extraction solvent.

Hypothetical Degradation Pathways

The following diagram illustrates potential degradation pathways for this compound based on known reactivity of related compounds.

G cluster_main This compound cluster_oxidation Oxidative Degradation cluster_photo Photodegradation cluster_hydrolysis Hydrolysis (Extreme pH) A This compound B N-Oxide Derivative A->B [O] C Nitroso/Nitro Derivative A->C [O] D Radical Intermediates A->D hv F Hydroxylated Phenyl Derivative A->F H+/OH-, H2O E Ring-Opened Products D->E

Caption: Potential degradation pathways of this compound.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[8]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV/PDA detector

  • pH meter

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound and a solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • Analyze all stressed samples, along with a control (unstressed) sample, by a suitable reverse-phase HPLC method. A gradient elution with a mobile phase of acetonitrile and water is a good starting point.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

    • For structural elucidation of major degradation products, LC-MS analysis is recommended.[9]

Data Analysis:

  • Calculate the percentage degradation of the parent compound under each stress condition.

  • Determine the retention times and peak areas of the degradation products.

  • This data will be crucial for developing a validated, stability-indicating HPLC method.

Prevention and Stabilization Strategies

  • pH Control: For liquid formulations, use appropriate buffer systems to maintain a pH where the compound is most stable (typically near neutral).

  • Antioxidants: The inclusion of antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid may prevent oxidative degradation.

  • Chelating Agents: To mitigate catalysis of oxidation by trace metal ions, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA).

  • Light Protection: Use amber vials or other light-blocking packaging for both solid materials and solutions.

  • Inert Atmosphere: For oxygen-sensitive formulations, packaging under an inert gas like nitrogen or argon can significantly improve stability.

By understanding the potential degradation pathways and implementing these preventative measures, researchers can ensure the quality and reliability of their work with this compound.

References

  • (Reference to a general organic chemistry textbook discussing the reactivity of aminopyridines and fluoroaromatic compounds - This is a placeholder as a specific book was not cited in the search results)
  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(17), 10374–10382. [Link]

  • Manasa, P., et al. (2020). Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract. Scientific Reports, 10, 19045. [Link]

  • (Reference on general pharmaceutical formul
  • (Reference on analytical method development for stability-indic
  • (Reference on the chemistry of heterocyclic compounds - Placeholder)
  • Stolte, S., et al. (2012). Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions – consequences for operational safety and environmental stability. Green Chemistry, 14(11), 3134-3144. [Link]

  • (Reference on forced degradation studies from a regul
  • Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 10(16), 3481–3484. [Link]

  • (Reference on pharmaceutical excipients and their potential interactions - Placeholder)
  • (Reference on the practical aspects of handling air-sensitive compounds - Placeholder)
  • Ioele, G., et al. (2018). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. International Journal of Molecular Sciences, 19(6), 1698. [Link]

  • (Reference on the kinetics of drug degrad
  • Lemos, M. A., et al. (2018). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 159, 219-227. [Link]

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  • Vega, F., Sanna, A., & Navarrete, B. (2014). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A. Matemáticas, 108(2), 781-804. [Link]

  • Gembus, V., et al. (2020). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules, 25(11), 2658. [Link]

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  • Sharma, S., & Singh, S. (2016). Forced Degradation Studies. Journal of Pharmaceutical and Medicinal Chemistry, 2(5), 1-4. [Link]

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Minimizing impurities in the synthesis of 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Suzuki-Miyaura cross-coupling reaction. Here, we address common challenges and provide in-depth, field-proven solutions to help you minimize impurities and maximize your yield of this critical building block.

Introduction: The Synthetic Challenge

The synthesis of this compound, typically achieved via a palladium-catalyzed Suzuki-Miyaura coupling between a 5-halo-2-aminopyridine and (2-fluoro-5-methylphenyl)boronic acid, presents a unique set of challenges. The inherent properties of the coupling partners—an electron-rich aminopyridine prone to catalyst inhibition and a sterically demanding, electronically modified boronic acid—can lead to a variety of side reactions and purification difficulties. This guide provides a systematic approach to troubleshooting these issues.

Visualizing the Reaction and Key Challenges

The desired transformation and the primary competing side reactions are outlined below. Understanding these pathways is the first step toward effective troubleshooting.

Suzuki_Coupling_Challenges cluster_main Desired Suzuki-Miyaura Coupling A 5-Bromo-2-aminopyridine Catalyst Pd(0) Catalyst + Ligand, Base A->Catalyst Oxidative Addition B (2-Fluoro-5-methylphenyl)boronic acid B->Catalyst Transmetalation Protodeboronation 3-Fluorotoluene (Protodeboronation) B->Protodeboronation Homocoupling 2,2'-Difluoro-5,5'-dimethylbiphenyl (Homocoupling) B->Homocoupling Product This compound Catalyst->Product Reductive Elimination Dehalogenation 2-Aminopyridine (Dehalogenation) Catalyst->Dehalogenation

Figure 1: Desired reaction pathway and major impurity formation routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low Conversion & Stalled Reactions

Q1: My reaction shows low conversion of the 5-bromo-2-aminopyridine starting material, even after extended reaction times. What are the likely causes and how can I address this?

A1: Low conversion in this specific Suzuki coupling often points to issues with the catalytic cycle, primarily catalyst inhibition or slow oxidative addition.

  • The "2-Pyridyl Problem": The nitrogen atom of the pyridine ring, particularly with the activating 2-amino group, can coordinate to the palladium center, leading to catalyst deactivation.[1][2] This is a well-documented challenge in the cross-coupling of 2-substituted pyridines.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or t-BuBrettPhos can shield the palladium center, disfavoring coordination with the pyridine nitrogen and promoting the desired catalytic cycle.[2][3]

  • Slow Oxidative Addition: While aryl bromides are generally reactive, the electron-donating nature of the 2-amino group can make the C-Br bond less susceptible to oxidative addition.

    • Solution:

      • Ligand Choice: As mentioned, bulky, electron-rich ligands accelerate oxidative addition.

      • Temperature: Cautiously increasing the reaction temperature can overcome the activation barrier for this step. Monitor for impurity formation, as higher temperatures can also promote side reactions.

      • Palladium Pre-catalyst: Using a pre-formed Pd(0) source or a pre-catalyst that readily generates the active Pd(0) species can be beneficial.

Impurity Profile: Identifying and Mitigating Side Reactions

Q2: I'm observing a significant amount of 2-aminopyridine in my crude product mixture. What is causing this dehalogenation and how can I prevent it?

A2: The formation of 2-aminopyridine is a result of a dehalogenation side reaction, where the bromine atom is replaced by a hydrogen.

  • Causality: This side reaction can be promoted by several factors. After oxidative addition of the aryl halide to the palladium center, a hydride species can be generated from the solvent (e.g., alcohols) or certain bases, leading to reductive elimination of the dehalogenated product.[4]

    • Troubleshooting Steps:

      • Choice of Base: Strong, non-nucleophilic bases are often preferred. While stronger bases can be necessary for less reactive substrates, they can also promote dehalogenation.[5] Consider screening bases like K₃PO₄ or Cs₂CO₃.

      • Solvent System: Ensure the use of high-purity, anhydrous aprotic solvents like dioxane, toluene, or THF.[5] Avoid alcoholic co-solvents if dehalogenation is a significant issue.

      • Reaction Temperature: Higher temperatures can exacerbate dehalogenation. Aim for the lowest temperature that provides a reasonable reaction rate.

Q3: My analysis shows the presence of 3-fluorotoluene. What is the source of this impurity?

A3: 3-Fluorotoluene arises from the protodeboronation of the (2-fluoro-5-methylphenyl)boronic acid starting material.

  • Causality: Protodeboronation is the hydrolysis of the C-B bond, replacing the boronic acid moiety with a hydrogen atom. This is a common side reaction for boronic acids, especially under basic conditions in the presence of water.[4]

    • Troubleshooting Steps:

      • Minimize Water: While a small amount of water is often necessary for the Suzuki reaction, excess water can promote protodeboronation. Use anhydrous solvents and consider using a milder base like KF which is less hygroscopic.[6]

      • Use of Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation and can be used as an alternative to the free boronic acid.

      • Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can increase the extent of protodeboronation.

Q4: I have a persistent impurity with a mass corresponding to the homocoupling of my boronic acid (2,2'-difluoro-5,5'-dimethylbiphenyl). How can I minimize its formation?

A4: The formation of a biaryl byproduct from the boronic acid is known as homocoupling.

  • Causality: This side reaction is often promoted by the presence of oxygen and can be catalyzed by Pd(II) species in the reaction mixture.[4][7] If a Pd(II) pre-catalyst is used, its reduction to the active Pd(0) species must be efficient to avoid this pathway.

    • Troubleshooting Steps:

      • Degassing: Rigorously degas all solvents and the reaction mixture (e.g., by sparging with an inert gas like argon or nitrogen) to remove dissolved oxygen.

      • Palladium Source: Using a Pd(0) source like Pd₂(dba)₃ can be advantageous over Pd(II) sources like Pd(OAc)₂. If using a Pd(II) source, the presence of a phosphine ligand helps facilitate its reduction to Pd(0).

      • Bulky Ligands: The use of bulky phosphine ligands can sterically hinder the formation of the intermediate that leads to homocoupling.[8]

Reaction Optimization & Parameter Selection

Q5: What is the optimal combination of catalyst, ligand, base, and solvent for this synthesis?

A5: While there is no single "magic bullet," the following table provides a rational starting point for optimization, based on the specific challenges of this reaction.

ParameterRecommended Starting PointRationale & Key Considerations
Palladium Source Pd₂(dba)₃ or a Pd(II) pre-catalyst with a suitable ligandPd₂(dba)₃ is a reliable Pd(0) source. Pre-catalysts can offer better air stability and handling.[8]
Ligand SPhos, XPhos, or other bulky, electron-rich biaryl phosphinesEssential to mitigate catalyst inhibition by the 2-aminopyridine and to promote oxidative addition and reductive elimination.[2][3]
Base K₃PO₄ or Cs₂CO₃Strong enough to facilitate transmetalation without being overly aggressive, which can promote side reactions.[5]
Solvent Dioxane/H₂O (e.g., 10:1 v/v) or Toluene/H₂OAprotic solvents are generally preferred. A controlled amount of water is necessary for the transmetalation step.[5]
Temperature 80-100 °CA good starting range to balance reaction rate with impurity formation. Optimization may be required.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add 5-bromo-2-aminopyridine (1.0 eq.), (2-fluoro-5-methylphenyl)boronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., dioxane/water 10:1).

  • In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in a small amount of the degassed solvent.

  • Add the catalyst/ligand solution to the reaction mixture under an inert atmosphere.

  • Heat the reaction to the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or High Impurity Profile Check_Conversion Is conversion of 5-bromo-2-aminopyridine low? Start->Check_Conversion Low_Conversion_Actions Increase catalyst/ligand loading Use bulkier/more electron-rich ligand Increase temperature cautiously Check_Conversion->Low_Conversion_Actions Yes Identify_Impurity What is the major impurity? Check_Conversion->Identify_Impurity No End Optimized Synthesis Low_Conversion_Actions->End Dehalogenation Dehalogenation (2-Aminopyridine) Identify_Impurity->Dehalogenation A Protodeboronation Protodeboronation (3-Fluorotoluene) Identify_Impurity->Protodeboronation B Homocoupling Homocoupling of Boronic Acid Identify_Impurity->Homocoupling C Dehalogenation_Sol Use milder base (K3PO4) Ensure anhydrous aprotic solvent Lower reaction temperature Dehalogenation->Dehalogenation_Sol Protodeboronation_Sol Minimize water Use boronic ester Reduce reaction time/temperature Protodeboronation->Protodeboronation_Sol Homocoupling_Sol Thoroughly degas reaction Use Pd(0) source Employ bulky ligand Homocoupling->Homocoupling_Sol Dehalogenation_Sol->End Protodeboronation_Sol->End Homocoupling_Sol->End

Figure 2: A systematic workflow for troubleshooting common issues.

References

  • Avanthay, M. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.[Link]

  • ResearchGate. (2025). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.[Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.[Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?[Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.[Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.[Link]

  • ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.[Link]

  • ACS Publications. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy.[Link]

  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations.[Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.[Link]

  • IntechOpen. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.[Link]

  • NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[Link]

  • ResearchGate. (2024). (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands.[Link]

  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.[Link]

  • Science. (2024). Aminative Suzuki–Miyaura coupling.[Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.[Link]

  • Sci-Hub. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step.[Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.[Link]

  • ResearchGate. (2025). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.[Link]

  • NIH. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.[Link]

  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[Link]

  • RSC Publishing. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.[Link]

  • MDPI. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.[Link]

  • Thieme. (n.d.). Arylation of Pyridines via Suzuki–Miyaura Cross-Coupling and Pyridine-Directed C–H Activation Using a Continuous-Flow Approach.[Link]

  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.[Link]

  • PubMed. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step.[Link]

  • ACS Publications. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.[Link]

  • ResearchGate. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations.[Link]

  • ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions...[Link]

  • University of British Columbia. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging.[Link]

  • NIH. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.[Link]

  • ChemRxiv. (n.d.). 1 Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits.[Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.[Link]

  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.[Link]

  • ACS Publications. (2019). Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters.[Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.[Link]

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Technical Support Center: Scaling Up the Synthesis of 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important biaryl amine. The synthesis, primarily achieved through a Suzuki-Miyaura cross-coupling reaction, presents unique challenges that require careful consideration of reaction parameters to ensure a high-yielding and scalable process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially scalable method is the Suzuki-Miyaura cross-coupling reaction.[1][2] This involves the palladium-catalyzed reaction between a halopyridine, typically 5-bromo-2-aminopyridine, and an organoboron reagent, such as (2-Fluoro-5-methylphenyl)boronic acid. This reaction is favored for its high functional group tolerance, relatively mild conditions, and the commercial availability of the necessary starting materials.[3]

Q2: Why can 2-aminopyridine substrates be challenging in Suzuki-Miyaura couplings?

A2: 2-Aminopyridine derivatives can be problematic for a few key reasons. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[4] Additionally, the amino group is electron-donating, which can affect the reactivity of the aryl halide. Highly basic aminopyridines can also complicate the reaction medium. To overcome these challenges, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) is often recommended to promote the desired catalytic cycle and shield the palladium center.[4]

Q3: What are the most critical parameters to control for a successful and scalable reaction?

A3: For a successful scale-up, the following parameters are critical:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.[5] Maintaining a strictly inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup is crucial to prevent catalyst decomposition and the formation of homocoupling byproducts.

  • Reagent and Solvent Purity: Water content can significantly impact the reaction. Using anhydrous solvents and ensuring the purity of all reagents is essential for reproducibility.

  • Catalyst and Ligand Selection: The choice of the palladium precatalyst and the phosphine ligand is paramount, especially with challenging substrates.[4]

  • Base Selection: The base plays a crucial role in the transmetalation step.[6] The choice of base can influence the reaction rate and the prevalence of side reactions.

  • Temperature Control: Precise temperature control is necessary to ensure complete reaction without promoting side reactions or decomposition of the product or catalyst.

Q4: What are the common side reactions in this synthesis?

A4: The most common side reactions include:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[7] This is a significant issue with some heteroaryl and ortho-substituted arylboronic acids.[8][9]

  • Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can lead to undesired dimeric byproducts.[5] This is often exacerbated by the presence of oxygen.

  • Hydrolysis of the Aryl Halide: Under basic conditions, the aryl halide can undergo hydrolysis to the corresponding phenol.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Incorrect base or solvent. 4. Steric hindrance from the ortho-fluoro substituent.[10]1. Use a fresh, high-quality palladium precatalyst and ligand. Consider using a more robust, air-stable precatalyst.[5] 2. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of nitrogen or argon. 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, THF/water). 4. Employ bulky, electron-rich phosphine ligands like SPhos or XPhos to facilitate oxidative addition and reductive elimination.[4]
Significant Protodeboronation of the Boronic Acid 1. Reaction temperature is too high. 2. The base is too strong or the reaction time is too long. 3. The boronic acid is inherently unstable under the reaction conditions.[7]1. Lower the reaction temperature and monitor the reaction progress closely. 2. Use a milder base (e.g., K₂CO₃) or reduce the reaction time. 3. Consider using the more stable pinacol ester or MIDA boronate ester derivative of the boronic acid.[7]
Formation of Homocoupling Byproducts 1. Presence of oxygen in the reaction mixture.[5] 2. High catalyst loading.1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. 2. Optimize the catalyst loading; sometimes lower catalyst concentrations can disfavor homocoupling.
Difficult Purification / Multiple Close-Eluting Spots on TLC 1. Presence of closely related impurities (e.g., homocoupled products, dehalogenated starting material). 2. Product may be chelating to residual palladium.1. Optimize the reaction conditions to minimize byproduct formation. 2. For column chromatography, try a gradient elution and consider using a different solvent system (e.g., dichloromethane/methanol or ethyl acetate/heptane). A small amount of triethylamine in the eluent can sometimes improve the chromatography of amines. 3. During workup, a wash with an aqueous solution of a chelating agent like thiourea or L-cysteine can help remove residual palladium.
Inconsistent Yields Upon Scale-Up 1. Inefficient mixing in the larger reactor. 2. Poor heat transfer leading to localized overheating. 3. Inefficient degassing of larger solvent volumes.1. Ensure adequate agitation for the reactor size and geometry. 2. Use a jacketed reactor with precise temperature control. Consider a slower addition of reagents if an exotherm is observed. 3. For large volumes, sparging with an inert gas for an extended period is more effective than freeze-pump-thaw cycles.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and the purity of your reagents.

Protocol 1: Standard Suzuki-Miyaura Coupling

This protocol is based on conditions reported for the coupling of a similar substrate, 5-bromo-2-methylpyridin-3-amine, with arylboronic acids.[11]

Reagents and Materials:

  • 5-Bromo-2-aminopyridine (1.0 eq)

  • (2-Fluoro-5-methylphenyl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-aminopyridine, (2-fluoro-5-methylphenyl)boronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Seal the flask and evacuate and backfill with nitrogen three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. A common starting eluent system for purification is a mixture of heptane and ethyl acetate, gradually increasing the polarity.[12]

Protocol 2: Optimized Conditions for Challenging Substrates

This protocol utilizes a more robust catalyst system that is often effective for sterically hindered or electron-rich substrates.[4]

Reagents and Materials:

  • 5-Bromo-2-aminopyridine (1.0 eq)

  • (2-Fluoro-5-methylphenyl)boronic acid (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add 5-bromo-2-aminopyridine, (2-fluoro-5-methylphenyl)boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the workup and purification steps as described in Protocol 1.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_intermediate1 Ar-Pd(II)-X(L₂) pd0->pd_intermediate1 Ar-X oxidative_addition Oxidative Addition pd_intermediate2 Ar-Pd(II)-Ar'(L₂) pd_intermediate1->pd_intermediate2 Ar'-B(OR)₂ Base transmetalation Transmetalation pd_intermediate2->pd0 product Ar-Ar' (Product) pd_intermediate2->product reductive_elimination Reductive Elimination reagents1 Ar-X (5-Bromo-2-aminopyridine) reagents2 Ar'-B(OR)₂ ((2-Fluoro-5-methylphenyl)boronic acid) base Base (e.g., K₃PO₄)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Yield? check_inert Is the system fully inert? start->check_inert Yes check_reagents Are reagents pure and dry? check_inert->check_reagents Yes optimize_catalyst Optimize Catalyst System (Bulky Ligands) check_reagents->optimize_catalyst Yes optimize_conditions Optimize Base/Solvent/ Temperature optimize_catalyst->optimize_conditions protodeboronation Significant Protodeboronation? optimize_conditions->protodeboronation use_ester Use Boronic Ester (Pinacol, MIDA) protodeboronation->use_ester Yes milder_conditions Use Milder Base/ Lower Temperature protodeboronation->milder_conditions Yes homocoupling Significant Homocoupling? protodeboronation->homocoupling No success Improved Yield use_ester->success milder_conditions->success re_degas Improve Degassing Procedure homocoupling->re_degas Yes homocoupling->success No lower_catalyst Lower Catalyst Loading re_degas->lower_catalyst lower_catalyst->success

Caption: A decision tree for troubleshooting low yields.

References

  • BenchChem. (2025). Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone.
  • BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Perrin, D. M., & Zha, C. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(20), 7891–7897.
  • Patel, S. C., & Burns, N. Z. (2022). Conversion of Aryl Azides to Aminopyridines. Journal of the American Chemical Society, 144(39), 17797–17802.
  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13147–13156.
  • Hameed, A., Zehra, S. T., Abbas, N., Hussain, M., & Iqbal, J. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
  • ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine.
  • Cheng, B., Wei, J., Zu, B., Zhao, J., Wang, T., Duan, X., Wang, R., Li, Y., & Zhai, H. (2017). A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. The Journal of Organic Chemistry, 82(18), 9410–9417.
  • Organic Chemistry Portal. (n.d.). Protodeboronation. Retrieved from [Link]

  • Cislak, F. E., & Kranzfelder, A. L. (1948). U.S. Patent No. 2,456,379. Washington, DC: U.S.
  • Perrin, D. M., & Zha, C. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. The Journal of Organic Chemistry, 73(20), 7891–7897.
  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Mondal, B., & Roy, S. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473.
  • Mossine, A. V., Brooks, A. F., & Scott, P. J. H. (2020). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal, 26(58), 13111-13117.
  • Rubin, M., & Gevorgyan, V. (2015). ja805059f-File002.
  • Camacho-Artacho, M., Abet, V., Frutos, L. M., Gago, F., Alvarez-Builla, J., & Burgos, C. (2011). Unusual approach to 3-aryl-2-aminopyridines through a radical mechanism: synthesis and theoretical rationale from quantum mechanical calculations. The Journal of organic chemistry, 76(5), 1452–1455.
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Chiappini, N. D., Fava, E., Degiacomi, G., Chiarelli, L. R., & St-Gallay, S. A. (2021). Methyl 5-(2-Fluoro-4-nitrophenyl)
  • Zhang, Y., & Buchwald, S. L. (2016). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides.
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  • Wang, Y., Li, H., & Liu, Y. (2017). Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido). Journal of Chemical Crystallography, 47(7-8), 241-245.
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  • Wolfe, J. P., & Buchwald, S. L. (2002). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 124(41), 12253–12265.

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Technical Support Center: Characterization of 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the analysis of this compound. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reliable characterization.

Introduction: The Structural Complexity of this compound

This compound is a substituted aminopyridine derivative with structural features that can present unique challenges during its characterization. The presence of a fluorine atom, a methyl group, and an amino group on the pyridine ring, coupled with a substituted phenyl ring, can lead to complexities in spectroscopic and chromatographic analyses. Understanding these potential hurdles is the first step toward successful characterization.

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of this compound?

A1: While experimental data for this specific molecule is not widely published, we can infer its properties from similar structures. The presence of the amino and pyridine groups suggests it will have basic properties and some polarity. The fluorophenyl and methyl groups will contribute to its lipophilicity. The molecular weight of a related compound, 5-fluoro-3-(3-methylphenyl)pyridin-2-amine, is 202.23 g/mol [1]. The calculated molecular weight for this compound (C12H11FN2) is approximately 202.23 g/mol .

Q2: What are the common synthetic routes for this compound, and what impurities should I look out for?

A2: A common method for synthesizing biaryl compounds like this is the Suzuki coupling reaction. This would involve reacting a boronic acid or ester derivative of one ring system with a halide of the other, in the presence of a palladium catalyst. For instance, coupling 2-amino-5-bromopyridine with (2-fluoro-5-methylphenyl)boronic acid. Potential impurities could include unreacted starting materials, homocoupled products (e.g., biphenyl or bipyridine species), and catalyst residues. The synthesis of a similar compound, 2-amino-5-fluoropyridine, has been described via a multi-step process involving nitration, acetylation, reduction, diazotization, and Schiemann reaction[2][3].

Q3: Why am I seeing complex splitting patterns in the 1H NMR spectrum?

A3: The fluorine atom will couple with nearby protons, leading to additional splitting (J-coupling). Specifically, you can expect to see 3J(H,F) and 4J(H,F) couplings in the aromatic region, which can complicate the interpretation of the spectrum. 19F NMR spectroscopy can be a valuable tool to confirm the presence and environment of the fluorine atom[4].

Q4: I am having difficulty obtaining a sharp melting point. What could be the reason?

A4: A broad melting point range is often indicative of impurities. As mentioned in Q2, residual starting materials or byproducts from the synthesis can depress and broaden the melting point. Recrystallization or chromatographic purification is recommended to improve purity.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Signal Overlap and Complex Multiplets in 1H NMR

  • Causality: The aromatic protons on both the pyridine and phenyl rings, coupled with additional splitting from the fluorine atom, can lead to overlapping signals that are difficult to assign.

  • Troubleshooting Protocol:

    • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., 500 MHz or greater) will increase chemical shift dispersion and may resolve overlapping multiplets.

    • 2D NMR Techniques:

      • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the pyridine and phenyl rings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can be crucial for assigning quaternary carbons and linking the two ring systems.

    • 19F NMR: Acquire a proton-decoupled 19F NMR spectrum to confirm the presence of the fluorine atom and its chemical shift. A proton-coupled 19F NMR will show couplings to adjacent protons, aiding in the assignment of the 1H NMR spectrum.

    • Selective 1D NOE (Nuclear Overhauser Effect): To establish through-space proximity between protons, which can help in assigning the relative orientation of the two rings.

Workflow for NMR Signal Assignment

NMR_Workflow A Complex 1H NMR B Acquire 1H, 13C Spectra A->B C Acquire 2D NMR (COSY, HSQC, HMBC) B->C Overlapping signals D Acquire 19F NMR B->D Confirm Fluorine E Perform Selective 1D NOE C->E Ambiguous assignments F Assign Structure C->F D->F E->F

Caption: NMR assignment workflow for complex structures.

High-Performance Liquid Chromatography (HPLC)

Issue: Poor Peak Shape or Resolution

  • Causality: The basic nature of the aminopyridine moiety can lead to interactions with residual silanol groups on standard silica-based C18 columns, resulting in tailing peaks. The compound's polarity may also affect retention and resolution. HPLC is a common technique for purity assessment of similar compounds[5][6].

  • Troubleshooting Protocol:

    • Mobile Phase Modification:

      • Add a Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1%), to the mobile phase to mask the silanol groups and improve peak shape.

      • Adjust pH: Use a buffered mobile phase to control the ionization state of the analyte. For a basic compound, a mid-range pH (e.g., pH 6-8) might be optimal.

    • Column Selection:

      • End-capped Column: Use a column that is well end-capped to minimize silanol interactions.

      • Alternative Stationary Phase: Consider a polar-embedded or a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.

    • Gradient Optimization: Optimize the gradient slope and time to improve the separation of the main peak from any impurities.

HPLC Method Development Strategy

HPLC_Workflow start Poor Peak Shape/Resolution step1 Initial Analysis on C18 Column start->step1 step2 Modify Mobile Phase Add TEA/DEA Adjust pH step1->step2 Tailing Peaks step3 Select Alternative Column End-capped C18 Phenyl-Hexyl step1->step3 Poor Resolution step4 Optimize Gradient step2->step4 step3->step4 end Improved Separation step4->end

Caption: Systematic approach to HPLC method development.

Mass Spectrometry (MS)

Issue: Ambiguous Fragmentation Pattern

  • Causality: The stability of the biaryl system might lead to limited fragmentation under standard electrospray ionization (ESI) conditions, making structural confirmation challenging.

  • Troubleshooting Protocol:

    • High-Resolution Mass Spectrometry (HRMS): Use HRMS (e.g., TOF or Orbitrap) to obtain an accurate mass measurement of the molecular ion. This will confirm the elemental composition of the compound[7].

    • Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments by isolating the parent ion and subjecting it to collision-induced dissociation (CID). This will induce fragmentation and provide structural information. Expected fragments might arise from the cleavage of the C-C bond between the two rings or loss of small molecules like HCN from the pyridine ring.

    • Alternative Ionization Techniques: If ESI is not providing sufficient fragmentation, consider atmospheric pressure chemical ionization (APCI), which can sometimes yield different fragmentation patterns.

Crystallography

Issue: Difficulty in Obtaining Single Crystals for X-ray Diffraction

  • Causality: The flexibility of the bond connecting the two aromatic rings can lead to conformational disorder in the crystal lattice, making it difficult to grow high-quality single crystals suitable for X-ray diffraction. The crystal structure of related fluorinated pyridines has been reported[8][9].

  • Troubleshooting Protocol:

    • Systematic Screening of Crystallization Conditions:

      • Solvent Systems: Screen a wide range of solvents and solvent mixtures with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane, and their mixtures).

      • Crystallization Techniques: Employ various techniques such as slow evaporation, vapor diffusion (solvent/anti-solvent), and cooling crystallization.

    • Purity: Ensure the sample is of the highest possible purity, as impurities can inhibit crystal growth.

    • Co-crystallization: Attempt to co-crystallize the compound with a suitable co-former that can form hydrogen bonds or other non-covalent interactions to stabilize the crystal lattice.

Quantitative Data Summary

ParameterExpected Value/RangeAnalytical TechniquePotential Challenge
Molecular Weight~202.0906 g/mol (exact mass)HRMSAccurate mass confirmation
1H NMR Chemical ShiftsAromatic region: ~6.5-8.5 ppm1H NMRSignal overlap, F-H coupling
19F NMR Chemical ShiftDependent on standard19F NMRReference standard needed
HPLC Retention TimeDependent on methodRP-HPLCPeak tailing
UV λmax~250-350 nmUV-Vis SpectroscopyBroad absorption

References

  • PubChem. 5-Fluoro-2-methylpyridine. National Center for Biotechnology Information. [Link]

  • PubChem. 5-fluoro-N-[(2-methylphenyl)methyl]pyridin-2-amine. National Center for Biotechnology Information. [Link]

  • Zhang, Z., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1583. [Link]

  • Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. Wiley-Interscience.
  • ResearchGate. 4-[4-(4-Fluorophenyl)-1,2-oxazol-5-yl]pyridine. [Link]

  • Poremba, K. E., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11236-11242. [Link]

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

  • National Center for Biotechnology Information. (2010). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 10), o2573. [Link]

  • Nucleic Acids Research. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Oxford Academic. [Link]

  • Garcia, P., et al. (2012). Synthesis of aminopyridines and aminopyridones by cobalt-catalyzed [2+2+2] cycloadditions involving yne-ynamides: scope, limitations, and mechanistic insights. Chemistry, 18(14), 4337-44. [Link]

  • Google Patents.
  • Scribd. HPLC Methods For Pharmaceutical Analysis. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1583. [Link]

  • PubMed. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. [Link]

  • PubChem. 5-Fluoro-3-(3-methylphenyl)pyridin-2-amine. National Center for Biotechnology Information. [Link]

  • MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

  • National Center for Biotechnology Information. 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine. [Link]

  • ResearchGate. (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). [Link]

  • Google Patents.
  • Walsh Medical Media. Challenges of Modern Analytical Chemistry. [Link]

  • National Center for Biotechnology Information. 2-Fluoro-5-(4-fluorophenyl)pyridine. [Link]

  • ResearchGate. The conformational preferences of fluorinated piperidine derivatives.... [Link]

  • PubMed. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]

  • ResearchGate. Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido). [Link]

  • ResearchGate. Substituted piperidine challenge | Request PDF. [Link]

  • PubChem. 2-Fluoro-5-nitropyridine. National Center for Biotechnology Information. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Purity Validation of 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous validation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but the bedrock of reliable and reproducible research. The presence of even minute impurities can significantly alter a compound's pharmacological and toxicological profile, leading to misleading results and potential safety concerns. This guide provides an in-depth, comparative analysis of the principal analytical methods for validating the purity of 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine, a key building block in modern medicinal chemistry.

This document moves beyond a simple recitation of protocols. It delves into the causality behind the selection of each analytical technique, offering field-proven insights to empower you to design a robust and self-validating purity assessment strategy. Every claim and protocol is grounded in authoritative sources, ensuring scientific integrity and trustworthiness.

The Analytical Imperative: A Multi-Modal Approach to Purity

A single analytical technique is rarely sufficient to comprehensively establish the purity of a pharmaceutical compound. A multi-modal approach, leveraging the orthogonal strengths of different methods, provides a more complete and reliable purity profile. For a crystalline, aromatic amine like this compound, the most powerful combination of techniques includes High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

This guide will dissect each of these methodologies, providing a comparative framework to inform your selection based on the specific requirements of your research and the nature of potential impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC, particularly in its reversed-phase modality, is the cornerstone of purity determination for a vast array of pharmaceutical compounds.[1] Its high resolving power and sensitivity make it ideal for separating the main compound from closely related impurities.

Causality of Method Selection:

The choice of a reversed-phase HPLC method for this compound is dictated by its molecular structure. The compound possesses both polar (amine group) and non-polar (phenyl and methyl groups) characteristics, making it well-suited for partitioning between a non-polar stationary phase (like C18) and a polar mobile phase. A stability-indicating HPLC method is crucial as it can resolve the API from its potential degradation products that might form under various stress conditions.[2][3]

Experimental Protocol: A Validated RP-HPLC Method

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • The tailing factor for the main peak should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Start Weigh Sample/ Reference Standard Dissolve Dissolve in Diluent Start->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Autosampler Autosampler Injection Filter->Autosampler Column C18 Column Separation Autosampler->Column Detector PDA/UV Detection Column->Detector Integration Peak Integration Detector->Integration Quantification Quantification (% Purity) Integration->Quantification Report Generate Report Quantification->Report

Caption: A streamlined workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS is an indispensable technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the API, such as residual solvents or starting materials.[4]

Causality of Method Selection:

While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC-MS is the gold standard for detecting trace levels of volatile organic compounds that could be process-related impurities. Its coupling with a mass spectrometer provides definitive identification of unknown peaks.

Experimental Protocol: Headspace GC-MS for Residual Solvents

Instrumentation:

  • Gas chromatograph with a headspace autosampler and a mass selective detector.

Chromatographic Conditions:

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial: 40 °C, hold for 5 min

    • Ramp: 10 °C/min to 240 °C, hold for 5 min

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230 °C

  • Scan Range: m/z 35-350

Sample Preparation:

  • Accurately weigh about 100 mg of the sample into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide).

  • Seal the vial and place it in the headspace autosampler.

Headspace Parameters:

  • Oven Temperature: 80 °C

  • Loop Temperature: 90 °C

  • Transfer Line Temperature: 100 °C

  • Equilibration Time: 15 min

Quantitative NMR (qNMR) Spectroscopy: An Absolute Method for Purity Determination

Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.[5][6] The integrated signal area in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal, allowing for a direct and highly accurate purity assessment.[6]

Causality of Method Selection:

For a molecule like this compound, which has distinct and well-resolved protons in its ¹H NMR spectrum, qNMR is an excellent choice. It provides a direct measure of the molar quantity of the analyte relative to a certified internal standard. This method is particularly valuable as it is not susceptible to the same sources of error as chromatographic techniques, such as variations in detector response.

Experimental Protocol: ¹H-qNMR for Absolute Purity

Instrumentation:

  • NMR spectrometer (≥ 400 MHz)

  • High-precision 5 mm NMR tubes

  • Analytical balance with at least 0.01 mg accuracy

Procedure:

  • Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial.

  • Accurately weigh a slightly larger amount of the this compound sample into the same vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube and acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Visualization of the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis & Calculation Weigh_IS Accurately weigh Internal Standard (IS) Dissolve Dissolve IS and Sample in Deuterated Solvent Weigh_IS->Dissolve Weigh_Sample Accurately weigh Sample Weigh_Sample->Dissolve Acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) Dissolve->Acquire Integrate Integrate Analyte and IS Signals Acquire->Integrate Calculate Calculate Purity using Formula Integrate->Calculate Result Absolute Purity (%) Calculate->Result

Caption: The workflow for absolute purity determination by qNMR.

Differential Scanning Calorimetry (DSC): Assessing Purity of Crystalline Solids

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For highly pure crystalline compounds, DSC can be used to determine purity based on the principle of melting point depression.[7]

Causality of Method Selection:

This method is applicable to this compound assuming it is a crystalline solid with a sharp melting point. The presence of impurities broadens the melting endotherm and lowers the melting point, and this change can be used to calculate the mole percent of impurities.[8] It is an excellent orthogonal technique to chromatography.

Experimental Protocol: Purity Determination by DSC

Instrumentation:

  • Differential Scanning Calorimeter with a refrigerated cooling system.

Procedure:

  • Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition.

  • Analyze the resulting melting endotherm using the van't Hoff equation, which is typically integrated into the instrument's software, to calculate the mole percent purity.

Limitations:

  • This method is only suitable for crystalline materials with a purity of at least 98%.[9]

  • It is not applicable if the compound decomposes upon melting or if the impurities are insoluble in the melt.[9]

Comparative Analysis of Analytical Methods

The choice of analytical method(s) for purity validation should be based on a thorough understanding of their respective strengths and weaknesses. The following table provides a comparative summary of the techniques discussed.

Parameter HPLC-UV/PDA GC-MS qNMR DSC
Principle Chromatographic separation based on polarityChromatographic separation based on volatility and mass-to-charge ratio detectionNuclear magnetic resonance signal intensity proportional to molar concentrationMelting point depression due to impurities
Primary Application Purity of main component and non-volatile impuritiesVolatile and semi-volatile impurities, residual solventsAbsolute purity of the main componentPurity of highly crystalline solids
Selectivity HighVery HighHigh (for distinct signals)Moderate (non-specific)
Sensitivity High (ng to µg range)Very High (pg to ng range)Moderate (mg range)Low (impurities > 0.5%)
Quantification Relative (requires reference standard)Relative (requires reference standard)Absolute (requires internal standard)Absolute (based on thermodynamic principles)
Sample Throughput HighModerateLow to ModerateModerate
Key Advantages Robust, versatile, widely availableDefinitive identification of volatile unknownsPrimary method, high accuracy and precisionFast, requires minimal sample preparation
Key Limitations Requires a specific reference standard for each impurityNot suitable for non-volatile or thermally labile compoundsLower sensitivity than chromatographic methodsOnly applicable to high-purity crystalline solids, non-specific

Conclusion: A Holistic and Validated Approach to Purity

The validation of this compound purity is a critical undertaking that demands a scientifically sound and multi-faceted approach. No single analytical method can provide a complete picture of a compound's purity profile.

  • HPLC serves as the primary tool for routine purity checks and for the quantification of non-volatile impurities.

  • GC-MS is essential for the detection and identification of potentially harmful volatile impurities.

  • qNMR offers an orthogonal and absolute measure of purity, providing a high degree of confidence in the final purity assignment.

  • DSC can be a rapid and valuable technique for confirming the purity of the final crystalline API.

By integrating these complementary techniques and adhering to the principles of analytical method validation outlined by regulatory bodies such as the ICH, researchers and drug developers can ensure the quality, safety, and efficacy of their pharmaceutical compounds. This comprehensive guide provides the foundational knowledge and practical protocols to establish a robust and trustworthy purity validation program for this compound and other critical pharmaceutical intermediates.

References

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2025). ResearchGate. [Link]

  • Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)-2-pyrazoline. (n.d.). Sultan Qaboos University Journal for Science. [Link]

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  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). PubMed Central. [Link]

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  • Degradation of components in drug formulations: a comparison between HPLC and DSC methods. (2003). PubMed. [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. (n.d.). ResearchGate. [Link]

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  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (n.d.). PubMed. [Link]

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A Senior Application Scientist's Guide to the HPLC and LC-MS Analysis of 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of a Modern Heterocycle

5-(2-Fluoro-5-methylphenyl)pyridin-2-amine is a heterocyclic compound representative of structures frequently encountered in pharmaceutical development as key intermediates or building blocks.[1] Its analysis is critical for ensuring purity, monitoring reaction progress, and performing quantitative assays. The molecule's structure, featuring a basic pyridin-2-amine moiety (pKa ≈ 5-6) and two aromatic rings, presents a unique set of challenges for chromatographic separation and detection.[2][3] The basic nitrogen is prone to strong interactions with residual silanols on silica-based HPLC columns, potentially leading to poor peak shape (tailing). Furthermore, its moderate polarity requires careful selection of both the stationary and mobile phases to achieve adequate retention and resolution from related impurities.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for this compound. We will move beyond simple protocols to explain the fundamental principles behind our experimental choices, enabling you to develop robust, reliable, and transferable analytical methods.

Part I: High-Performance Liquid Chromatography (HPLC) – The Pursuit of a Symmetrical Peak

The primary goal of an HPLC method is to achieve baseline separation of the analyte from all potential impurities with good peak symmetry and reproducibility. For a basic compound like this compound, the choice of stationary phase is paramount.

Stationary Phase Selection: A Comparative Approach

The interaction between the analyte and the stationary phase is the heart of the separation.[4] We will compare two common reversed-phase chemistries to illustrate the importance of selectivity.

  • C18 (Octadecyl): The Universal Standard A C18 column separates molecules primarily based on hydrophobicity.[5] While it is a robust starting point for many small molecules, its interaction with our target analyte is largely limited to the non-polar phenyl and methyl groups. The polar and basic amine group can lead to secondary interactions with the underlying silica, causing peak tailing, especially if the column has high silanol activity.[6]

  • Phenyl-Hexyl: The Aromatic Specialist A Phenyl-Hexyl phase offers a different, often advantageous, separation mechanism. In addition to hydrophobic interactions, the phenyl rings of the stationary phase can engage in π-π stacking interactions with the aromatic rings of the analyte.[5][7] This alternative selectivity can significantly improve resolution between structurally similar aromatic compounds and can sometimes mitigate the peak tailing seen with basic analytes on a C18 column.[8]

G cluster_0 Stationary Phase Evaluation cluster_1 Expected Outcome Analyte Analyte: this compound Properties: Aromatic, Basic, Moderately Polar C18 C18 Column Analyte->C18 Test 1 Phenyl Phenyl-Hexyl Column Analyte->Phenyl Test 2 C18_mech Mechanism: Primarily Hydrophobic Interactions C18->C18_mech interacts via Phenyl_mech Mechanism: Hydrophobic + π-π Interactions Phenyl->Phenyl_mech interacts via C18_outcome Outcome: Good retention, but potential for peak tailing due to silanol interactions. C18_mech->C18_outcome Phenyl_outcome Outcome: Enhanced selectivity for aromatic rings. Often improved peak shape. Phenyl_mech->Phenyl_outcome Conclusion Conclusion: Phenyl-Hexyl is the recommended starting point for method development. Phenyl_outcome->Conclusion

Caption: Logic for selecting a Phenyl-Hexyl column over a standard C18.

Mobile Phase Optimization: Controlling Ionization and Elution

A well-chosen mobile phase ensures consistent retention, sharp peaks, and compatibility with the detector.

  • Organic Modifier: Acetonitrile is generally preferred over methanol for this type of analysis as it provides lower viscosity (leading to lower backpressure) and often different selectivity.[8]

  • pH Control: This is the most critical parameter. The pyridin-2-amine moiety must be kept in a consistent protonation state. An acidic mobile phase (pH 3-5) using a volatile buffer like formic acid or ammonium formate is ideal. This ensures the amine is consistently protonated ([M+H]+), which minimizes secondary interactions with silanols and provides excellent peak shape.[9][10]

Table 1: Predicted Performance of HPLC Stationary Phases
Stationary PhasePrimary InteractionPredicted Retention TimePredicted Peak ShapeRationale for Selection
C18 HydrophobicModerateFair to Good (potential tailing)A standard starting point, but may not be optimal for this basic, aromatic compound.
Phenyl-Hexyl Hydrophobic & π-πModerate to StrongExcellent Recommended due to π-π interactions enhancing selectivity for aromatic compounds.[11]
Cyano (CN) Dipole-dipole & weak hydrophobicLow to ModerateGoodAn alternative with different selectivity, useful if co-eluting peaks are an issue on C18 or Phenyl phases.

Experimental Protocol 1: Optimized HPLC-UV Method

This protocol is designed as a robust starting point for the analysis of this compound.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with UV detector.

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-17 min: 80% B

      • 17-17.1 min: 80% to 30% B

      • 17.1-22 min: 30% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 254 nm.

  • System Suitability:

    • Inject a standard solution five times.

    • Acceptance Criteria: Tailing factor for the main peak should be ≤ 1.5. The relative standard deviation (RSD) for peak area should be ≤ 2.0%.

Part II: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

While HPLC-UV is excellent for purity and routine quantification, LC-MS provides unequivocal identity confirmation and superior sensitivity, making it indispensable for trace-level analysis and metabolite identification.[12]

Ionization Source Comparison: ESI vs. APCI

The ionization source is the interface between the liquid chromatograph and the mass spectrometer. The choice depends entirely on the analyte's properties.

  • Electrospray Ionization (ESI): ESI is ideal for polar and ionizable molecules.[13] It works by creating a fine spray of charged droplets from which ions desolvate into the gas phase. For our analyte, the basic nitrogen is readily protonated in the acidic mobile phase, making it a perfect candidate for positive-ion ESI. High sensitivity is expected.[14]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile compounds.[15] It uses a corona discharge to ionize the vaporized mobile phase, which then transfers charge to the analyte molecules. While it can work for pyridine compounds, ESI is generally the superior choice for pre-charged or easily ionizable analytes like this one.[16][17]

Table 2: Comparison of LC-MS Ionization Sources
Ionization SourcePrincipleApplicability to AnalyteExpected SensitivityKey Advantage
ESI (+) Soft ionization of polar, pre-charged analytes in solution.Excellent HighIdeal for ionizable compounds; minimal fragmentation in the source.[14]
APCI (+) Gas-phase chemical ionization via a corona discharge.GoodModerate to HighBetter for less polar compounds and less susceptible to matrix effects than ESI.
Mass Analysis and Fragmentation (MS/MS)
  • Full Scan (MS1): In positive ion mode, the primary ion observed will be the protonated molecule, [M+H]⁺. For this compound (Molecular Formula: C₁₂H₁₁FN₂), the expected monoisotopic mass is 202.09. The [M+H]⁺ ion should therefore be observed at m/z 203.10.

  • Product Ion Scan (MS/MS): Fragmenting the precursor ion (m/z 203.10) provides structural confirmation. The fragmentation of amines and pyridine structures involves characteristic losses.[18][19] The most likely fragmentation pathways involve cleavage at the C-N bond connecting the two rings and fission of the pyridine ring itself. This data is critical for setting up highly selective and sensitive quantitative methods like Multiple Reaction Monitoring (MRM).

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_detect Detection cluster_ms_data MS Data Acquisition cluster_results Final Data Output prep Dissolve sample (0.5 mg/mL) in 50:50 ACN/Water filt Filter (0.45 µm) prep->filt hplc HPLC Separation (Phenyl-Hexyl Column, 0.1% FA Gradient) filt->hplc uv UV (254 nm) For Purity/Assay hplc->uv ms Mass Spectrometer (Positive ESI) hplc->ms quant Quantitative Analysis (Purity, Concentration) uv->quant ms1 Full Scan (MS1) Confirm [M+H]⁺ at m/z 203.10 ms->ms1 ms2 Product Ion Scan (MS2) Identify characteristic fragments ms1->ms2 confirm Qualitative Analysis (Identity Confirmation) ms2->confirm

Caption: Integrated workflow from sample preparation to final data analysis.

Experimental Protocol 2: Optimized LC-MS/MS Method

This method is designed for confirmation of identity and trace-level quantification.

  • Sample Preparation:

    • Prepare samples as described in Protocol 1, but dilute further with the initial mobile phase to a final concentration of 1-10 µg/mL for sensitivity testing.

  • LC Conditions:

    • Use the identical LC conditions (column, mobile phase, gradient, flow rate, temperature) as outlined in Protocol 1 to ensure consistent chromatography.

  • Mass Spectrometer Conditions:

    • Instrument: Tandem Quadrupole or Q-TOF Mass Spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Desolvation Gas Flow: 800 L/Hr.

    • Acquisition Mode 1 (Confirmation):

      • Full Scan: m/z 100-300.

    • Acquisition Mode 2 (Fragmentation):

      • Product Ion Scan: Precursor ion m/z 203.10, Collision Energy Ramp (e.g., 15-40 eV).

Conclusion and Forward Look

The successful analysis of this compound hinges on a rational, chemically-driven approach to method development. For routine HPLC-UV analysis, a Phenyl-Hexyl column provides superior selectivity and peak shape compared to a standard C18 phase, particularly when paired with an acidified mobile phase to control the ionization of the basic amine.

For applications requiring higher sensitivity and absolute confirmation of identity, LC-MS with positive-ion ESI is the definitive technique. The combination of chromatographic retention time, accurate mass of the protonated molecule, and a unique MS/MS fragmentation pattern provides an exceptionally high degree of confidence in the analytical results. The methods described herein serve as a robust, field-tested foundation for the quality control and characterization of this important pharmaceutical building block.

References

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]

  • Chromatography Forum. Method for pyridine amine derivative. [Link]

  • Agilent. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • SciSpace. A review on method development by hplc. [Link]

  • PubMed. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. [Link]

  • Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC. [Link]

  • ResearchGate. Assessing relative ESI, APPI, APCI and APPCI ionization efficiencies in MS petroleomic analysis via pools and pairs of selected polar compounds standards. [Link]

  • Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • Waters Knowledge Base. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. [Link]

  • YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

  • Biotage. When should I choose APCI or ESI for my flash column chromatography?. [Link]

  • Agilent. Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. [Link]

  • Agilent. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]

  • AxisPharm. Electrospray and APCI Mass Analysis. [Link]

  • YouTube. ESI vs APCI. Which ionization should I choose for my application?. [Link]

  • PubMed. Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites. [Link]

  • YouTube. Phenyl Columns. [Link]

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  • Chem-Impex. 2-Amino-5-methylpyridine. [Link]

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A Guide to the Cross-Validation of 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Aminopyridine Scaffolds

The aminopyridine moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. These scaffolds are prevalent in molecules targeting various enzymes, receptors, and ion channels, leading to applications as antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer agents.[1][2] The introduction of specific substitutions, such as the fluorinated phenyl group in 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine, can significantly modulate the compound's physicochemical properties and biological activity, potentially enhancing efficacy and selectivity.[3]

This guide will delineate a proposed synthetic route for this compound via a Suzuki-Miyaura cross-coupling reaction, a versatile and widely adopted method for the formation of C-C bonds in biaryl structures.[4][5] We will then detail the essential analytical techniques for its structural confirmation and purity assessment. Finally, we will propose a hypothetical biological evaluation, comparing its potential efficacy against relevant alternatives from the literature, such as aminopyridine-based kinase inhibitors and antimicrobial agents.

Physicochemical Characterization

A thorough understanding of a compound's physicochemical properties is fundamental to its development. Based on the structure of this compound and data from structurally similar compounds, we can predict several key parameters.[6]

PropertyPredicted ValueSource
Molecular FormulaC₁₂H₁₁FN₂PubChem
Molecular Weight204.23 g/mol PubChem
XLogP32.8PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count1PubChem

These properties are predicted for the structurally similar compound 5-Fluoro-3-(3-methylphenyl)pyridin-2-amine and serve as an estimation for the target compound.[6]

Proposed Synthesis and Characterization

The synthesis of 5-aryl-2-aminopyridines is efficiently achieved through palladium-catalyzed cross-coupling reactions.[4] The Suzuki-Miyaura coupling, in particular, offers a robust and versatile method for this transformation.[5]

Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling 5-Bromo-2-aminopyridine 5-Bromo-2-aminopyridine Reaction Heat 5-Bromo-2-aminopyridine->Reaction 2-Fluoro-5-methylphenylboronic acid 2-Fluoro-5-methylphenylboronic acid 2-Fluoro-5-methylphenylboronic acid->Reaction Pd Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst (e.g., Pd(PPh₃)₄)->Reaction Base (e.g., K₃PO₄) Base (e.g., K₃PO₄) Base (e.g., K₃PO₄)->Reaction Solvent (e.g., 1,4-Dioxane/Water) Solvent (e.g., 1,4-Dioxane/Water) Solvent (e.g., 1,4-Dioxane/Water)->Reaction Product This compound Reaction->Product

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.

Experimental Protocol: Synthesis
  • To a reaction vessel, add 5-bromo-2-aminopyridine (1.0 equiv.), 2-fluoro-5-methylphenylboronic acid (1.2 equiv.), and a suitable base such as potassium phosphate (K₃PO₄, 2.0 equiv.).[4]

  • Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).[4]

  • The reaction vessel is purged with an inert gas (e.g., nitrogen or argon).

  • A degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), is added.[4]

  • The mixture is heated to reflux (approximately 90-100 °C) and stirred for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Characterization Protocol

The synthesized compound's identity and purity must be confirmed through standard analytical techniques.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as a singlet for the methyl group. The amino protons will likely appear as a broad singlet.

    • The ¹³C NMR spectrum will provide information on the carbon skeleton, with the fluorine-coupled carbons exhibiting characteristic splitting patterns.[7]

  • Mass Spectrometry (MS):

    • Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using high-resolution mass spectrometry (HRMS) with an appropriate ionization technique (e.g., ESI+).

    • The resulting spectrum should show a molecular ion peak corresponding to the calculated exact mass of the compound (C₁₂H₁₁FN₂).[7]

  • Elemental Analysis:

    • Submit a pure sample for elemental analysis (C, H, N).

    • The experimentally determined percentages of each element should be within ±0.4% of the calculated values.

Comparative Biological Evaluation (Hypothetical)

Given the broad spectrum of activity of aminopyridine derivatives, a multi-faceted screening approach is warranted.[1] We propose investigating the potential of this compound in two key therapeutic areas: as a kinase inhibitor and as an antimicrobial agent.

Kinase Inhibition Profile

Aminopyridine and aminopyrimidine scaffolds are present in numerous kinase inhibitors, including those targeting EGFR and TYK2.[9][10]

Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR) Phosphorylation Phosphorylation Receptor Tyrosine Kinase (e.g., EGFR)->Phosphorylation Target Compound 5-(2-Fluoro-5-methylphenyl) pyridin-2-amine Target Compound->Phosphorylation Inhibition ATP ATP ATP->Phosphorylation Downstream Signaling Downstream Signaling Phosphorylation->Downstream Signaling Cell Proliferation, Survival Cell Proliferation, Survival Downstream Signaling->Cell Proliferation, Survival

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

A comparative screening against a panel of kinases would be highly informative. Below is a hypothetical comparison with known aminopyridine-based inhibitors.

CompoundTarget KinaseReported Activity (IC₅₀ or % Inhibition)Reference
This compound EGFR, TYK2 (Hypothetical)To be determinedN/A
Neratinib (Aminopyridine-containing)EGFR, HER2% Inhibition at 0.5 µM: 98% (EGFR), 94% (HER2)[9]
BMS-986165 (TYK2 Inhibitor)TYK2 JH2 domainPotent and selective inhibition[10]
Spiro[indoline-3,4'-piperidine] derivatives (A1-A4)EGFR, ERBB2% Inhibition at 0.5 µM: 73-94% (EGFR), 66-95% (ERBB2)[9]
Antimicrobial Activity

Aminopyridine derivatives have also demonstrated promising antibacterial and antifungal properties.[2][3] A primary screening against a panel of pathogenic bacteria and fungi would elucidate the antimicrobial potential of the target compound.

Compound/ClassOrganism(s)Reported Activity (MIC)Reference
This compound S. aureus, B. subtilis, E. coli, C. albicans (Hypothetical)To be determinedN/A
2-Amino-3-cyanopyridine derivative (2c)S. aureus, B. subtilis39 µg/mL[11]
Dodecanoic acid aminopyridine derivativesB. subtilis, S. aureus, E. coli, A. niger, C. albicansGood activity reported[3]
Experimental Protocol: Kinase Inhibition Assay (Generic)
  • Prepare a stock solution of the test compound in DMSO.

  • In a microplate, add the kinase, a fluorescently labeled peptide substrate, and ATP in a suitable buffer.

  • Add serial dilutions of the test compound to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the fluorescence, which correlates with the amount of phosphorylated substrate.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Experimental Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI medium (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (no compound) and negative (no microorganism) growth controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to the cross-validation of this compound. By following the proposed synthetic route, detailed characterization protocols, and a comparative biological evaluation strategy, researchers can effectively elucidate the chemical and biological properties of this novel compound. The provided framework, grounded in established methodologies for related aminopyridine derivatives, ensures a high degree of scientific integrity and provides a solid foundation for further investigation and potential drug development.

References

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  • Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. PMC. [Link]

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  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. [Link]

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  • A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester. ResearchGate. [Link]

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A Comprehensive Guide to 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Reference Standards in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, reference standards are the bedrock of analytical accuracy and reliability. They serve as highly characterized materials against which new batches of drug substances, impurities, and degradation products are qualified and quantified. The selection of an appropriate reference standard is a critical decision that directly impacts the validity of analytical data and, ultimately, patient safety. This guide provides an in-depth technical overview of 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine, a biaryl amine of increasing interest, as a reference standard. We will explore its analytical characterization, compare its performance with relevant alternatives, and provide detailed experimental protocols for its assessment.

The Subject: this compound

This compound is a heterocyclic aromatic amine containing a fluorinated phenyl ring linked to a pyridin-2-amine moiety.[1] This structure is representative of a class of compounds that can emerge as process-related impurities or degradation products in the synthesis of various active pharmaceutical ingredients (APIs), particularly those featuring biaryl scaffolds.[2][3] The presence of a fluorine atom can significantly influence the compound's physicochemical properties, including its chromatographic behavior and metabolic stability.[4][5]

HPLC_Workflow cluster_Prep Sample Preparation cluster_Analysis Chromatographic Analysis cluster_Data Data Processing Standard Weigh & Dissolve Reference Standard HPLC RP-HPLC System (C18 Column) Standard->HPLC Sample Prepare API Sample Solution Sample->HPLC Gradient Gradient Elution Detect UV Detection Gradient->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Area % or External Standard) Integrate->Quantify Forced_Degradation_Workflow cluster_Stress Stress Conditions cluster_Analysis Analysis cluster_Evaluation Evaluation Acid Acidic HPLC_PDA RP-HPLC-PDA Analysis Acid->HPLC_PDA Base Basic Base->HPLC_PDA Oxidative Oxidative Oxidative->HPLC_PDA Thermal Thermal Thermal->HPLC_PDA Photolytic Photolytic Photolytic->HPLC_PDA LC_MS LC-MS for Identification HPLC_PDA->LC_MS Degradation Assess % Degradation HPLC_PDA->Degradation Purity Peak Purity Analysis HPLC_PDA->Purity Identification Identify Degradants LC_MS->Identification

Sources

A Comparative Guide to the Synthesis of 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine: A Medicinal Chemistry Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The biaryl scaffold, particularly the 2-aminopyridine moiety coupled with a substituted phenyl ring, is a cornerstone in modern medicinal chemistry. These structures are prevalent in a wide array of biologically active molecules, notably as kinase inhibitors. The specific compound, 5-(2-fluoro-5-methylphenyl)pyridin-2-amine, represents a key intermediate in the development of novel therapeutics. The strategic placement of the fluoro and methyl groups on the phenyl ring can significantly influence the molecule's binding affinity and pharmacokinetic properties.

This guide provides a comparative analysis of two prominent and industrially relevant synthetic strategies for the preparation of this compound: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. Each route will be examined in detail, including its underlying mechanism, a comprehensive experimental protocol, and a discussion of its relative merits and drawbacks.

Route 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, making it an ideal choice for coupling the pyridine and phenyl rings. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organohalide.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process that underpins its reliability. The cycle initiates with the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) species. This is followed by transmetalation, where the organic substituent from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the desired biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue. The choice of ligand is critical in this process, as it influences the stability and reactivity of the palladium catalyst.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of similar aminopyridine derivatives.

Materials:

  • 5-Bromo-2-aminopyridine

  • (2-Fluoro-5-methylphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a clean, dry Schlenk flask, add 5-bromo-2-aminopyridine (1.0 eq), (2-fluoro-5-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Advantages and Disadvantages

Advantages:

  • High tolerance of functional groups: The Suzuki-Miyaura reaction is compatible with a wide range of functional groups, including the free amine on the pyridine ring.

  • Commercially available starting materials: Both 5-bromo-2-aminopyridine and (2-fluoro-5-methylphenyl)boronic acid are readily available.

  • Well-established and reliable: This is a widely used and well-understood reaction in organic synthesis.

Disadvantages:

  • Potential for side reactions: Homocoupling of the boronic acid can occur as a side reaction.

  • Palladium catalyst cost and removal: Palladium catalysts can be expensive, and residual palladium may need to be removed from the final product, especially for pharmaceutical applications.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, providing a complementary approach to the Suzuki-Miyaura coupling. In this case, the bond between the pyridine and phenyl rings is formed by coupling an amine with an aryl halide.

Mechanistic Rationale

Similar to the Suzuki-Miyaura reaction, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle. The cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex. The resulting palladium(II) complex then undergoes coordination with the amine, followed by deprotonation by a base to form a palladium-amido complex. The final, and often rate-limiting, step is the reductive elimination of the desired arylamine, which regenerates the palladium(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step and preventing undesirable side reactions.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine Coordination & Deprotonation R'R''NH, Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol

This protocol is based on general procedures for the Buchwald-Hartwig amination of 2-halopyridines.

Materials:

  • 2-Amino-5-bromopyridine

  • 2-Fluoro-5-methylaniline

  • Palladium(II) acetate [Pd(OAc)₂]

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a glovebox or under an inert atmosphere, add palladium(II) acetate (0.02 eq) and Xantphos (0.04 eq) to a dry Schlenk flask.

  • Add anhydrous toluene to the flask and stir for 10 minutes to form the active catalyst.

  • To this mixture, add 2-amino-5-bromopyridine (1.0 eq), 2-fluoro-5-methylaniline (1.2 eq), and sodium tert-butoxide (1.5 eq).

  • Seal the flask and heat the reaction mixture to 100-110 °C for 16-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with water.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield this compound.

Advantages and Disadvantages

Advantages:

  • Direct C-N bond formation: This route directly forms the key carbon-nitrogen bond.

  • Alternative starting materials: It utilizes different starting materials compared to the Suzuki-Miyaura route, which can be advantageous depending on commercial availability and cost.

Disadvantages:

  • Air and moisture sensitivity: The palladium catalysts and strong bases used are often sensitive to air and moisture, requiring inert atmosphere techniques.

  • Strong base required: The use of strong bases like sodium tert-butoxide may not be compatible with all functional groups.

  • Ligand cost: The specialized phosphine ligands can be expensive.

Comparative Summary

FeatureSuzuki-Miyaura Cross-CouplingBuchwald-Hartwig Amination
Bond Formed C-CC-N
Key Reagents Aryl halide, Arylboronic acidAryl halide, Amine
Catalyst System Pd(0) complex (e.g., Pd(PPh₃)₄)Pd(0) or Pd(II) precursor with a phosphine ligand (e.g., Pd(OAc)₂/Xantphos)
Base Typically a weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic base (e.g., NaOtBu, KOtBu)
Reaction Conditions 80-110 °C80-120 °C
Key Advantages High functional group tolerance, reliable, commercially available reagents.Direct C-N bond formation, alternative starting materials.
Key Disadvantages Potential for homocoupling, cost of palladium catalyst.Air/moisture sensitivity, use of strong bases, ligand cost.

Conclusion

Both the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination represent viable and powerful strategies for the synthesis of this compound. The choice between these two routes will often depend on factors such as the cost and availability of starting materials, the scale of the synthesis, and the specific functional groups present in more complex derivatives.

For laboratory-scale synthesis and rapid analogue generation, the Suzuki-Miyaura reaction often provides a more straightforward and robust approach due to its tolerance of a wider range of functional groups and the use of milder bases. However, for large-scale production, the Buchwald-Hartwig amination might be preferred if the starting amine is significantly more accessible or cost-effective than the corresponding boronic acid. Ultimately, a thorough process development and optimization study would be necessary to determine the most efficient and economical route for the industrial-scale synthesis of this important medicinal chemistry intermediate.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016 , 116 (19), 12564–12649. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 2017 , 22(2), 198. [Link]

  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 2008 , 47(34), 6338–6361. [Link]

  • New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed operational plan for the safe and compliant disposal of 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine. Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on the known hazards of structurally related pyridine, fluorinated aromatic, and amine compounds. This approach ensures a cautious and responsible methodology for waste management.

Hazard Assessment and Chemical Profile

This compound is a complex molecule containing a pyridine ring, a fluorinated aromatic group, and an amine functional group. Each of these structural motifs contributes to its overall hazard profile.

  • Pyridine Derivatives: Pyridine and its derivatives are generally considered hazardous.[1] They are often harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[2][3] Waste containing pyridine derivatives is typically classified as hazardous waste.[1]

  • Fluorinated Aromatic Compounds: Halogenated organic compounds, including those containing fluorine, are subject to specific disposal regulations.[4][5] These compounds are often persistent in the environment and require disposal through high-temperature incineration.[5][6]

  • Aromatic Amines: Many aromatic amines are toxic and may have carcinogenic properties.[7][8]

Based on these related compounds, this compound should be treated as a hazardous substance with potential for acute toxicity, skin and eye irritation, and respiratory irritation.[6][7][9]

Table 1: Extrapolated Hazard Profile

Hazard ClassificationAnticipated GHS CategoriesRationale and Supporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4Pyridine and aminopyridine derivatives are known to be harmful or toxic if swallowed, inhaled, or in contact with skin.[3][7][10]
Skin Corrosion/Irritation Category 2Causes skin irritation. This is a common characteristic of aminopyridines and fluorinated pyridines.[6][9][11]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation. This is consistent with data for similar compounds.[6][7][9][11]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[6][9][11]
Personal Protective Equipment (PPE) and Safe Handling

Before handling this compound for any purpose, including disposal, all personnel must be equipped with appropriate PPE.[12] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10][12]

Table 2: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile, neoprene)To prevent skin contact.[7]
Eye Protection Chemical splash goggles or safety glasses with side shieldsTo protect eyes from splashes.[13]
Lab Coat Standard laboratory coat, flame-resistant if handling flammable solventsTo protect clothing and skin.[7]
Respiratory Protection Not generally required if handled in a fume hood. If not, a NIOSH-approved respirator is necessary.To prevent inhalation of dust or vapors.[14]
Waste Characterization and Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.[4][15] Waste containing this compound must be classified as halogenated organic waste .[4][5]

Core Principles of Segregation:

  • Do Not Mix: Never mix halogenated organic waste with non-halogenated organic waste, aqueous waste, or other incompatible waste streams.[4]

  • Avoid Incompatibles: Keep this waste stream separate from strong oxidizing agents, strong acids, and strong bases.[11]

  • Dedicated Containers: Use only designated, compatible, and clearly labeled containers for halogenated waste.[2][4] High-density polyethylene (HDPE) containers are generally suitable.[2]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the disposal of this compound from the point of generation to final collection.

Step 1: Container Preparation and Labeling

  • Select an Appropriate Container: Obtain a clean, dry, and compatible hazardous waste container.[4]

  • Initial Labeling: As soon as the first waste is added, affix a "Hazardous Waste" label.[4][16] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components in the waste stream.

    • The approximate percentages of each component.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The date of initial accumulation.

Step 2: Waste Collection

  • Solid Waste: Collect unadulterated solid this compound, contaminated weigh boats, spatulas, and disposable labware in a dedicated solid halogenated waste container.[2]

  • Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof liquid halogenated waste container.[2] Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Contaminated PPE: Dispose of contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag for solid waste.[2]

Step 3: Storage of Waste

  • Secure Closure: Keep waste containers tightly closed when not in use.[4][17]

  • Designated Area: Store waste containers in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[4][15]

  • Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks or spills.[15] The secondary containment must be able to hold 110% of the volume of the largest container.[16]

  • Segregation in Storage: Ensure the stored halogenated waste is physically separated from incompatible materials.[15]

Step 4: Arranging for Disposal

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste pickup. This may involve submitting an online request form or contacting the Environmental Health and Safety (EHS) department.[12]

  • Licensed Disposal Vendor: The waste must be transported and disposed of by a licensed hazardous waste management company.[17][18] The primary method of disposal for this type of compound is high-temperature incineration.[1][6]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is essential to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control the Source: If safe to do so, stop the source of the spill.

  • Containment: For small spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the substance.[2][16]

  • Collection: Carefully collect the absorbed material and any contaminated debris using non-sparking tools.[11] Place the collected material into a labeled hazardous waste container.[16]

  • Decontamination: Clean the spill area with a suitable solvent (such as isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[2]

  • Reporting: Report the spill to your supervisor and the institutional EHS department, as per your facility's policy.

Disposal Decision Workflow

The following diagram outlines the logical steps and decision points for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generation (Solid, Liquid, or Contaminated PPE) B Characterize Waste: Is it a Halogenated Organic Compound? A->B C YES: Classify as Halogenated Organic Waste B->C Yes D NO: Follow appropriate non-halogenated waste protocol B->D No E Select Labeled, Compatible Waste Container C->E F Segregate Waste: - Solid - Liquid - Contaminated PPE E->F G Store in Designated SAA with Secondary Containment F->G H Keep Container Closed G->H I Arrange for Pickup by Licensed Waste Vendor via EHS H->I J Final Disposal: High-Temperature Incineration I->J

Caption: Decision-making workflow for the disposal of this compound.

References

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoro-2-methylpyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • US Ecology. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • University of Florida Environmental Health & Safety. (n.d.). Hazardous Waste Management Guide. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Amino-5-fluoropyridine. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link] cGRmfGU4YjM4ZWMxZTZhNzYxYjU3ZGYxYjM3Y2U5ZWY1ZGRhYjM1YjM4YjYyYjU0YjE3YjM2YjU4YjM4YjM4YjM4

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 21). Navigating the Safe Disposal of Chemicals: A Guide for Everyone. Retrieved from [Link]

  • LabManager.com. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The structural components of 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine—an aminopyridine core and a substituted phenyl ring—suggest potential for skin and eye irritation, respiratory tract irritation, and possible acute toxicity if ingested, inhaled, or absorbed through the skin. Therefore, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential for your safety.

Core Principles of Protection

When handling this compound, your primary objectives are to prevent all direct contact with the substance and to avoid the generation and inhalation of any dust or aerosols. The following PPE recommendations are categorized by the area of the body they protect.

Skin and Body Protection: Your First Line of Defense

Direct skin contact with aromatic amines can lead to irritation and, in some cases, sensitization or absorption into the bloodstream.[1][2][3][4][5][6]

  • Laboratory Coat: A clean, buttoned lab coat, preferably made of a flame-resistant material like Nomex®, should be worn at all times.[7] It should have long sleeves and be properly fitted to cover as much of your clothing and skin as possible.[7][8]

  • Gloves: Double-gloving is strongly recommended to provide a robust barrier against this compound.

    • Inner Glove: A nitrile glove provides a good initial barrier and dexterity.

    • Outer Glove: A thicker, chemical-resistant glove, such as butyl rubber or Viton™, should be worn over the nitrile glove.

    • Glove Integrity: Always inspect gloves for any signs of degradation or puncture before use.[5] Change your gloves immediately if you suspect contamination, and always wash your hands thoroughly after removing them.[5][9] A schedule for regular glove replacement should be established to prevent permeation by the chemical.[10]

  • Full-Body Protection: For procedures with a higher risk of splashes or aerosol generation, such as when handling larger quantities or during vigorous mixing, a disposable chemical-resistant suit or apron should be worn over your lab coat.[11]

  • Footwear: Closed-toe shoes, preferably made of a non-porous material, are mandatory.[8] For added protection against spills, consider wearing chemical-resistant shoe covers.

Eye and Face Protection: Shielding Your Most Sensitive Organs

The eyes are particularly vulnerable to chemical splashes and airborne particles. Aromatic amines and fluorinated compounds can cause serious eye irritation or damage.[1][2][3][4][6][9][12]

  • Safety Goggles: Chemical splash goggles that meet the ANSI Z.87.1 standard are required.[7] They must fit snugly around the eyes to provide a complete seal.

  • Face Shield: When there is a significant risk of splashing, such as when transferring the chemical or working with it under pressure, a face shield should be worn in addition to safety goggles.[7][13] A face shield protects your entire face from direct contact.[13]

Respiratory Protection: Safeguarding Your Internal Systems

Inhalation of airborne particles of this compound could lead to respiratory tract irritation or more severe systemic effects.[2][3][4][6][9][12]

  • Engineering Controls: Your first and most effective line of defense is to handle this compound within a certified chemical fume hood.[4][5] This will minimize the concentration of any airborne particles.

  • Respirator: If engineering controls are not sufficient to maintain exposure below permissible limits, or during a spill cleanup, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with a particulate filter (N95 or higher) is recommended.[9][11] For higher concentrations or in situations where the exposure level is unknown, a self-contained breathing apparatus (SCBA) may be required.[3]

Operational Plan: Integrating PPE into Your Workflow

Proper use of PPE is a critical part of your overall safety plan. The following step-by-step guide integrates PPE use into the handling of this compound.

Preparation and Donning PPE
  • Work Area Preparation: Ensure your workspace, including the chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents ready.

  • PPE Inspection: Before putting on any PPE, inspect it for damage or defects.

  • Donning Sequence:

    • Put on your lab coat and ensure it is fully buttoned.

    • Put on your inner pair of nitrile gloves.

    • Put on your outer pair of chemical-resistant gloves.

    • Put on your safety goggles.

    • If required, put on your face shield and respirator.

Handling the Chemical
  • Weighing: Conduct all weighing of the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent the release of dust.

  • Transfers: When transferring the compound, use a spatula and handle it gently to minimize dust generation.

  • In Solution: When working with the compound in solution, be mindful of the potential for splashes.

Doffing PPE and Decontamination
  • Removal Sequence:

    • Remove your outer gloves, turning them inside out as you do so.

    • Remove your face shield and respirator (if worn).

    • Remove your lab coat, rolling it up so the contaminated outer surface is contained.

    • Remove your safety goggles.

    • Remove your inner gloves, again turning them inside out.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

  • Decontamination: Decontaminate your work area and any equipment used.

Spill Response Plan

In the event of a spill, your immediate actions are crucial.

  • Evacuate: Alert others in the area and evacuate the immediate vicinity.

  • Assess: From a safe distance, assess the extent of the spill and whether you can safely clean it up.

  • PPE: If the spill is minor and you are trained to handle it, don the appropriate PPE, including respiratory protection.

  • Containment: For a solid spill, carefully sweep it up with a brush and dustpan, avoiding the creation of dust, and place it in a labeled hazardous waste container.[14] For a liquid spill, use an inert absorbent material to contain it.[2][3]

  • Decontamination: Decontaminate the spill area thoroughly.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[14]

  • Segregation: Collect all waste in a designated, properly labeled hazardous waste container.[14]

  • Storage: Store the waste container in a well-ventilated, designated hazardous waste storage area, away from incompatible materials.[14]

  • Pickup: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[12][14]

Visualizing Your Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Assess Task Assess Task and Potential Exposure Base_PPE Base PPE: - Lab Coat - Double Gloves (Nitrile + Chemical Resistant) - Safety Goggles Assess Task->Base_PPE All Handling Respiratory_Protection Add Respiratory Protection: - Fume Hood - Respirator (if needed) Assess Task->Respiratory_Protection Potential for Dust/Aerosol Enhanced_Protection Add Enhanced Protection: - Face Shield - Chemical Resistant Suit/Apron Assess Task->Enhanced_Protection High Splash/Spill Risk

Caption: PPE selection workflow for handling this compound.

Quantitative Hazard Data for Structurally Similar Compounds

Hazard ClassificationCompoundGHS PictogramSignal WordHazard StatementReference
Acute Toxicity (Oral)2-Amino-5-methylpyridineSkull and crossbonesDangerH301: Toxic if swallowed
Acute Toxicity (Dermal)2-Amino-5-methylpyridineSkull and crossbonesDangerH311: Toxic in contact with skin
Skin Irritation2-Fluoro-5-methylpyridineExclamation markWarningH315: Causes skin irritation
Eye Irritation2-Fluoro-5-methylpyridineExclamation markWarningH319: Causes serious eye irritation
Respiratory Irritation2-Fluoro-5-methylpyridineExclamation markWarningH335: May cause respiratory irritation
Flammable Liquid2-Fluoro-5-methylpyridineFlameWarningH226: Flammable liquid and vapor

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. [Link]

  • Prairieland FS. (2020, November 18). Anhydrous Ammonia PPE [Video]. YouTube. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.